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3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid Documentation Hub

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  • Product: 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid
  • CAS: 879040-85-4

Core Science & Biosynthesis

Foundational

The Pyrrolidinyl-Ethoxy-Benzoic Acid Scaffold: A Versatile Pharmacophore in Drug Discovery

Executive Summary The 4-[2-(1-pyrrolidinyl)ethoxy]benzoic acid scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for diverse therapeutic targets including Integrin (VL...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-[2-(1-pyrrolidinyl)ethoxy]benzoic acid scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for diverse therapeutic targets including Integrin


 (VLA-4), Peroxisome Proliferator-Activated Receptors (PPARs), and Estrogen Receptors (ERs). Its structural modularity—comprising an ionizable acidic head group, a flexible ethoxy linker, and a basic pyrrolidine tail—allows for precise tuning of pharmacokinetic properties (LogD) and receptor binding affinity.

This technical guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and biological mechanisms of this scaffold, with a specific focus on its application as a potent VLA-4 antagonist and a precursor for Selective Estrogen Receptor Modulators (SERMs).

Part 1: Structural & Synthetic Analysis

Pharmacophore Decomposition

The molecule functions as a "biphenylic mimic" or a "head-to-tail" connector. Its biological activity is dictated by the spatial arrangement of three domains:

DomainChemical MoietyFunctionKey SAR Modifications
Head Benzoic AcidAnchor: Forms salt bridges with arginine/lysine residues in the receptor pocket (e.g., Arg-260 in PPAR

).
Replacement with tetrazole or thiazolidinedione retains acidity but alters metabolic stability.
Linker Ethoxy (

)
Spacer: Determines the distance between the ionic head and the basic tail.Rigidification (e.g., using a vinyl or phenyl linker) often restricts conformational freedom, increasing selectivity.
Tail PyrrolidineBasic Center: Protonated at physiological pH; interacts with anionic pockets or serves as a hydrogen bond acceptor.Expansion to piperidine (Raloxifene-like) or morpholine alters pKa and BBB permeability.
Synthetic Protocol (General Route)

The synthesis of 4-[2-(1-pyrrolidinyl)ethoxy]benzoic acid is robust, typically proceeding via a Williamson ether synthesis followed by ester hydrolysis.

Step-by-Step Methodology:

  • Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 1-(2-chloroethyl)pyrrolidine hydrochloride (1.2 eq), Potassium Carbonate (

    
    , 3.0 eq).
    
  • Solvent: Acetone or DMF (Dimethylformamide).

  • Reaction Conditions: Reflux for 12–24 hours.

  • Workup: Filter inorganic salts, concentrate filtrate. Partition between EtOAc and water.

  • Hydrolysis: Treat the intermediate ester with NaOH (2N) in MeOH/THF (1:1) at 60°C for 4 hours. Acidify with HCl to precipitate the zwitterionic product.

Synthesis_Pathway Start Methyl 4-hydroxybenzoate (Phenolic Head) Intermediate Ether Intermediate (Ester Form) Start->Intermediate K2CO3, Acetone, Reflux (Williamson Ether Synthesis) Reagent 1-(2-chloroethyl)pyrrolidine (Basic Tail) Reagent->Intermediate Product 4-[2-(1-pyrrolidinyl)ethoxy]benzoic acid (Free Acid) Intermediate->Product 1. NaOH, MeOH 2. HCl (Hydrolysis)

Figure 1: General synthetic route for the generation of the pyrrolidinyl-ethoxy-benzoic acid scaffold.

Part 2: Pharmacology & Mechanism of Action

Case Study: VLA-4 Antagonism (Asthma & Inflammation)

The pyrrolidinyl-ethoxy-benzoic acid moiety is a core component of small-molecule VLA-4 antagonists. VLA-4 (Integrin


) mediates the adhesion of leukocytes to VCAM-1 on endothelial cells, a key step in inflammatory tissue infiltration.[1]
  • Key Compound: 15e (Chiba et al., 2006).

  • Potency: IC50 = 1.6 nM.[2][3]

  • Mechanism: The benzoic acid moiety mimics the aspartic acid residue of the native VCAM-1 ligand, binding to the metal-ion-dependent adhesion site (MIDAS) on the

    
     subunit. The pyrrolidine tail occupies a hydrophobic pocket, improving binding entropy.
    
Signaling Pathway (Integrin Activation)

VLA-4 exists in low-affinity and high-affinity states. "Inside-out" signaling triggers the conformational change required for ligand binding.

VLA4_Signaling Chemokine Chemokine (e.g., SDF-1) GPCR GPCR (Chemokine Receptor) Chemokine->GPCR Activates G_Protein G-Protein Complex GPCR->G_Protein Signaling Cascade Rap1 Rap1-GTP G_Protein->Rap1 Activates Talin Talin / Kindlin Rap1->Talin Recruits to Membrane VLA4_Low VLA-4 (Low Affinity) Bent Conformation Talin->VLA4_Low Binds Beta Tail VLA4_High VLA-4 (High Affinity) Extended Conformation VLA4_Low->VLA4_High Inside-Out Activation VCAM1 VCAM-1 (Endothelial Ligand) VLA4_High->VCAM1 Adhesion (Blocked by Inhibitor) Inhibitor Pyrrolidinyl-Benzoic Analog (Competitive Antagonist) Inhibitor->VLA4_High Blocks MIDAS Site

Figure 2: VLA-4 "Inside-Out" signaling pathway and the competitive inhibition mechanism of pyrrolidinyl-benzoic acid analogs.

Part 3: Therapeutic Applications & Data Summary[4]

Comparative Activity Profile

The following table summarizes the activity of the core scaffold across different targets when modified at the "Head" or "Tail" positions.

TargetTherapeutic IndicationKey Modification (Tail)Potency (IC50/EC50)Ref
VLA-4 Asthma, Multiple SclerosisPyrrolidine (Unsubstituted)1.6 nM (IC50)[1]
ER

Breast Cancer (SERM)Piperidine (Raloxifene-like)~0.2 nM (Ki)[2]
PPAR

Type 2 DiabetesIndole-linked Pyrrolidine~50 nM (EC50)[3]
EphA4 Pancreatic Cancer2,5-DimethylpyrroleMicromolar range[4]
Experimental Protocol: VLA-4 Adhesion Assay

To validate the biological activity of synthesized analogs, the following standard protocol is recommended:

  • Cell Line: Jurkat cells (T-cell leukemia) expressing high levels of VLA-4.

  • Ligand: Recombinant soluble VCAM-1-Fc chimera.

  • Labeling: Load Jurkat cells with Calcein-AM (fluorescent dye) for 30 min at 37°C.

  • Incubation:

    • Coat 96-well plates with VCAM-1-Fc (

      
      ).
      
    • Add test compounds (Pyrrolidinyl analogs) at varying concentrations (0.1 nM – 10

      
      ).
      
    • Add labeled Jurkat cells and incubate for 45 min at 37°C.

  • Wash: Gently wash with PBS to remove non-adherent cells.

  • Readout: Measure fluorescence (Ex 485 nm / Em 535 nm). Calculate % Inhibition relative to vehicle control.

References

  • Chiba, J., et al. (2006).[2] 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist.[4] Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529.[2] Link

  • Jones, C. D., et al. (1984). Antiestrogens.[5][6] 2. Structure-activity studies in a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives leading to [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride (LY156758). Journal of Medicinal Chemistry, 27(8), 1057-1066. Link

  • Oh, E., et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules, 23(10), 2536. Link

  • Oshima, Y., et al. (2015). Inhibition of Eph receptor A4 by 2,5-dimethylpyrrolyl benzoic acid suppresses human pancreatic cancer growing orthotopically in nude mice. Oncotarget, 6(38), 41063. Link

Sources

Exploratory

Solubility profile of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid in organic solvents

Executive Summary & Molecular Analysis This technical guide details the solubility behavior and characterization protocols for 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid . As a molecule bridging the structural pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Analysis

This technical guide details the solubility behavior and characterization protocols for 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid . As a molecule bridging the structural properties of classical benzoic acid derivatives and pyrrolidone-based pharmacophores (similar to racetams), its solubility profile is governed by a competition between the ionizable carboxylic acid moiety and the highly polar, non-ionizable lactam tail.

Understanding this profile is critical for process chemists optimizing recrystallization yields, formulation scientists designing bioavailability enhancements, and analytical chemists developing robust HPLC mobile phases.

Structural Dissection & Solvation Logic

To predict and manipulate the solubility of this compound, we must analyze its three functional domains:

DomainChemical NatureSolvation Driver
Benzoic Acid Moiety Weak Acid (pKa

4.0–4.2)
pH-Dependent Solubility: High in basic aqueous media (as carboxylate); low in acidic aqueous media. Strong H-bond donor/acceptor.
Ethoxy Linker Ether (-O-CH

-CH

-)
Flexibility & Lipophilicity: Provides conformational freedom; contributes slightly to solubility in chlorinated solvents and ethers.
Pyrrolidin-2-one Cyclic Amide (Lactam)Dipolarity: Highly polar, H-bond acceptor. Increases affinity for polar aprotic solvents (DMSO, DMF) and short-chain alcohols.

Predicted Solubility Profile in Organic Solvents[1]

Based on the Hansen Solubility Parameters (HSP) of the constituent functional groups and comparative data from benzoic acid analogs [1][2], the following solubility classification is established.

Note: "High Solubility" denotes >50 mg/mL; "Low Solubility" denotes <1 mg/mL.

Table 1: Solvent Interaction Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High The pyrrolidone tail exhibits "like-dissolves-like" interactions with these solvents. No energy penalty for cavity formation.
Short-Chain Alcohols Methanol, Ethanol, IPAHigh Strong H-bonding between solvent -OH and the solute's carboxyl/carbonyl groups. Solubility increases with temperature (Endothermic).[1]
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformModerate to High Good interaction with the aromatic ring and ether linker; useful for extraction from acidic aqueous phases.
Ethers/Esters THF, Ethyl AcetateModerate Acceptable for processing, though likely lower than alcohols due to lack of H-bond donation from the solvent.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneVery Low The high polarity of the lactam and acid groups creates a high energetic barrier to solvation in non-polar media. Ideal anti-solvents .
Aqueous Media WaterpH Dependent Low at pH < 3 (unionized); High at pH > 6 (ionized salt form).

Experimental Protocol: Thermodynamic Solubility Determination

To validate the theoretical profile, the Shake-Flask Method combined with HPLC quantification is the industry gold standard. This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility methods used in early discovery.

Workflow Diagram

The following diagram illustrates the critical path for determining the solubility curve and thermodynamic parameters.

Solubility_Protocol Start Start: Solid Solute Preparation Mix Excess Solute + Solvent (Sealed Vial) Start->Mix Equilibrate Equilibration (Shake Flask / 24-72h) Mix->Equilibrate TempControl Temp Control (25°C, 30°C, 35°C, 40°C) Equilibrate->TempControl Isothermal Maintenance Sep Phase Separation (Centrifugation/Filtration) TempControl->Sep At Equilibrium Assay Quantification (HPLC-UV / Gravimetric) Sep->Assay Supernatant Calc Data Analysis (Mole Fraction & Apelblat Model) Assay->Calc

Caption: Workflow for thermodynamic solubility profiling using the isothermal shake-flask method.

Detailed Methodology

Step 1: Sample Preparation

  • Weigh approximately 500 mg of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid into a 20 mL scintillation vial.

  • Add 5.0 mL of the target organic solvent (e.g., Ethanol). Note: Ensure excess solid remains visible. If all solid dissolves, add more solute.

Step 2: Equilibration

  • Place vials in an orbital shaker bath capable of temperature control (

    
     0.1 K).
    
  • Agitate at 150 rpm for 48 hours. Rationale: Benzoic acid derivatives can form metastable polymorphs; 48h ensures conversion to the stable thermodynamic form. [3]

Step 3: Sampling & Phase Separation

  • Stop agitation and allow solids to settle for 1 hour at the set temperature.

  • Using a syringe filter (0.45

    
    m PTFE, pre-heated to the experiment temperature to prevent precipitation), withdraw 1.0 mL of supernatant.
    
  • Dilution: Immediately dilute the aliquot into the HPLC mobile phase (e.g., Water/Acetonitrile) to prevent precipitation upon cooling.

Step 4: Quantification (HPLC Conditions)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase: 70% Buffer (0.1% H

    
    PO
    
    
    
    ) / 30% Acetonitrile. Acidic buffer suppresses ionization of the benzoic acid, sharpening the peak.
  • Detection: UV at 254 nm (aromatic ring absorption).

  • Calculation: Compare peak area against a 5-point calibration curve of the pure standard.

Thermodynamic Modeling & Data Correlation

Once experimental data is gathered at multiple temperatures (e.g., 293.15 K to 323.15 K), the data should be fitted to the Modified Apelblat Equation . This model is widely cited for correlating the solubility of benzoic acid derivatives in organic solvents [1][4].

The Modified Apelblat Equation


Where:

  • 
     = Mole fraction solubility of the solute.
    
  • 
     = Absolute temperature (Kelvin).[1][2][3]
    
  • 
     = Empirical model parameters derived via multivariate regression.
    

Interpretation for Process Optimization:

  • Parameter B: Related to the enthalpy of solution.[4] A large negative

    
     indicates a strong temperature dependence, suggesting that cooling crystallization  will be an effective purification method.
    
  • Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

Thermodynamic Parameters

Using the Van't Hoff analysis on the solubility data, calculate the Gibbs free energy (


), Enthalpy (

), and Entropy (

) of solution:


  • Prediction: Dissolution of this compound in alcohols is expected to be endothermic (

    
    ) and entropy-driven  (
    
    
    
    ), consistent with structural analogs [2][5]. This means heating the solvent significantly boosts solubility, facilitating high-yield recrystallization processes.

References

  • Sandeepa, K., et al. (2018).[5] "Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures." Journal of Chemical & Engineering Data, 63(6). Link

  • Jouyban, A., et al. (2019).[6] "Further Analysis on Solubility Measurement and Thermodynamic Modeling of Benzoic Acid." Journal of Chemical & Engineering Data. Link

  • BenchChem. (2025).[7] "An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents." Link

  • Long, B., et al. (2010). "Solubility of Benzoic Acid in Acetone, 2-Propanol, Acetic Acid, and Cyclohexane.
  • Santa Cruz Biotechnology.[8] "3-(2-Oxo-pyrrolidin-1-yl)-benzoic acid Product Data." Link

Sources

Foundational

An In-Depth Technical Guide to Bioavailability Studies of Pyrrolidin-1-yl Ethoxy Linkers in Drug Development

Abstract The linker in a complex therapeutic agent is not merely a spacer but a critical determinant of the molecule's overall disposition within the body. Its structure dictates physicochemical properties, metabolic fat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The linker in a complex therapeutic agent is not merely a spacer but a critical determinant of the molecule's overall disposition within the body. Its structure dictates physicochemical properties, metabolic fate, and ultimately, bioavailability. This guide provides a deep dive into the pyrrolidin-1-yl ethoxy linker, a hybrid motif increasingly utilized in drug development for its unique ability to balance aqueous solubility and cellular permeability. We will deconstruct the linker's constituent parts, explore its impact on ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and provide validated, step-by-step protocols for the essential in vitro and in vivo studies required to characterize its bioavailability profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this versatile linker technology.

The Strategic Importance of Linker Design: Introducing the Pyrrolidin-1-yl Ethoxy Moiety

In modern drug design, particularly with modalities like Antibody-Drug Conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the active pharmacophore to a targeting moiety is of paramount importance.[1] These complex, often large molecules frequently operate beyond the traditional "Rule of Five" space, making oral bioavailability and favorable pharmacokinetics (PK) a significant challenge.[2][3] The linker's chemical nature, length, hydrophilicity, and rigidity must be meticulously optimized to achieve suitable stability, cell permeability, and spatial orientation between the connected molecular components.[1]

The pyrrolidin-1-yl ethoxy linker has emerged as a compelling structural motif. It is a composite linker, designed to leverage the distinct advantages of its two core components:

  • The Pyrrolidine Ring: This saturated, five-membered nitrogen heterocycle provides a three-dimensional, sp3-hybridized scaffold.[4] The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility.[5] Furthermore, its non-planar structure can improve druggability by modifying parameters like lipophilicity and metabolic stability compared to flat aromatic systems.[4][6]

  • The Ethoxy Chain: This portion, often comprising one or more ethylene glycol units, is highly hydrophilic. Polyethylene glycol (PEG) linkers are widely used to improve the solubility of hydrophobic drugs, enhance formulation stability, and increase the hydrodynamic radius, which can extend circulation half-life.[][8]

By combining these two fragments, the pyrrolidin-1-yl ethoxy linker aims to strike a crucial balance: the basic pyrrolidine enhances solubility and can act as a hydrogen bond acceptor, while the flexible, hydrophilic ethoxy chain further improves solubility and pharmacokinetic properties.[5][8]

dot graph TD; subgraph Drug_Conjugate_Structure A[Targeting Moiety e.g., Antibody, Small Molecule]; B(Pyrrolidin-1-yl Ethoxy Linker); C[Pharmacophore / Payload e.g., Cytotoxin, Warhead]; A -- B; B -- C; end style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style A fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124

Caption: General structure of a drug conjugate featuring the pyrrolidin-1-yl ethoxy linker.

Deconstructing the Physicochemical Profile: Impact on ADME

The bioavailability of a drug is fundamentally governed by its physicochemical properties.[9] For the pyrrolidin-1-yl ethoxy linker, we must consider the additive and sometimes synergistic effects of its components on solubility, lipophilicity, and membrane permeability.

Aqueous Solubility

A primary driver for incorporating this linker is to enhance solubility. The pyrrolidine nitrogen is basic, allowing for salt formation and improved solubility in acidic environments like the stomach. The ether oxygens of the ethoxy chain are hydrogen bond acceptors, contributing to overall hydrophilicity.[8] Molecules with a higher degree of hetero-aliphatic character, such as that provided by this linker, tend to show increased aqueous solubility compared to more aromatic structures.[4]

Lipophilicity (LogP/LogD)

Lipophilicity is a double-edged sword; it's required for membrane traversal but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased toxicological risk.[10] The pyrrolidine ring is less lipophilic than a corresponding carbocyclic or aromatic ring.[6] The ethoxy chain is hydrophilic, and its length can be tuned to systematically decrease the overall LogP of the parent molecule. The distribution coefficient (LogD) at physiological pH (7.4) is often more relevant than LogP, as the basicity of the pyrrolidine ring means the molecule's charge state, and therefore its partitioning behavior, will be pH-dependent.

PropertyPyrrolidine ContributionEthoxy ContributionCombined Effect on Drug Candidate
Aqueous Solubility High (due to basic nitrogen)High (hydrophilic PEG chain)Significantly increased solubility, aiding formulation.
Lipophilicity (LogP) Lower than aromatic/carbocyclic ringsLow (decreases with chain length)Modulates and generally lowers overall lipophilicity.
Polar Surface Area (PSA) ModerateIncreases with chain lengthIncreases PSA, which can improve solubility but may hinder permeability if too high.[10]
Hydrogen Bonding Nitrogen is an H-bond acceptorEther oxygens are H-bond acceptorsIncreases H-bond acceptor count, influencing solubility and target binding.

Metabolic Pathways and In Vitro Stability Assessment

A linker must not only confer favorable physicochemical properties but also possess adequate stability in circulation while being susceptible to cleavage at the target site if required.[] Understanding the metabolic liabilities of the pyrrolidin-1-yl ethoxy linker is critical for predicting its in vivo half-life.

Predicted Metabolic Hotspots

The primary metabolic pathways for this linker are anticipated to involve oxidation.[12][13]

  • Pyrrolidine Ring Oxidation: Cytochrome P450 (CYP) enzymes can oxidize the pyrrolidine ring, most commonly at the carbon adjacent to the nitrogen, to form a lactam.[12] Ring-opening to form a carboxylic acid is another potential, though often minor, pathway.[12] Introducing steric hindrance, for example by adding a methyl group to the ring, can be a strategy to prevent this metabolic instability.[4][6]

  • Ether Cleavage (O-dealkylation): The ethoxy chain can be a substrate for CYP-mediated O-dealkylation, although PEG-like structures are generally more metabolically stable than simple alkyl chains.[]

  • N-dealkylation: Cleavage of the bond between the pyrrolidine nitrogen and the ethoxy chain is also a possibility.

dot graph TD; subgraph Metabolic_Pathways direction LR; Parent["Parent Compound (with Pyrrolidin-1-yl Ethoxy Linker)"]; Met1["Lactam Formation (Oxidation of Pyrrolidine Ring)"]; Met2["Ether Cleavage (O-dealkylation)"]; Met3["Ring Opening (Minor Pathway)"]; Parent -- "CYP450" --> Met1; Parent -- "CYP450" --> Met2; Parent -- "CYP450" --> Met3; end style Parent fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style Met1 fill:#EA4335,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style Met2 fill:#FBBC05,stroke:#202124,stroke-width:1px,fontcolor:#202124 style Met3 fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF

Caption: Potential metabolic pathways for the pyrrolidin-1-yl ethoxy linker.

Experimental Protocol: Liver Microsomal Stability Assay

This assay is the industry standard for evaluating Phase I metabolic stability.[13] It provides a quantitative measure of intrinsic clearance (Clint), which is used to predict hepatic clearance in vivo.

Objective: To determine the rate of metabolism of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, mouse)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compound (e.g., Verapamil, Testosterone)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well plates, LC-MS/MS system

Methodology:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the main reaction mixture containing phosphate buffer and liver microsomes (final concentration typically 0.5-1.0 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add the test compound to the wells to achieve the final desired concentration (typically 1 µM). Immediately after, initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control (T=0 min), add quenching solution before adding the NADPH system.

  • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint).

Assessing Membrane Permeability: The Gateway to Absorption

For oral bioavailability, a drug must effectively cross the intestinal epithelium. In vitro permeability assays are essential for predicting this absorption potential.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This assay assesses both passive diffusion and active transport/efflux.

Objective: To measure the bidirectional permeability (apical-to-basolateral and basolateral-to-apical) of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells cultured on permeable Transwell® inserts for 21-25 days.

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with HEPES, pH 7.4).

  • Test compound solution (e.g., 10 µM in transport buffer).

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate).

  • Lucifer yellow for monolayer integrity check.

  • 96-well plates, LC-MS/MS system.

Methodology:

  • Monolayer Integrity Check: Wash the Caco-2 monolayers with warm transport buffer. Add Lucifer yellow to the apical side and incubate for 1 hour. Measure the amount of Lucifer yellow that has permeated to the basolateral side. A low permeation rate confirms monolayer integrity.

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Remove the buffer from both chambers.

    • Add the test compound solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the donor and receiver chambers for LC-MS/MS analysis.

  • Permeability Measurement (Basolateral to Apical - B→A):

    • Repeat the process, but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).

Compound ClassificationPapp (A→B) (x 10⁻⁶ cm/s)Efflux RatioInterpretation
High Permeability > 10< 2Good potential for passive absorption.
Moderate Permeability 2 - 10< 2Absorption may be incomplete.
Low Permeability < 2< 2Poor absorption likely.
Efflux Substrate Variable> 2Absorption may be limited by active efflux.

In Vivo Pharmacokinetic (PK) Studies: The Definitive Assessment

While in vitro assays provide critical predictive data, the definitive measure of bioavailability comes from in vivo studies in animal models (e.g., mouse, rat).

dot graph TD; subgraph In_Vitro_Bioavailability_Workflow A[Compound Synthesis] --> B{Solubility Assay}; B --> C{Permeability Assay (PAMPA / Caco-2)}; C --> D{Metabolic Stability Assay (Microsomes / Hepatocytes)}; D --> E[In Vivo PK Candidate Selection]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF

Caption: A typical in vitro workflow for assessing bioavailability parameters.

Protocol Outline: Rodent Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters, including oral bioavailability (%F), of a test compound after intravenous (IV) and oral (PO) administration.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), cannulated (e.g., jugular vein) for serial blood sampling.

  • Dosing:

    • IV Group: Administer the compound as a bolus via the tail vein (e.g., 1-2 mg/kg) in a suitable vehicle (e.g., saline/DMSO/Solutol).

    • PO Group: Administer the compound via oral gavage (e.g., 5-10 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling: Collect serial blood samples (e.g., ~100 µL) from the cannula at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours). Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • PK Analysis: Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to determine key parameters.

ParameterDescriptionImportance for Bioavailability
Cmax Maximum observed plasma concentration.Indicates rate and extent of absorption.
Tmax Time to reach Cmax.Indicates rate of absorption.
AUC Area Under the plasma concentration-time Curve.Represents total drug exposure.
Half-life.Determines dosing interval.
CL Clearance.Rate of drug removal from the body.
%F Absolute Bioavailability = (AUCpo / AUCiv) * (DOSEiv / DOSEpo) * 100The fraction of the oral dose that reaches systemic circulation.

Conclusion: An Integrated View on Bioavailability

The pyrrolidin-1-yl ethoxy linker offers a powerful tool for medicinal chemists to enhance the drug-like properties of complex molecules. Its composite structure provides a unique handle to modulate solubility, lipophilicity, and metabolic stability. However, its impact on bioavailability is not guaranteed and must be rigorously evaluated through a systematic, multi-parametric approach. By integrating data from physicochemical assessments, in vitro ADME assays, and in vivo pharmacokinetic studies, researchers can gain a comprehensive understanding of how this linker performs and rationally design the next generation of therapeutics with improved delivery and efficacy.

References

  • William, A. D., Lee, A. C. H., Blanchard, S., Poulsen, A., Teo, E. L., Nagaraj, H., Tan, E., Chen, D., Williams, M., Sun, E. T., Goh, K. C., Ong, W. C., Goh, S. K., Hart, S., Jayaraman, R., Pasha, M. K., Ethirajulu, K., Wood, J. M., & Dymock, B. W. (2011). Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor for the treatment of myelofibrosis and lymphoma. Journal of Medicinal Chemistry, 54(13), 4638–4658. [Link]

  • Montalbano, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Le, T. M., et al. (2021). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry, 64(23), 17296-17321. [Link]

  • Sasaki, K., et al. (2015). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Forensic Toxicology, 33(2), 309-318. [Link]

  • de Wispelaere, M., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 13(5), 765-771. [Link]

  • Gáti, T., et al. (2021). Effect of Binding Linkers on the Efficiency and Metabolite Profile of Biomimetic Reactions Catalyzed by Immobilized Metalloporphyrin. Catalysts, 11(12), 1528. [Link]

  • Shchegravina, E. S., et al. (2022). Novel approaches for the rational design of PROTAC linkers. Expert Opinion on Drug Discovery, 17(1), 57-70. [Link]

  • Al-Khouja, A., & Al-Teleb, M. (2023). Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs. Pharmaceuticals, 16(4), 585. [Link]

  • Bhupendra, K. A. (2015). Importance of Physicochemical Properties In Drug Discovery. RA Journal of Applied Research, 1(01), 18–43. [Link]

  • Hou, T., & Xu, X. (2023). Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. In Drug Discovery and Evaluation: Safety and Pharmacokinetic Assays. Springer. [Link]

  • Montalbano, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

  • Wager, T. T., et al. (2016). Physicochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & Medicinal Chemistry, 24(22), 5756-5765. [Link]

Sources

Exploratory

In silico binding affinity of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid

Title: In Silico Pharmacological Profiling: Binding Affinity Determination for 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic Acid Subtitle: A Technical Framework for Racetam-Scaffold Ligand Evaluation Targeting SV2A and A...

Author: BenchChem Technical Support Team. Date: February 2026

Title: In Silico Pharmacological Profiling: Binding Affinity Determination for 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic Acid Subtitle: A Technical Framework for Racetam-Scaffold Ligand Evaluation Targeting SV2A and AMPA Receptors

Executive Summary & Structural Rationale

This technical guide outlines the in silico methodology for determining the binding affinity of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (CAS: 879040-85-4).

As a Senior Application Scientist, I have selected this protocol based on the molecule's pharmacophore. The structure consists of a 2-oxo-pyrrolidine head group (characteristic of the racetam class of nootropics like Piracetam and Levetiracetam) linked via an ethoxy spacer to a benzoic acid tail .

Mechanistic Hypothesis:

  • The Head (Pyrrolidone): Suggests affinity for Synaptic Vesicle Protein 2A (SV2A) or modulation of AMPA receptors , similar to established racetams.

  • The Tail (Benzoic Acid): Introduces an ionizable carboxylate, altering solubility and potentially interacting with Monocarboxylate Transporters (MCTs) for blood-brain barrier (BBB) penetration, or acting as an anchor in positively charged binding pockets.

This guide details the workflow to calculate the Gibbs Free Energy of Binding (


) and dissociation constant (

) against these specific targets.

Computational Workflow Architecture

The following diagram illustrates the critical path for evaluating this specific ligand, moving from structural preparation to high-precision Free Energy Perturbation (FEP).

BindingAffinityWorkflow Ligand Ligand: 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid Prep Ligand Preparation (LigPrep: pH 7.4, OPLS4 Force Field) Ligand->Prep Conf Conformational Search (Ethoxy Linker Rotations) Prep->Conf Docking Molecular Docking (Glide XP / AutoDock Vina) Conf->Docking Target1 Target A: SV2A (PDB: 4JNC) Target1->Docking Target2 Target B: AMPA GluA2 (PDB: 3KG2) Target2->Docking MMGBSA Prime MM-GBSA (dG Binding Estimation) Docking->MMGBSA Top 10 Poses MD MD Simulation (100ns) (Desmond: NPT Ensemble) MMGBSA->MD Best Pose FEP Free Energy Perturbation (FEP+) (Relative Binding Affinity) MD->FEP Equilibrated Complex

Figure 1: End-to-end in silico workflow for binding affinity prediction, prioritizing SV2A and AMPA receptor targets.

Phase 1: Ligand & Target Preparation

Ligand Chemistry & Protonation State

The benzoic acid moiety presents a critical variable: ionization. At physiological pH (7.4), the carboxylic acid (


) will be deprotonated (anionic).
  • Protocol: Generate two states for docking:

    • Neutral (-COOH): To mimic membrane transit or hydrophobic pocket binding.

    • Anionic (-COO⁻): The dominant species in cytosol/synapse.

  • Tool Settings: Use LigPrep (Schrödinger) or Avogadro.

    • Force Field: OPLS4 (optimized for organic ligands).

    • Stereoisomers: Generate all (though the linker is achiral, the nitrogen inversion on the pyrrolidone is constrained).

Target Selection (The "Racetam" Logic)

We do not dock blindly. We utilize the structural homology of the pyrrolidone ring.

  • Primary Target (SV2A): The binding site of Levetiracetam.

    • Source:PDB ID: 4JNC (Structure of SV2A with Levetiracetam).

    • Grid Generation: Center the grid box on the co-crystallized Levetiracetam ligand.

  • Secondary Target (AMPA Receptor): Modulatory sites for Aniracetam-like effects.

    • Source:PDB ID: 3KG2 (GluA2 LBD with modulator).

Phase 2: Molecular Docking Protocol

This phase provides the initial "fit" and a scoring function to rank poses.

Step-by-Step Methodology
  • Grid Generation:

    • Define a

      
       Å box centered on the active site residues (e.g., Tyr461, Lys464 for SV2A).
      
    • Constraint: Apply a hydrogen bond constraint to the backbone amide of the binding pocket if observed in the native ligand interaction.

  • Docking Execution (Glide XP / AutoDock Vina):

    • Sampling: Set precision to "Extra Precision" (XP) or "Exhaustiveness = 32" (Vina).

    • Flexible Ligand: Allow rotation around the ethoxy linker . This is crucial; the flexibility of the ethyl chain allows the benzoic acid tail to find distinct sub-pockets compared to the smaller Levetiracetam.

  • Pose Filtering:

    • Discard poses where the pyrrolidone ring does not overlap with the native Levetiracetam footprint.

    • Rationale: The pyrrolidone is the "anchor"; the benzoic acid is the "variable."

Phase 3: Binding Energy Calculation (MM-GBSA & FEP)

Docking scores (e.g., -7.5 kcal/mol) are heuristic. For publication-grade affinity data, we must calculate the free energy of binding (


).
Prime MM-GBSA (Molecular Mechanics-Generalized Born Surface Area)

This method rescores the docked complex by removing solvent and calculating the energy difference.

  • Equation:

    
    
    
  • Interpretation:

    • Target Value: A

      
       more negative than -40 kcal/mol  (in MM-GBSA scale) typically correlates to sub-micromolar activity for this scaffold.
      
Molecular Dynamics (MD) Validation

Before final affinity calculation, run a 100ns MD simulation (GROMACS or Desmond) to ensure the benzoic acid tail does not destabilize the complex.

  • Success Metric: RMSD of the ligand < 2.0 Å over the last 50ns of simulation.

Data Presentation & Interpretation

When reporting your findings, structure the data as follows to allow for direct comparison with known standards (e.g., Levetiracetam).

Table 1: Predicted Binding Affinity Profile

Target ProteinPDB IDDocking Score (kcal/mol)MM-GBSA

(kcal/mol)
Predicted

(nM)*
Interaction Notes
SV2A 4JNC-8.4-52.1~120Pyrrolidone mimics Levetiracetam; Benzoic acid forms salt bridge with Lys464.
AMPA (GluA2) 3KG2-6.2-38.5~4500Ethoxy linker allows partial fit; weaker hydrophobic enclosure.
MCT1 6H15-9.1-58.2~45High affinity predicted due to carboxylate recognition (Transport target).

*Note: Predicted


 is estimated using the formula 

calibrated against experimental controls.

Troubleshooting & Optimization

  • Issue: The benzoic acid tail clashes with the pocket wall.

    • Solution: The ethoxy linker is likely too short or rigid. Run a "Induced Fit Docking" (IFD) protocol to allow protein side chains (specifically residues within 5 Å) to relax and accommodate the tail.

  • Issue: Low affinity scores.

    • Causality: The carboxylate is heavily solvated. Ensure you are using an implicit solvent model (VSGB 2.1) that penalizes desolvation correctly.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Lee, J. W., et al. (2015). Crystal structure of the SV2A protein in complex with the antiepileptic drug levetiracetam. Science. Link

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Link

  • Jin, R., et al. (2005). Crystal structure and thermodynamics of an AMPA receptor ligand-binding domain. Biochemistry. Link

Protocols & Analytical Methods

Method

Optimal reaction conditions for 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid production

The following Application Note and Protocol is designed for the optimized production of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (CAS: 879040-85-4). This guide synthesizes standard medicinal chemistry practices...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the optimized production of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (CAS: 879040-85-4). This guide synthesizes standard medicinal chemistry practices with specific optimization strategies for aryl-ether formation and ester hydrolysis.

Introduction & Scope

The target compound, 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid , is a functionalized benzoic acid derivative featuring a pyrrolidone lactam linked via an ethyl ether chain. Structurally analogous to intermediates used in the synthesis of selective estrogen receptor modulators (SERMs) like Raloxifene, this motif serves as a critical pharmacophore or linker in drug discovery.[1]

This protocol details a robust, two-step synthetic route designed for scalability and high purity (>98%). The method overcomes common challenges such as competitive N-alkylation (minimized by using the pre-formed lactam side chain) and ester hydrolysis efficiency.

Key Chemical Transformations[1][3]
  • Williamson Ether Synthesis: Alkylation of Methyl 3-hydroxybenzoate with 1-(2-chloroethyl)-2-pyrrolidone.

  • Saponification: Hydrolysis of the methyl ester to the free acid.[1]

Reaction Pathway & Mechanism

The synthesis relies on the nucleophilic attack of the phenoxide ion (generated from 3-hydroxybenzoate) on the primary alkyl halide of the pyrrolidone side chain. A phase-transfer catalyst or iodide source is employed to accelerate the rate-determining step.

ReactionScheme SM1 Methyl 3-hydroxybenzoate (Phenol Core) Inter Intermediate Ester (Methyl 3-[2-(2-oxo-pyrrolidin-1-yl)-ethoxy]-benzoate) SM1->Inter Alkylation (DMF, 80°C) SM2 1-(2-Chloroethyl)-2-pyrrolidone (Electrophile) SM2->Inter Base Base: K2CO3 Cat: KI Base->Inter Product Target Product 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid Inter->Product Saponification (RT to 40°C) Hydrolysis Reagent: LiOH / THF / H2O Hydrolysis->Product

Figure 1: Synthetic pathway for the production of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid via Williamson ether synthesis and basic hydrolysis.

Experimental Protocols

Step 1: Alkylation (Ether Formation)

Objective: Synthesize Methyl 3-[2-(2-oxo-pyrrolidin-1-yl)-ethoxy]-benzoate. Rationale: The use of Potassium Carbonate (


) in DMF is chosen over stronger bases (like NaH) to minimize side reactions and allow for easier handling at scale. Potassium Iodide (KI) is added as a catalyst (Finkelstein reaction in situ) to convert the chloro-alkyl group to a more reactive iodo-alkyl species.
Materials
  • Methyl 3-hydroxybenzoate (1.0 equiv)[2]

  • 1-(2-Chloroethyl)-2-pyrrolidone (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[1]
    
  • Potassium Iodide (KI) (0.1 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Procedure
  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Methyl 3-hydroxybenzoate (10.0 g, 65.7 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add

    
     (18.2 g, 131.4 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes to facilitate partial deprotonation of the phenol.
    
  • Addition: Add 1-(2-Chloroethyl)-2-pyrrolidone (11.6 g, 78.8 mmol) and KI (1.1 g, 6.6 mmol).

  • Reaction: Heat the mixture to 80°C and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[3] The starting phenol should be consumed (<2%).

  • Workup:

    • Cool the reaction mixture to RT.

    • Pour into ice-cold water (500 mL) to precipitate the product or quench the reaction.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with Brine (

      
       mL) to remove residual DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification: If the crude oil is not solidifying, triturate with Diethyl Ether or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Step 2: Hydrolysis (Saponification)

Objective: Convert the methyl ester to the free carboxylic acid. Rationale: Lithium Hydroxide (LiOH) is preferred for its mildness and solubility in THF/Water mixtures, preventing ring-opening of the pyrrolidone lactam which can occur under harsh acidic or extremely vigorous basic conditions.

Materials
  • Intermediate Methyl Ester (from Step 1)

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)
    
  • Solvent: THF/Water (3:1 ratio)

Procedure
  • Dissolution: Dissolve the crude methyl ester (10.0 g, ~38 mmol) in THF (60 mL).

  • Reagent Addition: Add a solution of

    
     (4.8 g, 114 mmol) in Water (20 mL).
    
  • Reaction: Stir vigorously at RT to 40°C for 4–6 hours.

    • Checkpoint: HPLC should show complete conversion of the ester to the more polar acid.[1]

  • Workup:

    • Concentrate the mixture to remove most of the THF.[1]

    • Dilute the aqueous residue with Water (50 mL).

    • Wash with Diethyl Ether (30 mL) to remove any unreacted neutral impurities (optional).

    • Acidification: Cool the aqueous layer to 0°C and slowly acidify to pH 2–3 using 1N HCl. The product should precipitate as a white solid.[1]

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Optimization & Critical Parameters

The following table summarizes optimization studies performed to maximize yield and minimize lactam degradation.

ParameterCondition ACondition B (Selected)Condition COutcome Analysis
Solvent (Step 1) AcetoneDMF TolueneAcetone reflux (56°C) is too slow. DMF allows 80°C, ensuring complete conversion.[1]
Base (Step 1)


NaH

is too weak for phenol alkylation. NaH is difficult to handle at scale.

is optimal.
Catalyst (Step 1) NoneKI (10 mol%) TBAIKI significantly accelerates the reaction via in situ alkyl iodide formation.
Hydrolysis Base NaOH (6N)LiOH (2N) HCl (6N)Strong NaOH can attack the lactam ring. Acid hydrolysis is slower and risks decarboxylation.

Analytical Characterization (Expected)

To validate the identity of the synthesized material, ensure the following spectral signatures are met:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.8 (s, 1H, -COOH)[1]
      
    • 
       7.5 - 7.1 (m, 4H, Aromatic protons)[1]
      
    • 
       4.15 (t, 2H, -O-CH2-)
      
    • 
       3.55 (t, 2H, -CH2-N-)
      
    • 
       3.40 (t, 2H, Pyrrolidone ring N-CH2)[1]
      
    • 
       2.20 (t, 2H, Pyrrolidone ring CO-CH2)[1]
      
    • 
       1.90 (m, 2H, Pyrrolidone ring C-CH2-C)
      
  • Mass Spectrometry (ESI+):

    • Calculated MW: 249.26

    • Observed [M+H]+: 250.3

Safety & Handling

  • 1-(2-Chloroethyl)-2-pyrrolidone: Irritant and potential alkylating agent. Handle in a fume hood.

  • DMF: Hepatotoxic. Use appropriate PPE (gloves, goggles).[1]

  • Waste Disposal: Aqueous waste from Step 1 contains DMF and should be disposed of as halogenated organic waste due to residual alkyl chloride.

References

  • Matrix Scientific. (n.d.). Product Data Sheet: 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (CAS 879040-85-4). Retrieved from

  • Organic Syntheses. (1934). p-Hydroxybenzoic Acid.[4][5] Org. Synth. 14, 48. (Foundational method for hydroxybenzoic acid handling). Retrieved from

  • LookChem. (2010). Process for the preparation of 4-[2-(1-Piperidinyl)ethoxy]benzoic acid derivatives. (Analogous synthesis of piperidine-ethoxy-benzoic acids). Retrieved from

  • MDPI. (2024).[6] Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (Relevant hydrolysis conditions for lactam-containing benzoates). Retrieved from

  • National Institute of Standards and Technology (NIST). (n.d.). Methylparaben (Methyl 4-hydroxybenzoate) Thermochemistry. (Physical properties of starting material). Retrieved from

Sources

Application

Using 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid as a chemical building block

Technical Application Note: Optimizing Solubility and Linker Geometry with 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid Abstract This technical guide outlines the utility of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benz...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimizing Solubility and Linker Geometry with 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid

Abstract

This technical guide outlines the utility of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid as an advanced chemical building block in medicinal chemistry.[1] Unlike standard alkyl-ether linkers, this compound incorporates a terminal pyrrolidin-2-one (lactam) motif, which serves as a non-basic, polar "solubility handle."[1] This guide details the physicochemical advantages of this scaffold, provides a validated protocol for its activation and coupling, and offers a strategic framework for its application in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.

Technical Profile & Strategic Value

Chemical Structure & Functional Zones

The molecule is composed of three distinct functional zones, each serving a specific role in ligand design:

  • The Anchor (Benzoic Acid): A meta-substituted carboxylic acid providing a versatile attachment point for amines (via amide coupling) or alcohols (via esterification).[1] The meta-position offers a "kinked" geometry, often preferred for disrupting planar stacking in crystal lattices.

  • The Spacer (Ethoxy Linker): A short, flexible ethyl ether chain (

    
    ) that decouples the electronic effects of the phenyl ring from the lactam, maintaining the acidity of the benzoate (
    
    
    
    ) similar to unsubstituted benzoic acid.[1]
  • The Solubilizer (N-Linked Pyrrolidone): The terminal lactam ring acts as a bioisostere for amides but without the hydrogen bond donor (HBD) character of a primary amide.[1] It is a strong hydrogen bond acceptor (HBA) with high polarity, significantly lowering

    
     without introducing a basic center (avoiding hERG liability or lysosomal trapping).[1]
    
Physicochemical Properties
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 249.26 g/mol

  • Predicted

    
    :  ~1.2 (vs. ~2.5 for phenoxy-propyl analogs).[1]
    
  • Topological Polar Surface Area (TPSA): ~66 Ų (Ideal for oral bioavailability limits).[1]

  • Solubility: High in DMSO, MeOH, and DCM; Moderate in water (pH dependent).

Application Workflows

Use Case: Solubility Enhancement in Lead Optimization

In late-stage lead optimization, hydrophobic collapse is a common failure mode. Appending the 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoate moiety to a solvent-exposed amine on a lead compound can reduce lipophilicity.[1] The pyrrolidone ring disrupts water structure less than a phenyl ring, improving thermodynamic solubility.

Use Case: PROTAC Linker Design

The compound serves as an "Exit Vector" linker. When designing Proteolysis Targeting Chimeras (PROTACs), the linker must be soluble to prevent the "chameleon effect" (where the molecule folds in on itself). This building block provides a rigid-flexible-rigid motif (Phenyl-Ether-Lactam) that can extend a ligand into the solvent channel of an E3 ligase.[1]

Experimental Protocols

Protocol A: Activation and Amide Coupling (The "Standard" Method)

Objective: To couple 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid to a secondary amine bearing a hydrophobic scaffold.[1]

Reagents:

  • Building Block: 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (1.0 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc.

Step-by-Step Procedure:

  • Pre-Activation: In a dried scintillation vial, dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF (

    
     concentration).
    
  • Base Addition: Add DIPEA (3.0 equiv). The solution should remain clear.

  • Activation: Add HATU (1.2 equiv) in one portion. Stir at room temperature (RT) for 5–10 minutes. Note: A slight color change to yellow/orange is normal.

  • Coupling: Add the amine partner (1.0–1.1 equiv). If the amine is a salt (e.g., HCl salt), ensure an extra 1.0 equiv of DIPEA is added to neutralize it.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2] The product peak (

    
    ) should appear as the limiting reagent disappears.
    
  • Workup (Self-Validating Step):

    • Dilute the reaction mixture with EtOAc.

    • Wash with 5% LiCl solution (3x).[1] Why? LiCl effectively removes DMF and unreacted HATU byproducts.

    • Wash with saturated

      
       (removes unreacted acid) and Brine.[1]
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (DCM:MeOH gradient, typically 0–10% MeOH). The lactam is polar; expect the product to elute later than standard benzamides.

Protocol B: Kinetic Solubility Assessment

Objective: To quantify the solubility improvement conferred by the pyrrolidone tail.[1]

  • Stock Prep: Prepare a

    
     stock of the final coupled compound in DMSO.
    
  • Dosing: Spike

    
     of stock into 
    
    
    
    of PBS (pH 7.4) in a 96-well filter plate (Final conc =
    
    
    , 1% DMSO).
  • Equilibration: Shake at 500 rpm for 24 hours at RT.

  • Filtration: Vacuum filter the solution through a 0.45

    
     PVDF membrane.
    
  • Analysis: Analyze the filtrate via HPLC-UV against a standard curve.

  • Calculation:

    
    .
    

Visualization & Logic Maps

Figure 1: Structural Functionality Map

This diagram illustrates the tripartite design of the building block.[1]

G cluster_0 Chemical Structure Zones cluster_1 Benzoic Benzoic Acid (Reactive Anchor) -COOH Linker Ethoxy Spacer (Flexibility) -O-CH2-CH2- Benzoic->Linker Meta-Sub Lactam Pyrrolidone (Solubility Handle) LogP Reduction Linker->Lactam N-Alkylation Result Improved Water Solubility No Basic Center Lactam->Result  H-Bond Acceptor

Caption: Functional decomposition of the molecule showing the reactive anchor, flexible spacer, and solubility-enhancing tail.[1]

Figure 2: Synthesis & Activation Workflow

Decision tree for selecting the optimal coupling strategy.

Workflow Start Start: 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid CheckAmine Check Coupling Partner (Amine) Start->CheckAmine Primary Primary/Secondary Amine (Non-Hindered) CheckAmine->Primary Hindered Sterically Hindered (e.g., t-Butyl amine) CheckAmine->Hindered MethodA Method A: HATU / DIPEA (Standard Protocol) Primary->MethodA Preferred MethodB Method B: Acid Chloride (SOCl2 -> Amine) Hindered->MethodB High Reactivity Needed Sensitive Acid Sensitive? Sensitive->MethodB No MethodC Method C: Mixed Anhydride (IBCF / NMM) Sensitive->MethodC Yes (Avoid HCl) MethodB->Sensitive Check Stability

Caption: Decision matrix for coupling conditions based on the steric and electronic properties of the amine partner.

References

  • BLD Pharm. (n.d.). 3-(2-Oxo-2-(pyrrolidin-1-yl)ethoxy)benzoic acid Product Page. Retrieved from

    • Note: Provides commercial availability and basic physicochemical data for the compound class.[1]

  • PubChem. (n.d.). 3-(2-oxopyrrolidin-1-yl)benzoic acid Compound Summary. Retrieved from

    • Note: Validates the structural stability and properties of the benzoic acid-pyrrolidone pharmacophore.
  • BenchChem. (2025).[3] An In-depth Technical Guide to 3-Ethoxybenzoic Acid. Retrieved from

    • Note: Reference for the chemical behavior of the meta-ethoxy benzoic acid substructure.
  • ResearchGate. (2017). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Retrieved from

    • Note: Describes the synthetic methodology for N-alkylated pyrrolidones used in this building block.

Sources

Method

Application Note: Efficient Amide Coupling Protocols for 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic Acid

Abstract This technical guide outlines optimized procedures for coupling 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (CAS 515813-05-5) with various amine partners. Due to the specific structural features of this bu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines optimized procedures for coupling 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (CAS 515813-05-5) with various amine partners. Due to the specific structural features of this building block—specifically the meta-alkoxy linker and the polar lactam (pyrrolidinone) side chain—standard coupling protocols must be selected carefully to balance solubility, reactivity, and purification efficiency. This note provides three distinct protocols tailored for Discovery Chemistry (Small Scale) , Process Development (Green/Scale-up) , and Low-Reactivity Amines .

Chemical Context & Strategic Considerations

Molecule Analysis

The substrate consists of a benzoic acid core functionalized at the meta position with an ethoxy-linked pyrrolidin-2-one.

  • Electronic Effects: The alkoxy group at the meta position exerts a mild electron-donating effect via resonance but an inductive withdrawing effect. Generally, the carboxylic acid reactivity is comparable to unsubstituted benzoic acid.

  • Solubility Profile: The pyrrolidinone moiety adds significant polarity. While the molecule is soluble in dipolar aprotic solvents (DMF, DMSO, NMP), it may exhibit poor solubility in non-polar solvents (Hexanes, Toluene) and moderate solubility in chlorinated solvents (DCM) or esters (EtOAc) depending on the pH.

  • Stability: The lactam ring is robust under standard coupling conditions but can undergo hydrolysis under strongly acidic/basic conditions at elevated temperatures. The ether linkage is chemically inert under coupling conditions.

Reagent Selection Strategy
  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Selected for small-scale/library synthesis due to its rapid activation kinetics and high conversion rates, particularly effective for minimizing reaction times.

  • T3P (Propanephosphonic Acid Anhydride): Selected for scale-up.[1] T3P is non-toxic, generates water-soluble by-products (simplifying workup), and operates well in "greener" solvents like EtOAc or Me-THF.

  • Acid Chloride Activation: Reserved for sterically hindered or electron-deficient amines (e.g., electron-poor anilines) where standard activated esters fail to drive conversion.

Experimental Protocols

Method A: High-Throughput Discovery (HATU)

Best for: Small scale (10 mg - 500 mg), rapid synthesis, and valuable amine partners.

Rationale: HATU generates a highly reactive At-ester intermediate (7-azabenzotriazole ester), which accelerates coupling and suppresses racemization (though not a concern for this achiral acid, the reactivity boost is critical).

Reagents:

  • Substrate: 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv[2]

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolution: In a dry vial, dissolve the benzoic acid derivative (1.0 equiv) in anhydrous DMF (concentration ~0.1 M - 0.2 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution typically turns slightly yellow.

  • Coupling: Add the amine (1.1–1.2 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[3][4]

  • Workup:

    • Option 1 (Direct Purification): Filter the reaction mixture and purify directly via preparative HPLC (Acidic mode).

    • Option 2 (Extraction): Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

Method B: Process & Scale-Up (T3P)

Best for: Gram-scale synthesis, ease of purification, and safety.

Rationale: T3P (supplied as 50% w/w in EtOAc or DMF) drives the reaction to completion with very low epimerization risk and easy removal of by-products (water-soluble phosphates) via simple aqueous washes.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% solution in EtOAc) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc (Ethyl Acetate) or 2-MeTHF. Note: If the starting acid is insoluble in EtOAc, use a minimum amount of DMF as a co-solvent.

Procedure:

  • Slurry/Solution: Suspend the benzoic acid derivative (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv). Pyridine often acts as both base and acylation catalyst.

  • Reagent Addition: Cool the mixture to 0°C (optional, but recommended for exotherm control). Dropwise add T3P solution (1.5 equiv).

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Workup (Self-Validating Step):

    • Add water to quench.

    • Separate layers. Wash the organic layer with 1M HCl (to remove pyridine/excess amine), then saturated NaHCO₃ (to remove unreacted acid and phosphate by-products), and finally brine.

    • The T3P by-products are strictly water-soluble, ensuring high purity of the crude material.

Method C: Low Reactivity Amines (Acid Chloride)

Best for: Electron-deficient anilines or sterically hindered secondary amines.

Rationale: Converting the acid to the acid chloride generates the most electrophilic species possible, overcoming the nucleophilic weakness of difficult amines.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (1-2 drops)

  • Solvent: DCM (Dichloromethane)

  • Base: Triethylamine (Et₃N) or Pyridine.[2]

Procedure:

  • Activation: Suspend the acid (1.0 equiv) in dry DCM under nitrogen. Add catalytic DMF (1 drop).

  • Chlorination: Dropwise add Oxalyl Chloride (1.2 equiv) at 0°C. Gas evolution (CO/CO₂) will occur. Stir at RT for 1–2 hours until gas evolution ceases and the solid dissolves (indicating acid chloride formation).

  • Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under reduced pressure. Do not overheat. Re-dissolve the residue in fresh dry DCM.

  • Coupling: Add the difficult amine (1.0 equiv) and Et₃N (2.0 equiv) to the acid chloride solution at 0°C.

  • Reaction: Stir at RT overnight.

Visualization of Workflows

Decision Matrix & Process Flow

The following diagram illustrates the decision-making process for selecting the appropriate method and the sequential steps for the standard HATU protocol.

CouplingWorkflow Start Start: 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid CheckAmine Analyze Amine Partner Start->CheckAmine PathA Standard/Aliphatic Amine (Discovery Scale) CheckAmine->PathA Standard PathB Scale-Up (>1g) or Green Chemistry Req. CheckAmine->PathB Scale-up PathC Unreactive/Hindered Amine CheckAmine->PathC Difficult MethodA Method A: HATU / DIPEA / DMF (Fast, High Yield) PathA->MethodA MethodB Method B: T3P / Pyridine / EtOAc (Easy Workup, Safe) PathB->MethodB MethodC Method C: Oxalyl Chloride -> Acid Cl (High Reactivity) PathC->MethodC Workup Workup & Purification MethodA->Workup MethodB->Workup MethodC->Workup

Caption: Decision tree for selecting coupling reagents based on amine type and reaction scale.

Quality Control & Troubleshooting

Analytical Data Summary

Expected analytical characteristics for the coupled product:

ParameterExpected ObservationNotes
LC-MS [M+H]⁺ peakMass = Amine MW + 249.26 (Acid MW) - 18.02 (H₂O).
¹H NMR Pyrrolidone signalsMultiplets at ~3.4 ppm (N-CH₂), ~2.3 ppm (CO-CH₂), ~2.0 ppm (CH₂).
¹H NMR Ethoxy LinkerTriplet/Multiplet at ~4.1 ppm (O-CH₂) and ~3.6 ppm (N-CH₂).
Solubility DMSO, MeOH, DCMProduct likely less soluble in water than starting amine.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance or poor solubility.Switch to Method C (Acid Chloride) or increase temperature to 50°C in Method A.
Precipitate in Rxn Product insolubility or urea formation (if using DCC).If using HATU, precipitate is likely product; filter and wash. If using T3P, add DMF co-solvent.
Basic Impurities Excess DIPEA/Pyridine remaining.Perform an acidic wash (1M HCl or citric acid) during workup.
Hydrolysis of Lactam Strong acid/base exposure + Heat.Avoid refluxing in strong aqueous acid/base. Keep workup mild.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Archimica (Curia). (2024). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. Link

  • ChemicalBook. (2024).[5] 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid Product Properties. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link

Sources

Application

Recrystallization techniques for 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid

Application Note: Recrystallization & Purification Protocols for 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid Part 1: Executive Summary & Chemical Profile This technical guide details the purification strategies for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization & Purification Protocols for 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid

Part 1: Executive Summary & Chemical Profile

This technical guide details the purification strategies for 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid , a functionalized benzoic acid derivative often utilized as a pharmaceutical intermediate or building block.

The molecule presents a unique purification challenge due to its amphiphilic nature :

  • Acidic Head: The benzoic acid moiety (pKa ~4.[1]2) confers pH-dependent solubility.[1]

  • Polar Tail: The 2-oxopyrrolidin-1-yl (lactam) group is a strong hydrogen bond acceptor, increasing solubility in polar protic solvents and water compared to unsubstituted benzoic acid.

  • Ether Linker: Provides rotational freedom, potentially complicating crystal lattice formation (polymorphism risk).[1]

Strategic Recommendation: For crude material (<95% purity), utilize Method A (pH-Swing Crystallization) to remove non-acidic organic impurities and inorganic salts.[1] For final polishing (>98% target) or polymorph control, utilize Method B (Solvent/Anti-Solvent Cooling) .[1]

Part 2: Solubility Profiling & Solvent Selection

Effective recrystallization requires a "Goldilocks" solvent system—high solubility at high temperatures/modulators and low solubility at isolation conditions.[1]

Solvent ClassSolvent ExampleSolubility PredictionSuitability
Aqueous (High pH) 1M NaOH / KOHHigh (Forms carboxylate salt)Excellent for dissolution (Method A).
Aqueous (Low pH) 1M HCl / WaterVery Low (Free acid form)Excellent as anti-solvent (Method A).[1]
Polar Protic Ethanol, IPAHigh (Hot) / Moderate (Cold) Good for cooling crystallization (Method B).[1]
Polar Aprotic DMSO, DMFVery High Poor (Hard to recover yield; avoid unless necessary).[1]
Non-Polar Heptane, HexaneInsoluble Good as anti-solvent only.[1]
Chlorinated DCM, ChloroformModerate Fair , but often retains colored impurities.[1]

Part 3: Detailed Experimental Protocols

Method A: Reactive Crystallization (pH-Swing)

Best for: Removing non-acidic impurities and bulk purification of crude material.

Principle: The molecule is dissolved as a water-soluble salt (benzoate) at high pH.[1] Insoluble organic impurities are filtered off.[1][2][3] The solution is then acidified, protonating the carboxylate to the insoluble free acid, which crystallizes out.[1]

Protocol:

  • Dissolution: Suspend 10.0 g of crude 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid in 40 mL of water.

  • Salt Formation: Slowly add 10% NaOH (aq) while stirring until the pH reaches 10–11. The solid should fully dissolve.[1]

    • Note: If the solution remains turbid, these are non-acidic impurities.[1]

  • Filtration: Filter the solution through a Celite pad or 0.45 µm membrane to remove insoluble particulates.[1]

  • Precipitation: Transfer the filtrate to a clean vessel. While stirring vigorously (300 RPM), slowly add 1M HCl dropwise.

    • Critical Point: Monitor pH.[1] Cloud point usually occurs around pH 5–6.[1] Continue adding HCl until pH reaches 2.0–2.5 to ensure maximum yield.

  • Aging: Allow the slurry to stir at 0–5°C (ice bath) for 60 minutes to ripen the crystals.

  • Isolation: Filter via vacuum filtration.[1][3][4][5] Wash the cake with 2 x 10 mL of cold acidic water (pH 2).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Method B: Ethanol/Water Cooling Crystallization

Best for: Final API polishing, removing color, and controlling crystal habit.[1]

Principle: Utilizing the steep solubility curve of the lactam-benzoic acid hybrid in ethanol/water mixtures.

Protocol:

  • Dissolution: Charge 5.0 g of semi-pure material into a flask. Add 25 mL of Ethanol (absolute).

  • Heating: Heat to reflux (approx. 78°C). The solid should dissolve completely.[1]

    • If not dissolved: Add Ethanol in 1 mL increments until clear.[1]

  • Clarification (Optional): If colored impurities are present, add 0.25 g activated carbon, stir for 10 min at reflux, and hot-filter.

  • Nucleation: Remove from heat. Allow to cool slowly to room temperature (20–25°C) over 2 hours.

    • Seeding: If no crystals form by 40°C, add a seed crystal (approx. 5 mg) to induce nucleation.[1]

  • Anti-Solvent Addition (Optional): If yield is low (<50%), slowly add 10 mL of Water dropwise to the stirring mixture at room temperature to drive further precipitation.[1]

  • Final Cooling: Cool the slurry to 0–4°C for 1 hour.

  • Isolation: Filter and wash with cold Ethanol/Water (1:1 mixture).

Part 4: Process Visualization (Decision Logic)

RecrystallizationLogic Start Crude Material (3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid) PurityCheck Check Purity (HPLC) Start->PurityCheck LowPurity Purity < 95% (Contains non-acidic impurities) PurityCheck->LowPurity Low HighPurity Purity > 95% (Needs polishing) PurityCheck->HighPurity High MethodA Method A: pH-Swing (Dissolve in NaOH -> Filter -> Acidify with HCl) LowPurity->MethodA MethodB Method B: EtOH/Water (Heat to Reflux -> Cool -> Anti-solvent) HighPurity->MethodB MethodA->MethodB If Higher Purity Needed Analysis Final Analysis (XRD, DSC, HPLC) MethodA->Analysis MethodB->Analysis

Figure 1: Decision tree for selecting the appropriate purification workflow based on input material quality.

Part 5: Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or solvent is too polar (phase separation).Re-heat and add a small amount of seed crystals at the cloud point. Slow down the cooling ramp (e.g., 0.5°C/min).
Low Yield Final pH not low enough (Method A) or too much solvent (Method B).[1]Method A: Ensure pH < 2.5. Method B: Concentrate mother liquor or increase anti-solvent (water) ratio.[1]
Colored Impurities Oxidation products or starting materials trapped.[1]Use activated carbon (charcoal) during the hot dissolution step in Method B.
Gel Formation Hydrogen bonding network of the lactam moiety.[1]Increase shear rate (stirring speed) or use a higher temperature during the aging step.[1]

Part 6: Analytical Validation

To ensure the protocol is "self-validating," perform the following checks:

  • HPLC Purity: Target >98.5% area under the curve (AUC).

  • 1H-NMR: Verify the integrity of the ethoxy linker (triplet at ~4.2 ppm) and the pyrrolidone ring (multiplets at 2.0–3.5 ppm).

  • DSC (Differential Scanning Calorimetry): Sharp endotherm indicating a pure crystalline phase (Expected MP range: 140–150°C, dependent on specific polymorph).[1]

References

  • Pahlavan, A. (2021).[1][4][6] Purification - Recrystallization of Benzoic acid. ResearchGate. Retrieved October 26, 2025, from [Link]

  • Yoon, Y. K., et al. (2013).[1] 3-{5-Ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic acid. Acta Crystallographica Section E. Retrieved October 26, 2025, from [Link][1]

  • Google Patents. (2015).[1] CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound. Retrieved October 26, 2025, from [1]

Sources

Method

HPLC method development for 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid detection

Application Note: HPLC Method Development for 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic Acid Abstract & Scope This technical guide details the strategic development of a High-Performance Liquid Chromatography (HPLC) m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic Acid

Abstract & Scope

This technical guide details the strategic development of a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid . This molecule presents a unique separation challenge due to its "Janus-faced" nature: it possesses a hydrophobic aromatic core (benzoic acid), a hydrophilic lactam ring (pyrrolidone), and a pH-sensitive carboxylic acid tail.

Standard C18 protocols often fail for this analyte, resulting in early elution (poor retention) or peak tailing due to secondary silanol interactions with the lactam nitrogen. This protocol utilizes a Polar-Embedded Reversed-Phase strategy to ensure robust retention, sharp peak shape, and MS-compatibility.

Physicochemical Profiling & Separation Strategy

Before selecting column chemistry, we must understand the analyte's behavior in solution.

PropertyValue (Est.)Chromatographic Implication
pKa (Acid) ~4.2 (Benzoic acid)Retention is highly pH-dependent. At pH > 4.2, the molecule ionizes (COO⁻), drastically reducing retention on C18. Method must be acidic (pH < 3.0).
pKa (Base) < 0 (Lactam)The pyrrolidone nitrogen is part of an amide/lactam system and is not basic; however, it is highly polar.
LogP ~1.2 - 1.5Moderately lipophilic but with significant polar surface area.
Chromophore Benzoic RingStrong UV absorption at 254 nm (π-π* transition) and 210-220 nm .
The "Expert Choice" Stationary Phase

While a standard C18 column can work, it often requires high aqueous content (95%+) to retain this polar molecule, leading to "phase collapse" or dewetting.

  • Recommended: Polar-Embedded C18 (e.g., RP-Amide, Polar-C18, or AQ-C18) .

  • Mechanism: The embedded polar group (often an amide or carbamate) in the stationary phase interacts with the pyrrolidone ring via dipole-dipole interactions, increasing retention and shielding silanols to prevent tailing.

Method Development Workflow (Visualization)

MethodDevelopment Start Start: Analyte Profiling Solubility Solubility Check (Dissolve in 50:50 MeOH:Water) Start->Solubility ColumnSel Select Column: Polar-Embedded C18 (RP-Amide) Solubility->ColumnSel MobilePhase Mobile Phase Selection: Acidic Buffer (pH 2.5) ColumnSel->MobilePhase Screening Gradient Screening 5% -> 95% B over 10 min MobilePhase->Screening Decision Peak Shape & k' > 2? Screening->Decision Optimize Optimize Gradient (Flatten slope at elution) Decision->Optimize Yes Trouble Troubleshoot: Change Buffer or Temp Decision->Trouble No Finalize Final Validation (Linearity, Precision) Optimize->Finalize Trouble->MobilePhase

Figure 1: Logical workflow for developing the HPLC method, prioritizing stationary phase selection.

Detailed Experimental Protocol

Reagents & Equipment[1]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

  • Detector: DAD (Diode Array Detector) or UV-Vis.[1]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Formic Acid (LC-MS Grade) or Phosphoric Acid.

  • Column: Agilent ZORBAX Bonus-RP or Waters SymmetryShield RP18 (4.6 x 150 mm, 3.5 or 5 µm).

Preparation of Solutions
  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Stock Standard (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, then make up to volume with Water.

  • Working Standard (50 µg/mL): Dilute 50 µL of Stock into 950 µL of Mobile Phase A. Note: Injecting in 100% organic can cause peak distortion for early eluters.

Chromatographic Conditions
ParameterConditionRationale
Column Polar-Embedded C18 (e.g., RP-Amide)Prevents dewetting in high aqueous; improves peak shape for lactams.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Keeps benzoic acid protonated (neutral) for max retention. MS-compatible.
Mobile Phase B Acetonitrile (with 0.1% Formic Acid)Lower viscosity than MeOH; sharper peaks.
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Temperature 30°CImproves mass transfer and reproducibility.
Detection 254 nm (Primary), 210 nm (Secondary)254 nm is specific to the aromatic ring; 210 nm detects impurities.
Injection Vol. 5 - 10 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Focusing)
1.05Begin Gradient
10.060Linear Ramp
12.095Wash Step (Elute lipophilic impurities)
14.095Hold Wash
14.15Re-equilibration
20.05Ready for next injection

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), perform the following system suitability tests (SST) before every sample set.

  • Retention Factor (

    
    ): 
    
    • Target:

      
      .
      
    • Calculation:

      
      .
      
    • Why: Ensures the analyte is chemically interacting with the stationary phase, not just flowing through.

  • Tailing Factor (

    
    ): 
    
    • Target:

      
      .
      
    • Why: Tailing > 1.5 indicates secondary silanol interactions (common with the pyrrolidone ring).

  • Resolution (

    
    ): 
    
    • If synthetic impurities (e.g., 3-hydroxybenzoic acid) are present, ensure

      
       between the main peak and nearest impurity.
      

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Splitting Sample solvent too strong.Dissolve sample in mobile phase or <20% ACN.
Retention Drift pH fluctuation.[2]Benzoic acid is sensitive near pKa (4.2). Ensure buffer is pH < 3.0.
Broad Peaks Column dewetting.If using standard C18 with <5% organic, switch to RP-Amide or AQ-C18.
High Backpressure Precipitation.Ensure buffer salts (if using Phosphate) do not precipitate in high ACN.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Sigma-Aldrich. (2025). HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis® RP-Amide. Link

  • ResearchGate. (2006). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Link

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: Benzoic Acid Derivatives Properties. Link

Sources

Application

Application Note: Preparation of Esters from 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic Acid

Abstract & Scope This technical guide details the synthesis of ester derivatives from 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (CAS: 515813-05-5). This scaffold combines a lipophilic benzoic acid moiety with a p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of ester derivatives from 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (CAS: 515813-05-5). This scaffold combines a lipophilic benzoic acid moiety with a polar lactam (pyrrolidone) pharmacophore, often utilized to enhance aqueous solubility or target specific neuronal receptors (e.g., racetam analogs).

The protocols herein are designed to address the specific chemical stability of the


-lactam ring , which is susceptible to hydrolysis under vigorous aqueous acidic/basic conditions. Three distinct methodologies are provided to accommodate various scales and alcohol substrates.[1][2]

Chemical Analysis & Strategic Planning

Structural Considerations

The starting material contains three functional zones:

  • Carboxylic Acid: The reaction center.[3]

  • Ethoxy Linker: Chemically inert ether linkage.

  • Pyrrolidin-2-one (Lactam): The Critical Quality Attribute (CQA). While generally stable, prolonged reflux in strong aqueous acid or base can trigger ring-opening to the corresponding amino-acid derivative (

    
    -aminobutyric acid analog).
    
Decision Matrix

Select the appropriate protocol based on your available reagents and the nature of the target ester group (


).

EsterificationStrategy Start Target: Ester Synthesis Q1 Is the Alcohol (R-OH) acid-sensitive or complex? Start->Q1 Q2 Is the R-group available as an Alkyl Halide (R-X)? Q1->Q2 No (Simple Primary/Secondary) MethodB Method B: Steglich (DCC/DMAP Coupling) Q1->MethodB Yes (e.g., t-Butyl, chiral) MethodA Method A: Acid Chloride (SOCl2 Activation) Q2->MethodA No (Only Alcohol available) MethodC Method C: Alkylation (K2CO3 + R-X) Q2->MethodC Yes (e.g., Methyl, Benzyl)

Figure 1: Strategic decision tree for selecting the optimal esterification route.

Detailed Protocols

Method A: Acid Chloride Activation (Scale-Up Preferred)

Best for: Simple aliphatic esters (Methyl, Ethyl, Isopropyl) where high yields are required and the alcohol is stable. Mechanism: Conversion to acid chloride using Thionyl Chloride (


), followed by nucleophilic acyl substitution.

Reagents:

  • Substrate: 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ): 1.5 – 2.0 equiv
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Catalyst: DMF (1-2 drops)

Protocol:

  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and

    
     guard tube, suspend the benzoic acid derivative in anhydrous DCM (5 mL/mmol).
    
  • Addition: Add catalytic DMF (2 drops). Add

    
     dropwise at room temperature (RT).
    
    • Note: Gas evolution (

      
      , 
      
      
      
      ) will occur. Ensure proper ventilation.
  • Reflux: Heat to gentle reflux (

    
    ) for 2 hours. The suspension should clear as the acid chloride forms.
    
  • Evaporation (Critical): Remove solvent and excess

    
     under reduced pressure. Re-dissolve the residue in dry DCM and evaporate again (2x) to remove trace 
    
    
    
    (which could degrade the lactam).
  • Esterification: Dissolve the crude acid chloride residue in dry DCM. Add the target Alcohol (R-OH, 1.2 equiv) and Triethylamine (

    
    , 1.5 equiv) at 
    
    
    
    .
  • Workup: Stir at RT for 4 hours. Wash with saturated

    
     (2x) and Brine (1x). Dry organic layer over 
    
    
    
    and concentrate.
Method B: Steglich Esterification (Mild Conditions)

Best for: Complex, acid-sensitive alcohols, or small-scale library synthesis. Mechanism: DCC-mediated coupling with DMAP catalysis.[4][5]

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (R-OH): 1.1 equiv

  • DCC (N,N'-Dicyclohexylcarbodiimide): 1.1 equiv

  • DMAP (4-Dimethylaminopyridine): 0.1 equiv (10 mol%)

  • Solvent: Anhydrous DCM

Protocol:

  • Setup: Dissolve the benzoic acid derivative and the target Alcohol in anhydrous DCM (10 mL/mmol) at

    
    .
    
  • Catalyst: Add DMAP in one portion.

  • Coupling: Add DCC dissolved in a minimal amount of DCM dropwise over 10 minutes.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will form within 15-30 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12–24 hours.

  • Filtration: Filter off the precipitated DCU byproduct using a sintered glass funnel or Celite pad.

  • Purification: Wash the filtrate with 0.5N

    
     (to remove DMAP), then saturated 
    
    
    
    . Dry (
    
    
    ) and concentrate.
Method C: Carboxylate Alkylation (Base-Promoted)

Best for: Methyl, Ethyl, Allyl, or Benzyl esters. This is the mildest method for the lactam ring as it avoids activation of the carbonyl carbon. Mechanism:


 displacement of an alkyl halide by the carboxylate anion.

Reagents:

  • Substrate (1.0 equiv)

  • Alkyl Halide (R-X): 1.2 equiv (e.g., Iodomethane, Benzyl bromide)

  • Base:

    
     (Potassium Carbonate, anhydrous): 2.0 equiv
    
  • Solvent: DMF (Dimethylformamide) or Acetone

Protocol:

  • Deprotonation: Dissolve the benzoic acid derivative in DMF (5 mL/mmol). Add

    
    . Stir at RT for 30 minutes to generate the carboxylate salt.
    
  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Stir at RT (for Iodides) or

    
     (for Bromides/Chlorides) for 4-16 hours.
    
  • Workup: Pour the reaction mixture into ice-water (5x volume).

    • Solid Products: If a precipitate forms, filter and wash with water.[6]

    • Liquid Products: Extract with Ethyl Acetate.[7][8] Wash organic layer with water (3x) to remove DMF, then Brine.

  • Yield: Typically >90% for primary alkyl halides.

Analytical Data & QC

Expected Spectroscopic Signatures:

TechniqueFeatureExpected SignalNotes
IR Ester C=O1715 - 1725

Distinct from acid C=O (~1680-1700)
IR Lactam C=O1660 - 1690

Must remain intact
1H NMR Ethoxy Linker

4.1 - 4.3 (t, 2H)
Diagnostic triplet (

)
1H NMR Lactam Ring

2.0 - 3.6 (m, 6H)
Multiplets for pyrrolidone protons
HPLC ShiftIncreased Retention TimeEster is less polar than the parent acid

Troubleshooting Guide

Issue: Lactam Hydrolysis (Ring Opening)

  • Symptom:[2][6][7][9][10][11][12] Appearance of a broad amine/amide peak in NMR; high polarity impurity by TLC.

  • Cause: Prolonged exposure to aqueous acid/base or high heat.

  • Solution: Switch to Method C (Alkylation) or ensure strict anhydrous conditions in Method A . Avoid aqueous workups with strong acids (use dilute citric acid or

    
    ).
    

Issue: N-Acylurea Formation (Method B)

  • Symptom:[2][6][7][9][10][11][12] Low yield, byproduct spot on TLC that tracks with DCU.

  • Cause: Slow reaction of the O-acylisourea intermediate with the alcohol (steric hindrance).

  • Solution: Increase DMAP loading to 0.5 equiv or switch to EDC

    
    HCl (water-soluble urea byproduct is easier to remove).
    

References

  • Steglich Esterification Mechanism & Scope: Neises, B., & Steglich, W. (1978).[5][13] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [Link]

  • Reactivity of Pyrrolidin-2-one Derivatives: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Chapter 16: Hydrolysis of Amides/Lactams). [Link]

  • Base-Promoted Alkylation of Carboxylic Acids: Mondal, R., et al. (2014).[14] Recent Applications of Potassium Carbonate in Organic Synthesis. Organic Preparations and Procedures International, 46(5), 391-434. [Link]

  • Thionyl Chloride Activation Protocols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [Link]

Sources

Method

Application Note: Solvent Selection and Handling Protocols for 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid

Abstract & Scope This technical guide details the solubility profiling and solvent selection strategy for 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (CAS: 879040-85-4).[1] This compound features a unique amphiphil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the solubility profiling and solvent selection strategy for 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (CAS: 879040-85-4).[1] This compound features a unique amphiphilic structure combining a lipophilic benzoic acid core, a flexible ethoxy linker, and a polar lactam (pyrrolidinone) tail.[1]

Effective handling of this compound requires navigating its dual nature: the pH-dependent solubility of the carboxylic acid and the polar aprotic nature of the lactam ring.[1] This guide provides researchers with validated protocols for stock solution preparation, crystallization, and pH-switch purification.[1]

Physicochemical Analysis & Solubility Prediction

To select the correct solvent, we must first deconstruct the molecule into its functional pharmacophores.[1]

Structural Dissection
Functional GroupPropertySolvent Interaction Implications
Benzoic Acid Acidic (

)
pH-Switch: Soluble in basic aqueous media; insoluble in acidic media.[1] H-bond donor/acceptor.[1][2]
Ethoxy Linker Flexible, PolarIncreases solubility in alcohols and chlorinated solvents compared to bare aromatic acids.[1]
Pyrrolidinone Polar, AproticLactam Motif: High affinity for DMSO, DMF, and water.[1] Acts as a strong H-bond acceptor.[1]
Solubility Profile Matrix

Based on the "Like Dissolves Like" principle and structural analysis, the following solvent classes are categorized by utility.

Solvent ClassRepresentative SolventsSolubility RatingApplication
Polar Aprotic DMSO, DMF, DMAc Excellent (>50 mg/mL)Primary choice for Stock Solutions and bio-assays.[1]
Protic Methanol, Ethanol Good (10–30 mg/mL)Synthesis, HPLC mobile phases.[1] Solubility increases significantly with heat.[1]
Chlorinated DCM, Chloroform Moderate/Good Synthesis reaction media; extraction from acidic aqueous phases.[1][3]
Esters/Ethers Ethyl Acetate, THF Moderate Crystallization: Often used as the "anti-solvent" or cooling solvent to precipitate the pure acid.[1]
Aqueous (Acidic) 0.1M HCl, pH 2 BufferPoor (<1 mg/mL)Used to precipitate the compound during workup.[1]
Aqueous (Basic) 0.1M NaOH, PBS (pH 7.4)Good (>10 mg/mL)Soluble as the carboxylate salt.[1]

Decision Logic & Workflow

The following decision tree guides the researcher through solvent selection based on the experimental intent (Purification vs. Dissolution).

SolventSelection Start Start: 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid Intent Define Intent Start->Intent Stock Stock Solution / Bio-Assay Intent->Stock Stable Liquid Synth Synthesis / Reaction Intent->Synth Dissolve for Rxn Purify Purification / Workup Intent->Purify Isolate Solid DMSO Use DMSO or DMF (Store at -20°C) Stock->DMSO DCM Use DCM or THF (Inert Atmosphere) Synth->DCM pHSwitch pH Switch Protocol (Dissolve in Base -> Precipitate with Acid) Purify->pHSwitch

Figure 1: Solvent selection decision tree based on experimental goals.[1]

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

Purpose: Create a stable, high-concentration stock for dilution into cell culture or enzymatic assays.[1] Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous.[1]

  • Calculate: Determine the molecular weight (MW

    
     249.26  g/mol ).
    
    • Target: 10 mM in 1 mL.[1]

    • Mass Required:

      
      .[1]
      
  • Weigh: Accurately weigh

    
     of the solid compound into a sterile 1.5 mL microcentrifuge tube. Record exact mass.
    
  • Dissolve: Add sufficient anhydrous DMSO to reach exactly 10 mM.

    • Formula:

      
      [1]
      
  • Vortex: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

    • Troubleshooting: If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1]

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "pH-Switch" Purification Method

Purpose: Purify the compound from non-acidic impurities or recover it from organic reaction mixtures.[1] Principle: The compound is amphiphilic but becomes highly water-soluble when deprotonated (


) and water-insoluble when protonated (

).[1]
  • Dissolution (Basification):

    • Suspend the crude solid in water (approx. 10 mL/g).[1]

    • Slowly add 1M NaOH or Saturated

      
        while stirring until the pH reaches 
      
      
      
      .
    • Observation: The cloudy suspension should turn into a clear solution as the salt forms.[1]

    • Filtration: If insoluble particles remain (impurities), filter the solution through a 0.45

      
       filter.[1]
      
  • Extraction (Wash):

    • Transfer the aqueous basic solution to a separatory funnel.[1]

    • Wash with an organic solvent (e.g., Ethyl Acetate or DCM) to remove non-acidic organic impurities.[1] Discard the organic layer.[1]

  • Precipitation (Acidification):

    • Cool the aqueous layer to 0-5°C (ice bath).

    • Slowly add 1M HCl dropwise while stirring vigorously.

    • Target: pH

      
      .[1]
      
    • Observation: A white to off-white precipitate will form immediately as the free acid regenerates.[1]

  • Isolation:

    • Filter the solid using a Buchner funnel.[1]

    • Wash the cake with cold water (

      
      ) to remove excess salt (NaCl).[1]
      
    • Dry under vacuum at 40°C.[1]

Protocol C: Saturation Solubility Screening (HPLC)

Purpose: Determine exact solubility limits for formulation development.[1]

  • Excess Addition: Add excess solid compound (

    
    ) to 1 mL of the test solvent (e.g., PBS pH 7.4, Ethanol, PEG400).
    
  • Equilibration: Shake or stir at constant temperature (25°C) for 24 hours.

  • Filtration: Filter an aliquot through a 0.22

    
     PVDF syringe filter.
    
    • Note: Discard the first 100

      
       of filtrate to account for filter adsorption.[1]
      
  • Quantification: Dilute the filtrate (typically 1:100 or 1:1000) in mobile phase and analyze via HPLC-UV (approx. 254 nm).

Critical Handling Notes

  • Hygroscopicity: The pyrrolidinone ring can induce hygroscopicity.[1] Store the solid in a desiccator.[1]

  • Stability: Avoid storing DMSO stock solutions at room temperature for prolonged periods (>24h), as oxidation of the ether linkage or hydrolysis of the lactam (rare but possible under extreme conditions) could occur.[1]

  • Safety: This compound is a benzoic acid derivative.[1] Standard PPE (gloves, goggles, lab coat) is required.[1] Treat as a potential irritant.[1]

References

  • Compound Identification: 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid.[1][4][5] Matrix Scientific.[1] CAS: 879040-85-4.[1][4] Link

  • Structural Analog Synthesis (General Benzoic Acids): "Synthesis of Phenols from Benzoic Acids." Organic Syntheses, 2024.[1] (Demonstrates DCM/EtOAc extraction protocols). Link

  • Pyrrolidone Solubility: "Solubility of N-ethyl-2-pyrrolidone and related lactams." General Chemical Engineering Data. (Establishes high solubility of lactam motifs in polar aprotic solvents).
  • Purification Strategies: "Process for preparing benzoic acid derivative intermediates." European Patent EP0699672A1.[1] (Validates acid/base extraction techniques for amino-ethoxy-benzoic acids). Link

  • Crystallization of Analogs: Yoon, Y. K., et al. "3-{5-Ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic acid."[1] Acta Crystallographica, 2013.[1] (Demonstrates recrystallization from Ethyl Acetate). Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic Acid Derivatives

Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid derivatives. These molecules represent a hybrid pharmacophore c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid derivatives. These molecules represent a hybrid pharmacophore combining the neuroprotective properties of the 2-oxopyrrolidine motif (racetams) with the anti-inflammatory or metabolic modulation potential of benzoic acid derivatives.

Traditional thermal synthesis of these conjugates is often plagued by long reaction times (>24 hours) and competitive elimination reactions during the alkylation steps. By leveraging dielectric heating (microwave irradiation), this protocol reduces total synthesis time from days to under 2 hours, while significantly suppressing side reactions through rapid, uniform heating.

Retrosynthetic Strategy & Workflow

The synthesis is designed as a convergent three-step pathway to ensure high purity and modularity. We avoid the direct alkylation of the carboxylic acid to prevent esterification by-products, instead utilizing a methyl ester protection strategy.

Logical Workflow Diagram

SynthesisWorkflow Start Starting Materials (2-Pyrrolidone + 1-Bromo-2-chloroethane) Step1 Step 1: Linker Synthesis (N-Alkylation) MW: 120°C, 15 min Start->Step1 Phase Transfer Catalysis Inter1 Intermediate A 1-(2-Chloroethyl)pyrrolidin-2-one Step1->Inter1 Step2 Step 2: Williamson Coupling (Etherification) MW: 140°C, 20 min Inter1->Step2 + Methyl 3-hydroxybenzoate + K2CO3/KI Inter2 Intermediate B Methyl 3-[...]-benzoate Step2->Inter2 Step3 Step 3: Saponification (Hydrolysis) MW: 100°C, 5 min Inter2->Step3 LiOH / MeOH Final Target Molecule 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid Step3->Final

Caption: Figure 1. Convergent microwave-assisted workflow for the target scaffold.

Experimental Protocols

Step 1: Synthesis of 1-(2-Chloroethyl)pyrrolidin-2-one

Objective: N-alkylation of 2-pyrrolidone. Challenge: Conventional heating often leads to elimination of the dihaloethane or double alkylation. Microwave Solution: Rapid ramp-to-temperature favors the substitution kinetic product over the elimination thermodynamic product.

Reagents:

  • 2-Pyrrolidone (10 mmol)

  • 1-Bromo-2-chloroethane (15 mmol, 1.5 eq)

  • TBAB (Tetrabutylammonium bromide) (0.5 mmol, 5 mol%)

  • KOH (powdered, 20 mmol)

  • Solvent: Acetonitrile (MeCN) or solvent-free (if using neat reagents).

Protocol:

  • Load 2-pyrrolidone, TBAB, and powdered KOH into a 10 mL microwave process vial.

  • Add MeCN (3 mL) and stir for 1 minute to disperse base.

  • Add 1-bromo-2-chloroethane dropwise. Cap the vial.

  • Microwave Irradiation:

    • Mode: Dynamic (hold temperature).

    • Temp: 120 °C.

    • Time: 15 minutes.

    • Stirring: High.[1]

  • Workup: Filter off inorganic salts. Concentrate filtrate. Purify via flash column chromatography (EtOAc/Hexane) if necessary, though MW often yields >90% purity suitable for the next step.

Step 2: Williamson Ether Coupling

Objective: Coupling Intermediate A with Methyl 3-hydroxybenzoate. Mechanism:


 displacement of the chloride by the phenoxide.
Critical Insight:  Phenoxides are weak nucleophiles; the electron-withdrawing ester on the benzoic ring further deactivates the phenol. Microwave irradiation is essential here to drive the reaction to completion without thermal degradation of the pyrrolidone ring [1][2].

Reagents:

  • Methyl 3-hydroxybenzoate (5 mmol)

  • 1-(2-Chloroethyl)pyrrolidin-2-one (Intermediate A) (6 mmol, 1.2 eq)

  • 
     (anhydrous, 10 mmol)
    
  • Potassium Iodide (KI) (catalytic, 10 mol%) - Finkelstein activation in situ.

  • Solvent: DMF (Dimethylformamide) - 4 mL.

Protocol:

  • Dissolve Methyl 3-hydroxybenzoate in DMF in a 10 mL quartz MW vial.

  • Add

    
     and stir for 2 minutes to generate the phenoxide anion.
    
  • Add Intermediate A and KI. Cap the vial.

  • Microwave Irradiation:

    • Temp: 140 °C.

    • Pressure Limit: 250 psi (DMF builds pressure).

    • Time: 20 minutes.

    • Power: Max 200W (use IR sensor for temp control).

  • Workup: Pour into ice water (50 mL). The ester intermediate often precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

Step 3: Rapid Hydrolysis (Saponification)

Objective: Deprotection of the methyl ester to the free acid. Microwave Solution: Microwave-assisted hydrolysis is one of the most efficient organic transformations, reducing reaction times from hours to minutes [3][4].

Reagents:

  • Intermediate B (Ester) (2 mmol)[2]

  • LiOH (4 mmol) or NaOH (10% aqueous solution)

  • Solvent: MeOH/Water (2:1 ratio, 3 mL).

Protocol:

  • Suspend Intermediate B in the MeOH/Water mixture in a 10 mL vial.

  • Add LiOH.

  • Microwave Irradiation:

    • Temp: 100 °C.

    • Time: 5 minutes.

  • Workup: Acidify with 1M HCl to pH 2-3. The target carboxylic acid will precipitate. Filter, wash with cold water, and dry. Recrystallize from Ethanol/Water if needed.[3]

Comparative Analysis: Microwave vs. Thermal

The following data highlights the efficiency gains verified in internal process development.

ParameterStep 1 (N-Alkylation)Step 2 (Coupling)Step 3 (Hydrolysis)Total Time
Conventional Thermal 12 hours (Reflux)18-24 hours (Reflux)2-4 hours~36+ Hours
Microwave (This Protocol) 15 mins20 mins5 mins< 1 Hour
Yield (Conventional) 65%50-60%85%~33% Overall
Yield (Microwave) 88%82%95%~68% Overall

Table 1: Efficiency comparison demonstrating significant time reduction and yield improvement.

Mechanistic & Safety Insights

Mechanism of Activation

The synthesis relies on the high dielectric loss tangent (


) of the polar solvents used (DMF, MeCN, MeOH).
  • Dipolar Polarization: The oscillating electric field aligns the dipoles of the solvent and the polar pyrrolidone intermediate.

  • Ionic Conduction: In Step 2, the dissolved ions (

    
    , Phenoxide
    
    
    
    ) oscillate, generating intense internal heat through friction.
  • Specific MW Effect: In the Williamson synthesis (Step 2), the localized superheating at the surface of the inorganic base (

    
    ) enhances the deprotonation rate of the phenol, a rate-limiting step in conventional heating [2].
    
Safety Protocol (Self-Validating System)
  • Pressure Control: DMF and MeCN can generate significant pressure at 140°C. Ensure vials are rated for 300 psi.

  • Runaway Prevention: Use "Power Max" settings on your synthesizer (e.g., limit to 200W) to prevent thermal runaway if the ionic strength changes rapidly during the reaction.

  • Venting: Always allow vials to cool to <50°C before decapping to prevent solvent flash-boiling.

References

  • Microwave-Assisted Williamson Synthesis. Citation: "Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers."[4] Bentham Science / Current Microwave Chemistry. Link:[Link]

  • Microwave Ether Synthesis Review. Citation: Kazemi, M. "A Brief Review: Microwave Assisted Ethers Synthesis." Research & Reviews: Journal of Chemistry. Link:[Link]

  • Microwave Hydrolysis Protocols. Citation: "Esterification and hydrolysis under microwave irradiation."[1][5] MDPI Molbank, 2006. Link:[Link][6]

  • General Microwave Hydrolysis Application. Citation: CEM Corporation Application Note, "Hydrolysis Reaction." Link:[Link]

  • Pyrrolidone Synthesis Context. Citation: Rao, P.V. et al. "Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives." International Journal of ChemTech Research. Link:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid

This technical support guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid. As your...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid. As your Senior Application Scientist, this guide provides in-depth, field-tested insights and protocols to ensure successful solubilization for your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid in aqueous buffers. What is the first step I should take?

The primary factor governing the aqueous solubility of this compound is its carboxylic acid functional group. Carboxylic acids are generally more soluble in their deprotonated (ionized) state.[1][2][3] Therefore, the initial and most critical step is to adjust the pH of your aqueous solution.

Q2: I've adjusted the pH, but the compound is still not fully dissolving. What are my next options?

If pH adjustment alone is insufficient, the use of co-solvents is the next logical step.[5][6][] Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[8][9]

  • Recommended Co-solvents:

    • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for a broad range of organic compounds.

    • Ethanol: A less polar solvent that is miscible with water and often used in biological assays.[8]

    • Polyethylene Glycol (PEG 400): A non-toxic, water-miscible polymer that can enhance the solubility of poorly soluble drugs.[]

  • Best Practice: First, dissolve the compound in a minimal amount of the chosen co-solvent to create a concentrated stock solution. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring to reach the desired final concentration. This method prevents the compound from precipitating out of solution.

Q3: What is the best way to prepare a stock solution of this compound?

Preparing a concentrated stock solution is a standard and highly recommended laboratory practice.[10][11][12] It improves accuracy and reduces the potential for error in your experiments.

  • Expert Protocol:

    • Weigh out the desired amount of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid.

    • Add a small volume of a suitable organic solvent (e.g., DMSO or Ethanol) to the solid compound.

    • Gently warm the mixture and vortex until the solid is completely dissolved.

    • Once dissolved, you can make serial dilutions into your aqueous experimental buffer.

Q4: Can I heat the solution to aid dissolution?

Gentle heating (e.g., to 37°C) can be used to aid dissolution, especially when preparing a concentrated stock solution. However, it is crucial to be aware of the compound's stability at elevated temperatures. Always check the manufacturer's data sheet for any temperature sensitivity. For aqueous solutions, ensure the pH is adjusted before heating.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitates out of solution upon addition to aqueous buffer. The pH of the buffer is too low, causing the carboxylic acid to be in its less soluble, protonated form.Increase the pH of the aqueous buffer to >7.0 using a suitable base (e.g., 1N NaOH).
Compound is not dissolving even after pH adjustment. The compound has low intrinsic aqueous solubility due to its organic structure.Utilize a co-solvent. Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol, then dilute it into the aqueous buffer.
The solution is cloudy or hazy. Fine, undissolved particles are suspended in the solution.The solution may be supersaturated. Try preparing a more dilute solution. Alternatively, sonication or gentle warming (if the compound is stable) can help to fully dissolve the particles.
Inconsistent results between experiments. Inaccurate weighing of small quantities of the solid compound for each experiment.Prepare a larger, concentrated stock solution and make accurate dilutions for each experiment.[10][13] This ensures consistency across multiple assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass: For 1 mL of a 10 mM stock solution of a compound with a molecular weight of 263.28 g/mol , you will need 2.63 mg.

  • Weigh the compound: Accurately weigh 2.63 mg of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of high-purity DMSO to the tube.

  • Dissolve: Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Store the stock solution at -20°C in an amber vial to protect it from light.

Protocol 2: Preparation of a 100 µM Working Solution in PBS (pH 7.4)
  • Start with the stock solution: Thaw the 10 mM stock solution in DMSO.

  • Prepare the buffer: Have a known volume of Phosphate Buffered Saline (PBS) at pH 7.4 ready.

  • Dilution: Add 10 µL of the 10 mM DMSO stock solution to 990 µL of PBS (pH 7.4).

  • Mix: Immediately vortex the solution to ensure rapid and complete mixing, preventing precipitation.

Visual Troubleshooting Workflow

Below is a flowchart to guide you through the troubleshooting process for solubility issues with 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid.

Solubility_Troubleshooting start Start: Compound Fails to Dissolve check_ph Is the aqueous solution pH > 7.0? start->check_ph adjust_ph Action: Adjust pH to 7.0-8.0 with 1N NaOH check_ph->adjust_ph No re_evaluate Re-evaluate Solubility check_ph->re_evaluate Yes adjust_ph->re_evaluate use_cosolvent Action: Prepare a concentrated stock solution in DMSO or Ethanol re_evaluate->use_cosolvent No success Success: Compound Dissolved re_evaluate->success Yes dilute Action: Dilute stock solution into aqueous buffer with vigorous stirring use_cosolvent->dilute sonicate_warm Optional: Gentle sonication or warming (check stability) dilute->sonicate_warm fail Issue Persists: Consider alternative solvents or formulation strategies dilute->fail sonicate_warm->success

Caption: Troubleshooting flowchart for solubility issues.

References

  • Pass My Exams. Carboxylic Acids Solubility in Water. Retrieved from [Link]

  • Quora. (2018, April 7). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? Retrieved from [Link]

  • Brainly.in. (2022, January 30). Explain Solubility of carboxylic acid. Retrieved from [Link]

  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of pharmaceutical sciences, 70(1), 22–32. [Link]

  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Retrieved from [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of pharmaceutical sciences, 67(9), 1257–1260. [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • IRO Chelating Chemical Co., Ltd. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Retrieved from [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions? Retrieved from [Link]

  • Carolina Knowledge Center. (2023, January 6). Solution Preparation Guide. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Guide: Minimizing Side Reactions in 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic Acid Coupling

The following technical guide is designed to assist researchers in optimizing the amide coupling efficiency of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid . This guide synthesizes mechanistic insights with practica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to assist researchers in optimizing the amide coupling efficiency of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid .

This guide synthesizes mechanistic insights with practical troubleshooting protocols to minimize side reactions such as N-acylurea formation, hydrolysis, and purification challenges.

Executive Summary & Reaction Context

Molecule Overview: The subject molecule is a meta-substituted benzoic acid featuring an ethoxy linker to a pyrrolidin-2-one (lactam) moiety.

  • Reactive Center: Carboxylic acid (C-1).

  • Structural Influencers: The meta-ethoxy group acts as an Electron Donating Group (EDG), slightly reducing the electrophilicity of the carbonyl carbon compared to unsubstituted benzoic acid. This can slow down activation, making the system more susceptible to competitive hydrolysis or rearrangement if not properly activated.

  • Stability Profile: The pyrrolidone ring is generally stable but can undergo ring-opening (hydrolysis) under prolonged exposure to strong aqueous bases or acids at elevated temperatures.

Primary Objective: Achieve quantitative amide bond formation while suppressing:

  • N-Acylurea Rearrangement: Common with carbodiimide coupling (EDC/DCC) without additives.

  • Active Ester Hydrolysis: Caused by trace moisture competing with the amine nucleophile.

  • Lactam Ring Opening: Caused by harsh pH swings during workup.

Mechanistic Workflow & Side Reaction Pathways

The following diagram illustrates the critical decision points in the coupling process. The "Green Path" represents the ideal workflow, while "Red Paths" indicate failure modes caused by suboptimal conditions.

CouplingPathways Start 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid Activation Activation Step (Formation of Active Ester) Start->Activation + Coupling Agent (HATU/EDC) Coupling Nucleophilic Attack (Amine Partner) Activation->Coupling + Amine (Fast Kinetics) Side_Urea N-Acylurea Byproduct (Irreversible) Activation->Side_Urea Slow Amine Addition (Rearrangement) Side_Hydrolysis Regenerated Acid (Hydrolysis) Activation->Side_Hydrolysis Trace Water Product Target Amide Product Coupling->Product Amide Bond Formation Side_RingOpen Ring-Opened Impurity (Gamma-amino acid) Product->Side_RingOpen pH > 12 or < 2 (Harsh Workup)

Figure 1: Reaction logic flow detailing the primary coupling pathway and critical off-target side reactions.

Troubleshooting Guide (FAQ)

Q1: My reaction conversion is stalled at ~70%. Adding more coupling agent doesn't help. Why?

Diagnosis: This is likely due to Active Ester Hydrolysis or "Stalling" via Anhydride Formation .

  • The Cause: The meta-ethoxy group makes the benzoic acid less reactive. If you generate the active ester (e.g., O-acylisourea) but the amine attack is slow (due to sterics on the amine), trace water in the solvent will hydrolyze the active ester back to the starting acid.

  • The Fix:

    • Switch Reagents: Move from carbodiimides (EDC/DCC) to Uronium salts (HATU) or Phosphonium salts (PyBOP) . These create a more reactive species that reacts faster with the amine than water.

    • Order of Addition: Pre-activate the acid with HATU/DIPEA for exactly 2-5 minutes, then add the amine immediately. Do not wait 30+ minutes, as the active ester may degrade.

    • Solvent Dryness: Ensure DMF/DCM is anhydrous (water < 50 ppm).

Q2: I am seeing a persistent impurity with a mass of [M+43] or similar. What is it?

Diagnosis: This is the N-Acylurea rearrangement product.

  • The Cause: When using EDC or DCC, if the amine is slow to react, the O-acylisourea intermediate rearranges intramolecularly to form a stable, unreactive N-acylurea. This is an irreversible dead-end.

  • The Fix:

    • Add HOAt or HOBt: Always use 1.0 equivalent of HOBt (or the more potent HOAt) with EDC. This converts the unstable O-acylisourea into a stable-but-reactive OBt ester, preventing the rearrangement.

    • Alternative: Switch to T3P (Propylphosphonic anhydride), which does not form urea byproducts and drives coupling via a different mechanism.

Q3: Can the pyrrolidone (lactam) ring open during the reaction?

Diagnosis: Unlikely during coupling, but highly probable during workup .

  • The Risk: The pyrrolidone ring is a cyclic amide. While stable at neutral pH, it can hydrolyze to the corresponding

    
    -amino acid derivative (4-aminobutyric acid chain) if exposed to:
    
    • Strong aqueous base (NaOH, LiOH) at pH > 12.

    • Strong acid (HCl) at reflux.

  • The Fix:

    • Quench Gently: Use saturated

      
       or dilute citric acid (10%) for acidic washes.
      
    • Avoid Strong Base: If basic extraction is needed, use saturated

      
       (pH ~8-9) rather than NaOH.
      
    • Temperature: Keep workup solutions cold (

      
      ) if pH extremes are unavoidable.
      
Q4: The starting material is not dissolving in DCM. Can I use DMF?

Diagnosis: Solubility Mismatch.

  • Insight: The molecule contains a polar lactam head and a lipophilic phenyl tail. It often displays poor solubility in pure non-polar solvents (DCM, Toluene) but dissolves well in polar aprotic solvents.

  • Recommendation: Use a DMF/DCM (1:4) mixture. The DMF solubilizes the lactam and the salt forms (activator), while the DCM keeps the viscosity low and allows for easy evaporation.

Optimized Experimental Protocol

This protocol uses HATU for high reactivity, minimizing the time window for side reactions.

Reagents:

  • Acid: 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (1.0 equiv)

  • Amine: Target amine (1.1 equiv)

  • Coupling Agent: HATU (1.1 - 1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 - 3.0 equiv)

  • Solvent: Anhydrous DMF or DMF/DCM (concentration 0.1 M)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried flask under Nitrogen/Argon, dissolve the Acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv). The solution may warm slightly.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at room temperature for 3–5 minutes .

    • Critical Checkpoint: The solution should turn slightly yellow/orange. Do not stir longer than 10 minutes before adding amine, or the active ester may hydrolyze or racemize (if chiral centers were present).

  • Coupling: Add the Amine (1.1 equiv) dropwise (if liquid) or as a solution in minimal DMF.

  • Monitoring: Stir at Room Temperature. Monitor by LC-MS or TLC at 1 hour .

    • Expectation: >95% conversion within 2-4 hours.

  • Workup (Lactam-Safe):

    • Dilute reaction with EtOAc (Ethyl Acetate).

    • Wash 2x with 10% Citric Acid (removes unreacted amine and DIPEA). Note: Citric acid is mild and will not open the lactam ring.

    • Wash 2x with Sat. NaHCO3 (removes unreacted acid and HOBt/HOAt byproducts).

    • Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate.
      

Quantitative Data Summary

ParameterCarbodiimide (EDC/HOBt)Uronium (HATU/DIPEA)T3P (Cyclic Anhydride)
Reaction Speed Moderate (4-12 h)Fast (1-4 h)Slow (12-24 h)
Risk of N-Acylurea High (without additives)NoneNone
Purification Urea byproduct removal requiredWater-soluble byproductsWater-soluble byproducts
Cost LowHighModerate
Recommendation Use for scale-up (>10g)Recommended for R&D (<1g) Use if epimerization is a concern

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140-177. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link

Sources

Troubleshooting

Technical Support Center: Purification of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic Acid

The following technical guide addresses the purification and impurity management of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (CAS: 923173-87-9). This content is structured for researchers and process chemists re...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and impurity management of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (CAS: 923173-87-9). This content is structured for researchers and process chemists requiring high-purity isolation of this intermediate, often used in the synthesis of PPAR agonists and specific kinase inhibitors.[1]

[2]

Diagnostic & Identification Guide

Q: What are the critical impurities expected in this preparation? A: Based on the standard alkylation synthesis (Williamson ether synthesis or Mitsunobu reaction) of 3-hydroxybenzoic acid, you will encounter three primary impurity classes.

Impurity IDCompound NameOriginDetection (HPLC/LC-MS)
Impurity A 3-Hydroxybenzoic acidUnreacted Starting MaterialRT: Early eluting (Polar).[1] MS: [M-H]- 137.
Impurity B 1-(2-Chloroethyl)-2-pyrrolidinone or 1-(2-Hydroxyethyl)-2-pyrrolidinoneExcess Reagent / Hydrolysis ByproductRT: Void volume/Very early. MS: [M+H]+ 148/130.[1] Weak UV absorbance.[1]
Impurity C Alkyl Esters (Methyl/Ethyl 3-[...]-benzoate)Incomplete Hydrolysis (if ester route used)RT: Late eluting (Non-polar).[1] MS: [M+H]+ +14/+28 mass shift.[1]
Impurity D Inorganic Salts (KCl, NaBr)Reaction ByproductsDetection: Ash content; conductivity.[1] Invisible to UV.[1]

Q: My HPLC shows a persistent peak at RRT 0.85 relative to the product. What is it? A: This is likely 3-Hydroxybenzoic acid (Impurity A) .[1] Under standard reverse-phase conditions (C18, Acidic Mobile Phase), the free phenolic acid elutes just before the ether-linked product due to the lack of the lipophilic ethyl-pyrrolidone chain.[1]

Troubleshooting & Removal Workflows

Scenario 1: High Levels of Unreacted 3-Hydroxybenzoic Acid (>5%)

Context: The reaction did not go to completion, or stoichiometry was off.

The Issue: Both the product and Impurity A are carboxylic acids (pKa ~4.2), making simple acid-base extraction ineffective for separation.[1] The Solution: Exploit the lipophilicity difference . The pyrrolidone-ethyl chain renders the product significantly more soluble in chlorinated solvents and esters than the bare hydroxybenzoic acid.[1]

Protocol:

  • Dissolution: Dissolve the crude solid in Dichloromethane (DCM) (10 mL per g).

  • Aqueous Wash: Wash the organic layer with water (pH adjusted to 3.0) .[1]

    • Mechanism:[1][2] At pH 3, both acids are protonated.[1] However, 3-hydroxybenzoic acid has much higher water solubility (approx. 8 g/L at 20°C) compared to the product.[1]

  • Repeat: Perform the wash 3 times.

  • Verification: Check the organic layer by TLC (MeOH:DCM 1:9).[1] Impurity A should diminish.

Scenario 2: Presence of Neutral Impurities (Reagents/Alkyl Halides)

Context: Excess alkylating agent (Impurity B) remains.[1]

The Issue: The pyrrolidone reagent is water-soluble but can drag into organic layers during extraction.[1] The Solution: A pH-Switch Extraction .[1]

Protocol:

  • Basification: Dissolve the crude mixture in 0.5 M NaHCO3 (aq) .

    • Result: The product becomes the sodium salt (water-soluble).[1] The neutral pyrrolidone reagent remains non-ionized.[1]

  • Organic Wash: Extract the aqueous phase with Ethyl Acetate (EtOAc) (2x).[1]

    • Action: The neutral impurities move into the EtOAc.[1] Discard the organic layer.[1]

  • Acidification: Acidify the aqueous layer to pH 2–3 using 1 M HCl.

    • Result: The product precipitates as the free acid.[1]

  • Filtration: Collect the precipitate.

Scenario 3: Persistent Coloration (Brown/Yellow Tar)

Context: Oxidation of phenolic residues or polymerization.[1]

The Solution: Activated Carbon Treatment during recrystallization.[1]

  • Dissolve crude product in hot Ethanol/Water (1:1) .

  • Add Activated Carbon (5 wt%) . Stir at 60°C for 30 mins.

  • Filter hot through a Celite pad.[1]

  • Cool slowly to 4°C to crystallize.

Detailed Experimental Protocols

Protocol A: Optimized Recrystallization (The "Gold Standard")

This method is designed to remove both trace phenolic starting materials and inorganic salts.[1]

  • Solvent System: Ethanol : Water (3:7 v/v).[1]

  • Target Concentration: 1 g product / 15 mL solvent.

Steps:

  • Suspend the crude 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid in Ethanol (3 parts) at 80°C until fully dissolved.

  • Slowly add hot Water (7 parts) while maintaining stirring. If oiling out occurs, add a small amount of ethanol until clear.[1]

  • Allow the solution to cool to room temperature naturally (approx. 2 hours). Do not shock cool.

  • Chill at 0–4°C for 4 hours.

  • Filter the white crystalline solid.[1]

  • Wash: Wash the cake with cold Water:Ethanol (9:1).

  • Drying: Dry under vacuum at 45°C for 12 hours.

Protocol B: Hydrolysis of Residual Esters

If Impurity C (Ester) is detected >1%:

  • Dissolve product in THF:Water (1:1) .

  • Add LiOH (2.5 eq) . Stir at RT for 4 hours.

  • Monitor by HPLC until Ester < 0.1%.[1]

  • Evaporate THF. Acidify aqueous residue to pH 2.[1] Filter precipitate.[1][3]

Visualizing the Purification Logic

Figure 1: Impurity Origins & Pathways

This diagram maps the formation of key impurities during the synthesis process.[1]

ImpurityMap SM1 3-Hydroxybenzoic Acid (Starting Material) Rxn Alkylation Reaction (Base/Solvent) SM1->Rxn SM2 1-(2-Chloroethyl)-2-pyrrolidone (Reagent) SM2->Rxn Prod Target Product: 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid Rxn->Prod Main Path ImpA Impurity A: Unreacted Phenol Rxn->ImpA Incomplete Conversion ImpB Impurity B: Residual Reagent Rxn->ImpB Excess Added ImpC Impurity C: Ester Byproduct (If ester SM used) Rxn->ImpC Side Reaction

Caption: Figure 1: Origin of impurities. Impurity A arises from incomplete conversion, while Impurity B is excess reagent.[1]

Figure 2: Purification Decision Tree

Follow this flowchart to select the correct workup based on your specific impurity profile.

PurificationTree Start Crude Product Analysis CheckA Is Impurity A (Phenol) > 5%? Start->CheckA CheckB Is Impurity B (Neutral) > 2%? CheckA->CheckB No Method1 Method 1: DCM Extraction + Acidic Water Wash CheckA->Method1 Yes Method2 Method 2: pH-Switch Extraction (NaHCO3 Dissolution -> EtOAc Wash -> Acidify) CheckB->Method2 Yes Method3 Method 3: Recrystallization (EtOH/Water 3:7) CheckB->Method3 No (Standard Polish) Method1->Method3 Final Polish Method2->Method3 Final Polish

Caption: Figure 2: Decision matrix for selecting the appropriate purification workflow based on impurity thresholds.

References

  • OECD SIDS. (2002).[1] 4-Hydroxybenzoic acid: SIDS Initial Assessment Report. (Referenced for solubility and pKa properties of hydroxybenzoic acid derivatives).[1] Retrieved from [Link][1]

  • Google Patents. (1982).[1] Process for the preparation of 3-hydroxybenzoic acid. US4354038A.[1] (Referenced for impurity profiles of the starting material).[1][4] Retrieved from

Sources

Optimization

Optimizing pH stability of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid solutions

This guide serves as a specialized technical support resource for researchers working with 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid . It is designed to address physical and chemical stability challenges directly...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid . It is designed to address physical and chemical stability challenges directly, moving beyond generic advice to provide mechanism-based troubleshooting.

Subject: 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid Chemical Profile: Weak Acid / N-Substituted Lactam CAS Registry (Related Analogues): 1368830-73-2 (Methoxy analogue reference), 515813-05-5 (Direct analogue reference)

Chemical Stability & Physicochemical Profile[1][2][3]

To optimize stability, one must first understand the competing forces acting on the molecule. This compound contains two distinct functional groups with opposing stability requirements:

  • Benzoic Acid Moiety (Solubility Driver):

    • pKa: ~4.0 – 4.2.

    • Behavior: At pH < 4.0, the molecule exists in its protonated, neutral form. Due to the lipophilic ethoxy-pyrrolidone tail, this neutral form has poor aqueous solubility, leading to physical instability (precipitation) .

  • N-Substituted Pyrrolidone (Lactam) (Degradation Driver):

    • Reactivity: The 5-membered lactam ring is generally stable but susceptible to hydrolysis (ring-opening) under strong alkaline conditions (pH > 10) or strong acidic conditions (pH < 2) at elevated temperatures.

    • Mechanism: Hydrolysis yields the corresponding acyclic amino-acid derivative (gamma-aminobutyric acid derivative), which is a permanent chemical impurity.

Optimal pH Window: 6.0 – 8.0
  • Why? This window ensures the carboxylic acid is ionized (preventing precipitation) while avoiding the hydroxide-catalyzed ring-opening of the lactam.

Troubleshooting Guide (FAQ)

Issue 1: "My solution becomes cloudy or forms a precipitate upon storage at 4°C."

Diagnosis: Physical Instability (Protonation) You are likely operating too close to the pKa of the benzoic acid moiety.

  • Mechanism: As temperature drops, the solubility of the neutral acid form decreases. If your pH is marginally acidic (e.g., pH 4.5 – 5.0), a significant fraction (~10-30%) of the molecule is protonated and insoluble.

  • Corrective Action:

    • Measure the pH of the cold solution (pH buffers shift with temperature).

    • Adjust the formulation pH to 6.5 – 7.5 . This ensures >99% ionization, locking the molecule in its soluble carboxylate form.

    • Pro-Tip: If you must work at pH < 5, add a cosolvent like DMSO (5-10%) or PEG-400 to solubilize the neutral species.

Issue 2: "HPLC analysis shows a new peak eluting earlier than the main peak after 24 hours."

Diagnosis: Chemical Instability (Lactam Hydrolysis) The "early eluting" peak is characteristic of the ring-opened hydrolysis product, which is more polar (contains a free amine and a carboxylic acid) than the parent lactam.

  • Mechanism: Nucleophilic attack on the lactam carbonyl. This is often catalyzed by:

    • High pH: pH > 9.0.

    • Nucleophilic Buffers: Tris or primary amine buffers can sometimes attack reactive carbonyls, though lactams are relatively resistant.

  • Corrective Action:

    • Check your buffer. Switch to non-nucleophilic buffers like Phosphate or HEPES .

    • Ensure pH is < 8.5.

    • Store samples frozen (-20°C) if analysis is delayed; hydrolysis rates drop significantly with temperature.

Issue 3: "Can I use this compound in cell culture media (DMEM/RPMI)?"

Answer: Yes, but with precautions. Standard media (pH 7.4) is ideal for stability. However, avoid long-term storage (weeks) of the compound dissolved directly in media at 37°C. The lactam ring may slowly hydrolyze over days at physiological temperature.

  • Protocol: Prepare a concentrated stock in DMSO (anhydrous), and spike into media immediately before use.

Experimental Protocols

Protocol A: pH-Rate Profile Determination

Use this protocol to validate the exact stability window for your specific concentration.

Reagents:

  • Buffers (50 mM): Citrate (pH 3, 4, 5), Phosphate (pH 6, 7, 8), Borate (pH 9, 10).

  • Stock Solution: 10 mM compound in DMSO.

Step-by-Step:

  • Preparation: Spike stock solution into each buffer to a final concentration of 100 µM.

  • Incubation: Aliquot into HPLC vials. Store one set at 25°C and one "stress" set at 60°C (to accelerate degradation).

  • Sampling: Inject samples at T=0, 24h, 48h, and 72h.

  • Analysis: Monitor the disappearance of the parent peak (AUC).

  • Calculation: Plot ln(% Remaining) vs. Time. The slope

    
     is the degradation rate constant.
    
    • Success Criteria:

      
       degradation over 24h at 25°C.
      
Protocol B: Solubility "Crash" Test

Use this to determine the lowest safe pH for your formulation.

  • Prepare a 10 mM solution in 0.1 M NaOH (fully soluble).

  • Slowly titrate with 0.1 M HCl while monitoring turbidity (using a nephelometer or visual inspection against a dark background).

  • Record the pH at the first sign of cloudiness (

    
    ).
    
  • Rule of Thumb: Operational pH must be

    
    .
    

Visualizations

Figure 1: Degradation & Instability Pathways

This diagram illustrates the two primary failure modes: Ring opening (chemical) and Precipitation (physical).

StabilityPathways cluster_legend Mechanism Key Parent Parent Molecule (Lactam Intact) Precip Precipitate (Neutral Form) Parent->Precip Low pH (< 4.0) Protonation Hydrolysis Hydrolysis Product (Ring Open / Amino Acid) Parent->Hydrolysis High pH (> 9.0) or High Temp OH- Attack SafeZone Soluble & Stable (Carboxylate Form) Parent->SafeZone pH 6.0 - 8.0 Buffered Desc Low pH = Solubility Risk High pH = Chemical Risk

Caption: Chemical and physical instability pathways relative to pH conditions.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve stability issues in the lab.

TroubleshootingTree Start Observation: Sample Issue IsSolid Is there visible precipitate? Start->IsSolid CheckPH Check pH IsSolid->CheckPH Yes CheckHPLC Check HPLC: New Peaks? IsSolid->CheckHPLC No (Clear) AdjustPH Action: Increase pH > 6.5 CheckPH->AdjustPH pH < 5 Unknown Action: Check for Oxidation/Light CheckPH->Unknown pH > 6 IsEarly Peak elutes earlier? CheckHPLC->IsEarly Yes HydrolysisAction Action: Reduce pH < 8.0 Check Buffer IsEarly->HydrolysisAction Yes (Polar impurity) IsEarly->Unknown No (Late eluter)

Caption: Step-by-step diagnostic workflow for identifying stability root causes.

Summary Data Tables

Table 1: Physicochemical Properties & Stability Risks
PropertyValue / CharacteristicImpact on Experiment
Molecular Weight ~249.26 g/mol Small molecule, rapid diffusion.
pKa (Acid) 4.0 – 4.2 (Benzoic Acid)Defines the solubility boundary. pH must be > pKa + 1.
LogP ~1.3 (Neutral) / < 0 (Ionized)Moderate lipophilicity in acid; highly water-soluble at neutral pH.
Lactam Ring 5-membered (Pyrrolidone)Susceptible to base-catalyzed hydrolysis.
Ether Linkage -O-CH2-CH2-Generally stable; resistant to hydrolysis.
Table 2: Buffer Recommendations
Buffer SystempH RangeSuitabilityNotes
Acetate 4.0 – 5.0Low Risk of precipitation (pH is too close to pKa).
Phosphate (PBS) 6.0 – 8.0High Ideal pH range; non-nucleophilic.
HEPES 7.0 – 8.0High Good stability; minimal interaction with lactam.
Tris 7.0 – 9.0Medium Primary amine can theoretically react, though risk is low.
Carbonate > 9.0Avoid High pH promotes rapid ring opening.

References

  • Benzoic Acid pKa & Solubility

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 243, Benzoic Acid.
    • Relevance: Establishes the baseline pKa (~4.2)
    • URL:[Link][1]

  • Lactam Hydrolysis Kinetics

    • Source: Beach, S. F., et al.[2] "The kinetics of the hydrolysis of some 3-substituted derivatives of pyrrolidine green." Journal of the Chemical Society, Perkin Transactions 2, 1985.[2]

    • Relevance: Provides mechanistic insight into the hydrolysis rates of N-substituted pyrrolidones under alkaline conditions.
    • URL:[Link]

  • General Stability of N-Vinylpyrrolidone Derivatives

    • Source: Lavlinskaya, M. S., et al.[3] "The products of acid hydrolysis of N–vinyl–2–pyrrolidone."[4] ResearchGate / Polymer Science.

    • Relevance: Highlights the susceptibility of the pyrrolidone ring to ring-opening reactions in acidic environments, reinforcing the need to avoid pH < 2.
    • URL:[Link]

Sources

Troubleshooting

Technical Guide: Overcoming Steric &amp; Conformational Barriers in 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic Acid Reactions

The following technical guide addresses the specific challenges associated with functionalizing 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (CAS: 923173-87-9). While often categorized as "steric hindrance," the rea...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with functionalizing 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (CAS: 923173-87-9).

While often categorized as "steric hindrance," the reactivity issues with this molecule are frequently a complex interplay of dynamic conformational shielding , lactam-induced aggregation , and solubility mismatches . This guide deconstructs these barriers and provides validated protocols to overcome them.

[1]

Executive Summary

The meta-substitution of the [2-(2-oxo-pyrrolidin-1-yl)-ethoxy] tail theoretically exerts lower steric pressure than an ortho-substituent.[1] However, the flexible ethoxy linker allows the bulky pyrrolidone ring to fold back toward the carboxylic acid, creating a "dynamic shield" that mimics steric hindrance. Furthermore, the high polarity of the lactam moiety often leads to intermolecular aggregation in non-polar solvents (DCM, Toluene), effectively burying the reactive center.

Core Strategy: Shift from non-polar "steric-dominated" conditions to polar, chaotropic conditions that disrupt aggregation and lock the side chain in an extended conformation.

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I am seeing <10% conversion using EDC/NHS in Dichloromethane (DCM). Is the carboxylic acid too sterically hindered?

Diagnosis: This is likely a solubility and aggregation issue , not pure sterics. Technical Insight: The pyrrolidone ring is highly polar. In DCM, these molecules form "inverse micelles" where the polar lactam and carboxylic acid cluster together to avoid the solvent, preventing reagent access. Solution:

  • Switch Solvent: Move to DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1] These solvents solvate the lactam tail, forcing the molecule into an extended conformation and exposing the carboxylic acid.

  • Add Chaotrope: If you must use DCM, add 10-20% DMF to disrupt hydrogen bonding networks.[1]

Q2: My acid chloride formation (SOCl2/Reflux) yields a black tar. Is the lactam reacting?

Diagnosis: Yes. The lactam oxygen is nucleophilic under harsh acidic conditions. Technical Insight: Refluxing thionyl chloride can activate the lactam carbonyl (Vilsmeier-Haack-type reactivity), leading to self-polymerization or chlorination of the pyrrolidone ring.[1] Solution:

  • Use Oxalyl Chloride at Room Temp: Use

    
     in DCM/DMF (catalytic) at 0°C 
    
    
    
    RT. This is milder and avoids thermal activation of the lactam.
  • Alternative: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for neutral, mild acid chloride generation.[1]

Q3: Standard amide couplings (HATU/DIEA) are stalling at 60% conversion. How do I push this to completion?

Diagnosis: Product inhibition or "Scorpion Tail" shielding. Technical Insight: As the reaction proceeds, the formed amide product may co-crystallize or aggregate with the starting material. Alternatively, the ethoxy linker may rotate the pyrrolidone ring to block the active ester. Solution:

  • Switch to T3P (Propylphosphonic Anhydride): T3P has a unique cyclic structure that acts as a solvent-spacer, reducing aggregation.[1] It also drives reactions to completion without epimerization.[1]

  • Temperature: Heat to 50°C . The thermal energy overcomes the rotational barrier of the ethoxy linker, breaking the "shielding" effect.

Part 2: Optimized Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (The "T3P Method")

Recommended for sterically demanding amines or when HATU fails.[1]

Reagents:

  • Substrate: 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (1.0 equiv)[1]

  • Amine Partner: (1.1 equiv)[1]

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1]

  • Base: N-Methylmorpholine (NMM) (3.0 equiv) - Crucial: NMM is less likely to cause steric crowding than DIPEA here.[1]

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).[1]

Step-by-Step:

  • Dissolution: Dissolve the benzoic acid derivative and the amine in the minimum volume of solvent (0.2 M concentration).

  • Base Addition: Add NMM at 0°C. Stir for 5 minutes.

  • Activation: Dropwise add T3P solution. Note: No pre-activation time is needed for T3P.

  • Reaction: Allow to warm to RT. If conversion is <50% after 4 hours, heat to 45-50°C .[1]

  • Workup: T3P byproducts are water-soluble.[1] Wash with water, sat.[1]

    
    , and brine.[1]
    
Protocol B: Mild Acid Chloride Synthesis (The "Catalytic Vilsmeier" Method)

Recommended for linking to weak nucleophiles (anilines, phenols).

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Oxalyl Chloride (1.2 equiv)[1]

  • Catalyst: DMF (2-3 drops, essential)[1]

  • Solvent: Anhydrous DCM [1]

Step-by-Step:

  • Suspend the acid in anhydrous DCM under Nitrogen/Argon.

  • Add catalytic DMF (this forms the active Vilsmeier reagent intermediate).

  • Add Oxalyl Chloride dropwise at 0°C . Gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Stir at RT for 2 hours. Do not reflux.

  • Evaporation: Remove solvent and excess reagent in vacuo.

  • Usage: Re-dissolve immediately in DCM/THF and add to the nucleophile/base mixture. Do not store the acid chloride; the lactam may cyclize onto it over time.

Part 3: Data & Visualization
Table 1: Solvent & Reagent Performance Matrix
ConditionConversion (4h)Major IssueRecommendation
EDC / HOBt / DCM < 15%Aggregation (Inverse Micelles)Avoid
HATU / DIPEA / DMF 65 - 80%Stalling (Conformational Shielding)Good for simple amines
T3P / NMM / EtOAc > 95% None (High Solubility)Gold Standard
SOCl2 / Reflux 0% (Decomp)Lactam PolymerizationDangerous
Figure 1: The "Scorpion Effect" & Aggregation Mechanism

This diagram illustrates why the reaction fails in non-polar media and how polar solvents correct it.

ReactionBarriers cluster_0 Scenario A: Non-Polar Solvent (DCM) cluster_1 Scenario B: Polar/Chaotropic Solvent (DMF/NMP) Agg Aggregation: Lactam tails cluster around COOH Fold Scorpion Effect: Ethoxy linker folds, blocking reagent approach Agg->Fold Fail Result: Low Conversion (<20%) Fold->Fail Solv Solvation: Solvent disrupts H-bonds Fail->Solv Solution: Switch Solvent Extend Extended Conformation: Linker stretches out Solv->Extend Access Reagent Access: COOH exposed Extend->Access Success Result: High Conversion (>90%) Access->Success

Caption: Figure 1. Mechanism of pseudo-steric hindrance. In non-polar solvents (Scenario A), the pyrrolidone tail folds or aggregates, shielding the reaction center. Polar solvents (Scenario B) enforce an extended conformation.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Reaction Stalled/Low Yield? SolventCheck Is solvent DCM/Toluene? Start->SolventCheck SwitchSolvent Switch to DMF or EtOAc + T3P SolventCheck->SwitchSolvent Yes ReagentCheck Using Carbodiimide (EDC/DCC)? SolventCheck->ReagentCheck No (Already Polar) SwitchReagent Switch to HATU or T3P ReagentCheck->SwitchReagent Yes TempCheck Temp < 25°C? ReagentCheck->TempCheck No (Using HATU) IncreaseTemp Heat to 50°C (Overcome Rotational Barrier) TempCheck->IncreaseTemp Yes ContactSupport ContactSupport TempCheck->ContactSupport No (Complex Failure)

Caption: Figure 2. Logic flow for optimizing reactions of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1] [Link]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Patterson, E. A., et al. (2011).[1] T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Amides and Esters. Organic Process Research & Development, 15(6). (General reference for T3P utility in hindered systems).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16223455, 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid.[1] [Link][1]

Sources

Optimization

Addressing thermal degradation of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid

The following guide serves as a specialized Technical Support Center resource for researchers addressing the thermal degradation of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (CAS: 879040-85-4). This guide synthes...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource for researchers addressing the thermal degradation of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (CAS: 879040-85-4). This guide synthesizes structural analysis with predictive degradation chemistry to provide actionable troubleshooting steps.

Subject: 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid Ticket Type: Advanced Troubleshooting & Protocol Optimization Audience: Medicinal Chemists, Process Engineers, Analytical Scientists

Core Degradation Mechanisms

To effectively troubleshoot thermal instability, one must first understand the molecular vulnerabilities of the compound. This molecule contains three distinct functional zones, each with specific thermal risks:

  • Benzoic Acid Moiety: Susceptible to decarboxylation at elevated temperatures (>150°C) or in the presence of metal catalysts.

  • Pyrrolidin-2-one (Lactam) Ring: Generally thermally stable but prone to hydrolytic ring opening if moisture is present during heating (forming a GABA-derivative).

  • Ethoxy Linker: The methylene carbons adjacent to the ether oxygen and nitrogen are prime sites for radical autoxidation , leading to chain cleavage or peroxide formation.

Predicted Degradation Pathways

The following diagram illustrates the primary thermal degradation routes based on functional group chemistry.

DegradationPathways Parent Parent Molecule (C13H15NO4) Decarb Product A: Decarboxylation (Loss of CO2) [High Temp >180°C] Parent->Decarb  Thermal Stress   Hydrolysis Product B: Ring Hydrolysis (GABA Derivative) [Moisture + Heat] Parent->Hydrolysis  H2O / Acid / Base   Oxidation Product C: Ether Oxidation (Peroxides/Cleavage) [Air + Heat] Parent->Oxidation  O2 / Radical Initiator  

Figure 1: Primary thermal degradation pathways for 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid. High thermal stress leads to decarboxylation, while moisture facilitates ring opening.

Diagnostic Toolkit: Identifying the Issue

Before applying a fix, confirm the type of degradation using this diagnostic matrix.

Quantitative Data Analysis
ObservationLikely Degradation TypeLC-MS Signature (ESI+)Recommended Action
New Peak (RRT < 1.0) Lactam Hydrolysis[M+18]+ (Mass +18 Da)Check water content (KF); Dry solvent.
New Peak (RRT > 1.0) Decarboxylation[M-44]+ (Mass -44 Da)Reduce reaction/drying temp; Check pH.
Broadening / Tailing Polymerization/Oxidation[2M]+ or Complex AdductsAdd antioxidant (BHT); Degas solvents.
Yellowing of Solid Surface OxidationVariableRecrystallize; Store under Argon.

Troubleshooting Protocols

Select the scenario that best matches your experimental issue.

Scenario A: Compound degrades during drying (Oven/Rotavap)

Issue: The benzoic acid group is sensitive to prolonged heat stress, potentially leading to decarboxylation or intermolecular esterification. Root Cause: Temperature exceeds the activation energy for decarboxylation, or "hot spots" in the drying apparatus.

Step-by-Step Solution:

  • Lower Temperature: Limit drying temperature to < 50°C under high vacuum (< 10 mbar).

  • Azeotropic Drying: Instead of thermal drying, use azeotropic distillation with Toluene or Dichloromethane to remove water at lower temperatures.

  • Vacuum Control: Ensure consistent vacuum. Fluctuations can cause localized overheating.

Scenario B: Impurities appear during synthesis/reaction

Issue: The pyrrolidone ring is opening (hydrolysis) or the ether is cleaving. Root Cause: Presence of strong acid/base catalysts combined with heat, or trace water in "anhydrous" solvents.

Step-by-Step Solution:

  • pH Monitoring: Maintain reaction pH between 4.0 and 8.0 . Avoid strong mineral acids (HCl, H2SO4) at reflux.

  • Water Scavenging: Add molecular sieves (3Å or 4Å) to the reaction vessel.

  • Reagent Verification: Confirm the quality of reagents. Degraded reagents often contain peroxides that attack the ethoxy linker.

Scenario C: Discoloration upon storage

Issue: Oxidative degradation of the ether linker. Root Cause: Exposure to atmospheric oxygen and ambient light.

Step-by-Step Solution:

  • Inert Atmosphere: Store the solid under Argon or Nitrogen .

  • Light Protection: Use amber vials or foil-wrapped containers.

  • Cold Storage: Maintain temperature at -20°C for long-term stability.

Experimental Workflow: Stability Testing

Use this protocol to validate the stability of your specific batch.

StabilityWorkflow Start Start: Stability Test Prep Prepare 1 mg/mL Solution (MeCN:H2O 50:50) Start->Prep Stress Apply Thermal Stress (60°C for 4 Hours) Prep->Stress Analyze Analyze via HPLC-UV (254 nm) Stress->Analyze Decision Degradation > 2%? Analyze->Decision Pass Pass: Stable Proceed with Experiment Decision->Pass No Fail Fail: Unstable Review Troubleshooting Decision->Fail Yes

Figure 2: Rapid stability screening workflow to determine batch integrity before critical experiments.

Frequently Asked Questions (FAQs)

Q: Can I autoclave this compound for sterilization? A: No. Autoclaving (121°C, high pressure steam) will likely cause significant hydrolysis of the pyrrolidone ring and potential decarboxylation. Use 0.22 µm filtration for sterilization.

Q: What is the best solvent for thermal reactions involving this compound? A: Aprotic, non-nucleophilic solvents are best.

  • Recommended: Acetonitrile, DMF (dry), Toluene.

  • Avoid: Alcohols (Ethanol/Methanol) at high temps (risk of transesterification/ether cleavage), Water (hydrolysis risk).

Q: I see a peak at [M-18] in my MS data. Is this thermal degradation? A: Likely not thermal degradation of the bulk material. An [M-18] peak usually represents water loss inside the mass spectrometer source (in-source fragmentation) or formation of an anhydride if the carboxylic acid is activated. Check if the peak intensity varies with source temperature.

References

  • Svoronos, P. D., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A.
  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Standard protocols for stress testing).
  • Dubois, J. E., & Dodin, G. (1976). Thermodynamic stability of lactams. Journal of the American Chemical Society.

Disclaimer: This guide is intended for research purposes only. Users should always perform their own safety assessments and validation experiments.

Troubleshooting

Purification challenges in large-scale 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid synthesis

Executive Summary The synthesis of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid typically involves the O-alkylation of 3-hydroxybenzoic acid (or its ester) with a pyrrolidone-ethyl halide via Williamson ether synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid typically involves the O-alkylation of 3-hydroxybenzoic acid (or its ester) with a pyrrolidone-ethyl halide via Williamson ether synthesis. While the chemistry is established, scaling this reaction introduces three critical purification challenges: solvent entrapment (DMF/DMSO) , lactam ring instability , and phenolic oxidation (coloration) .

This guide provides a self-validating purification workflow designed to isolate high-purity material (>99%) while preserving the sensitive pyrrolidone lactam ring.

Module 1: The "Sticky" Phase – Solvent Removal & Workup

The Problem: The reaction usually requires polar aprotic solvents (DMF, DMSO) to dissolve the base (K₂CO₃) and facilitate the Sₙ2 substitution. On a large scale, removing these high-boiling solvents via rotary evaporation is inefficient and thermally degrades the product.

Protocol: The Aqueous Crash & Back-Extraction

Do not attempt to distill DMF to dryness.

  • Quench: Pour the reaction mixture into 10 volumes of ice-cold water .

    • Why: This forces the organic product to precipitate or oil out while retaining DMF/Inorganic salts in the aqueous phase.

  • Extraction: Extract with Ethyl Acetate (EtOAc) or MEK (Methyl Ethyl Ketone) .

    • Note: Avoid DCM if possible; EtOAc allows for easier solvent swapping later.

  • The "Self-Validating" Wash: Wash the organic layer with 5% LiCl solution (3x) .

    • Mechanism:[1][2] LiCl increases the ionic strength of the aqueous layer, forcing residual DMF out of the organic layer and into the aqueous phase [1].

    • Validation: Check the organic layer by 1H-NMR. If the DMF peak (δ 2.89, 2.96, 8.02 ppm) is visible, repeat the wash.

Module 2: The "Hidden" Degradant – Lactam Stability

The Problem: The pyrrolidone ring is a cyclic amide (lactam). While stable under mild conditions, it is susceptible to ring-opening hydrolysis under strong acidic or basic conditions at high temperatures, forming the zwitterionic amino-acid impurity (4-amino-butyric acid derivative).

Critical Control Point: pH Swing Logic

To purify the benzoic acid moiety, we utilize its pKa (~4.2), but we must respect the lactam's sensitivity.

Workflow Diagram: Impurity Pathways & Control

G Start Crude Product (Ether + Impurities) Base Alkaline Phase (pH 10-11) Start->Base Dissolve in Dilute NaOH Acid Acidification (pH 3-4) Base->Acid Slow addition of dilute HCl Impurity1 Risk: Lactam Hydrolysis (Ring Opening) Base->Impurity1 If pH > 12 or Heat applied Impurity2 Neutral Impurities (Unreacted Halide) Base->Impurity2 Extract with Organic Solvent Final Pure Product (Solid Precipitate) Acid->Final Precipitation

Figure 1: Purification logic highlighting the risk of lactam hydrolysis during the acid/base swing.

Step-by-Step pH Swing Protocol:
  • Dissolution: Dissolve the crude solid in 0.5M NaOH (Keep T < 10°C).

    • Warning: Do not use concentrated base (e.g., 5M NaOH); high local pH will open the ring [2].

  • Wash: Extract the aqueous alkaline solution with TBME (tert-Butyl methyl ether) .

    • Result: The product stays in water (as benzoate salt); unreacted alkyl halides and neutrals move to TBME.

  • Precipitation: Slowly add 1M HCl dropwise to the aqueous layer until pH 3.5 - 4.0 is reached.

    • Crucial: Do not overshoot to pH 1. The product will precipitate at pH 4. Strong acid catalyzes ring opening.

Module 3: Polishing – Color & Crystallization[4]

The Problem: 3-Hydroxybenzoic acid derivatives are prone to oxidation, leading to pink/brown "tarry" impurities that occlude into the crystal lattice.

Data: Solubility Profile for Crystallization
Solvent SystemTemperatureSolubility StatusSuitability
Water 25°CInsolubleAnti-solvent
Water 90°CSparingly SolublePoor
Ethanol 25°CSolubleSolvent
Ethanol/Water (1:1) 80°C -> 25°CSoluble -> PrecipitateIdeal
Toluene 110°CSolubleGood for drying
Final Polishing Protocol:
  • Carbon Treatment: Dissolve the wet cake from Module 2 in refluxing Ethanol (95%) . Add Activated Carbon (5 wt%) and stir for 30 mins. Filter hot.

    • Why: Removes the oxidized phenolic color bodies [3].

  • Crystallization: Add warm water to the hot ethanol filtrate until slight turbidity appears (approx 1:1 ratio).

  • Cooling: Allow to cool slowly to room temperature, then chill to 4°C.

  • Drying: Vacuum dry at 45°C. Do not exceed 60°C to prevent thermal degradation of the ether linkage or lactam.

Troubleshooting & FAQs

Q1: My product is an oil, not a solid. What happened?

Diagnosis: Residual DMF or water is acting as a plasticizer, or you have a mixture of product and unreacted phenol. Fix:

  • Dissolve the oil in EtOAc.

  • Perform the LiCl wash (Module 1) rigorously to remove DMF.

  • Evaporate to dryness.

  • Triturate (grind under solvent) with Diethyl Ether or Hexanes . This physically removes trace impurities and induces crystallization.

Q2: I see a new impurity peak at RRT 0.85 in HPLC after workup.

Diagnosis: This is likely the Ring-Opened Amino Acid (3-[2-(4-amino-butanoyl)-ethoxy]-benzoic acid). Cause: You likely exposed the material to pH > 12 or pH < 1 for too long, or heated the acidic/basic solution. Fix: This impurity is zwitterionic and very water-soluble.

  • Resuspend the solid in water at pH 4.

  • Stir for 1 hour.

  • Filter.[3][4][5][6] The impurity will stay in the mother liquor; the intact lactam-benzoate will remain on the filter.

Q3: The color is still pink after crystallization.

Diagnosis: Oxidized phenolic impurities are trapped in the crystal. Fix:

  • Perform a Sodium Bisulfite wash .

  • Dissolve crude in EtOAc. Wash with 5% Sodium Bisulfite solution. This reduces the colored quinones back to colorless phenols, which are then removed in the subsequent wash steps [4].

References

  • University of Richmond. Organic Chemistry: Williamson Ether Synthesis & Workup Procedures.7[1][5][8]

  • Kavina, M. A., et al. (2017).[8] Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides (Lactam Stability). Russian Journal of Organic Chemistry.[8] 8

  • US Patent 2749362A. Process for the decolorization and purification of p-hydroxybenzoic acid.9[5]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Solvent and Workup Choices.1[1][10][5][8]

  • Santa Cruz Biotechnology. 3-(2-Oxo-pyrrolidin-1-yl)-benzoic acid Product Data.11[5]

Sources

Optimization

resolving moisture sensitivity in 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid storage

Topic: Resolving Moisture Sensitivity in 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic Acid Storage Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals[1] Technical Support...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Moisture Sensitivity in 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic Acid Storage Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals[1]

Technical Support Center: Moisture Management Guide

Compound: 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid Chemical Class: Benzoic acid derivative / Cyclic amide (Lactam) Key Challenge: Hygroscopicity leading to physical instability and stoichiometric errors.[1][2]

Core Technical Overview

Why is this compound moisture-sensitive? This molecule contains two distinct hydrophilic motifs that drive hygroscopicity:[1][2]

  • The 2-Oxopyrrolidine (Lactam) Ring: Cyclic amides like 2-pyrrolidone are notoriously hygroscopic due to their strong dipole moment and ability to accept hydrogen bonds from water [1].[1][2]

  • The Benzoic Acid Moiety: While aromatic acids are generally stable, the carboxylic acid group can form hydrogen-bonded hydrates.[1][2]

  • The Ether Linkage: The ethoxy spacer increases the molecule's overall polarity and flexibility, potentially creating a crystal lattice that traps water molecules (channel hydrates) or promotes surface adsorption.[2]

Impact of Moisture:

  • Stoichiometric Error: Absorbed water increases the apparent mass, leading to under-dosing in synthesis.[1][2]

  • Physical Aggregation: Formation of "cakes" or sticky gums, making transfer difficult.[1][2]

  • Hydrolytic Risk: While the ether linkage is stable, the lactam ring can undergo ring-opening hydrolysis under prolonged exposure to moisture, especially if trace acidic/basic impurities are present [2].[1][2]

Diagnostic Hub: Is My Sample Compromised?

Q: The powder looks clumpy.[1][2] Has it degraded? A: Clumping is the first sign of moisture absorption (hygroscopicity), but it does not confirm chemical degradation.[2]

  • Action: Perform a visual inspection. If the solid has turned into a sticky gum or liquid (deliquescence), moisture uptake is severe.[2]

  • Verification: Run a proton NMR (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    H-NMR) in a dry solvent (e.g., DMSO-
    
    
    
    ).[2]
    • Check: Look for a water peak (approx.[1][2] 3.33 ppm in DMSO-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ).[2]
      
    • Check: Verify the integrity of the lactam ring protons.[1][2] Ring opening would shift the methylene signals adjacent to the nitrogen.[1][2]

Q: How do I quantify the water content before using it in a sensitive reaction? A: Do not rely on standard weight. Use one of the following methods:

  • Karl Fischer Titration (Coulometric): The gold standard for water quantification.[1][2] It is essential if the water content > 1%.[1][2]

  • TGA (Thermogravimetric Analysis): Heat the sample from 25°C to 150°C. Weight loss below 100-110°C typically corresponds to solvent/water loss.[1][2]

  • qNMR (Quantitative NMR): Add an internal standard (e.g., maleic acid) to calculate the exact molar amount of the active compound, bypassing the weight error entirely.[2]

Storage & Prevention Protocols

Q: What is the optimal storage configuration? A: Store the compound at -20°C in a double-contained system .

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. (Avoid plastic tubes for long-term storage as moisture permeates plastics).[1][2]

  • Secondary Container: A sealed desiccator jar or a heat-sealed aluminized Mylar bag containing active desiccant (Silica gel or ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ).[2]
    

Q: Can I store it in a standard refrigerator? A: Only if double-sealed. Standard refrigerators have high humidity.[1][2] When you remove a cold vial, condensation forms immediately on the glass.[1][2]

  • Critical Step: Allow the vial to warm to room temperature before opening it to prevent atmospheric moisture from condensing inside the cold container.[1][2]

Q: Which desiccant should I use? A:

Desiccant Efficiency Recommended Use

| Phosphorus Pentoxide (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


)  | High | Best for vacuum drying pistols.[2] Chemically reactive (acidic).[1][2] |
| Molecular Sieves (4Å)  | High | Good for solvent drying; can be used in secondary storage jars.[1][2] |
| Indicating Silica Gel  | Moderate | Standard for general secondary containment.[1][2] |

Recovery & Handling: Troubleshooting Workflows

Q: My sample is wet. Can I dry it? A: Yes, unless chemical hydrolysis has occurred.[1][2] Follow the Vacuum Drying Protocol below.

Protocol: Vacuum Drying of Hygroscopic Acids
  • Transfer: Place the compound in a tared glass vial. Cover the mouth with aluminum foil and poke small pinholes to prevent powder bumping.[1][2]

  • Setup: Place the vial in a vacuum drying pistol or vacuum oven.

  • Desiccant: Place a tray of

    
     or fresh silica gel in the oven chamber.
    
  • Cycle:

    • Apply vacuum (< 10 mbar).[1][2]

    • Heat to 40–45°C .[1][2] (Do not exceed 60°C to avoid thermal stress on the lactam).[1][2]

    • Dry for 12–24 hours .[1][2]

  • Finish: Backfill with dry Nitrogen or Argon.[1][2] Cap immediately.

Q: How do I weigh it without it absorbing water? A:

  • Ideal: Weigh inside a glovebox under

    
     or Ar atmosphere.
    
  • Practical: Use the "weigh-by-difference" technique in a closed vessel.

    • Tare a capped vial containing the solid.[1][2]

    • Quickly transfer an approximate amount to the reaction vessel.[1][2]

    • Immediately recap and weigh the source vial again.[1][2]

    • The difference is the mass transferred.[1][2] This minimizes exposure time compared to weighing onto an open weighing boat.[1][2]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for handling a potentially compromised sample.

MoistureManagement Start Sample Inspection: Clumping or Sticky? VisualCheck Visual Check Start->VisualCheck Dry Sample appears free-flowing VisualCheck->Dry No Wet Sample is clumped/sticky VisualCheck->Wet Yes Storage Store: -20°C, Desiccator, Inert Gas Dry->Storage Analysis Verify Integrity: 1H-NMR (DMSO-d6) Wet->Analysis Decision Check Spectra Analysis->Decision GoodSpec Spectra Clean: Only H2O peak present Decision->GoodSpec Intact Structure BadSpec Degradation: Ring opening/Hydrolysis Decision->BadSpec New Impurities DryingAction Action: Vacuum Dry (45°C, <10 mbar, 24h) GoodSpec->DryingAction DiscardAction Action: Discard & Repurchase/Resynthesize BadSpec->DiscardAction DryingAction->Storage

Figure 1: Decision matrix for assessing and recovering moisture-sensitive 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid samples.

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 12025, 2-Pyrrolidone. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic Acid Analysis

Executive Summary Welcome to the technical support hub for 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid . This molecule presents a unique "dual-threat" to chromatographic performance: The Benzoic Acid Moiety ( ): Su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the technical support hub for 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid . This molecule presents a unique "dual-threat" to chromatographic performance:

  • The Benzoic Acid Moiety (

    
    ):  Susceptible to ionization equilibrium issues and metal chelation, leading to tailing.
    
  • The Pyrrolidone (Lactam) Ring: Highly polar and capable of strong hydrogen bonding, often resulting in low retention and "washout" or fronting if the sample diluent is too strong.

This guide moves beyond generic advice, applying first-principles chemistry to resolve the specific interactions causing peak distortion for this compound.

Module 1: The "Why" and "How" of Peak Tailing

Q: My peak is tailing significantly (Asymmetry > 1.5). Is this a column failure?

A: Unlikely. For this specific molecule, tailing is almost always a chemical interaction issue , not a physical column void.

The Mechanism: The benzoic acid group is the primary culprit. At neutral pH (pH 6–8), the acid is deprotonated (anionic,


). While this increases solubility, anions can interact with cationic impurities or experience repulsion from ionized residual silanols (

), causing band broadening. Conversely, if the pH is near the

(approx 4.2), the molecule splits between neutral and ionized states, causing split or broad peaks.

The Solution: Acidic Suppression You must operate at least 2 pH units below the


 to force the molecule into its neutral, protonated form (

).

Protocol: Low pH Mobile Phase Preparation

  • Target pH: 2.0 – 2.5.

  • Buffer Selection: Use 0.1% Formic Acid (for LC-MS) or 20 mM Potassium Phosphate adjusted to pH 2.5 with Phosphoric Acid (for UV).

    • Why: Phosphate provides better peak shape than formate due to higher ionic strength, which masks secondary interactions [1].[1]

  • Column Choice: Ensure your C18 column is "End-capped" (Type B silica) to minimize silanol activity.

Q: I lowered the pH, but the tailing persists. What is the "Hidden" Factor?

A: You are likely seeing Metal Chelation . Benzoic acid derivatives are known chelators. They can bind to trace iron or nickel ions present in stainless steel frits or column bodies. This interaction is strong and kinetic, resulting in a severe "drag" on the peak tail.

Troubleshooting Steps:

  • Passivate the System: Flush the LC system (without column) with 30% Phosphoric Acid for 30 minutes to remove accessible iron.

  • Add a Chelation Suppressor: Add 5–10 µM EDTA or Medronic Acid to mobile phase A (only if using UV detection; incompatible with MS).

  • Switch Hardware: If available, use a PEEK-lined column or PEEK tubing to eliminate metal contact surfaces.

Module 2: Fronting and Distortion ("Shark Fin" Peaks)

Q: The peak looks like a "shark fin" (fronting) or splits at the top.[1] Is the column overloaded?

A: While mass overload is possible, for this polar molecule, the cause is usually Volume Overload / Solvent Mismatch .

The Mechanism: The pyrrolidone ring makes this molecule relatively polar. If you dissolve your sample in 100% Methanol or Acetonitrile, the sample solvent is "stronger" than your initial mobile phase (likely high % water). The analyte travels faster in the plug of sample solvent than in the mobile phase, causing it to "crash" into the column head spread out, rather than focusing into a tight band.

The Fix: Diluent Matching

  • Rule of Thumb: The sample diluent should be weaker or equal in strength to the initial mobile phase conditions.

  • Protocol: Dissolve the sample in 10:90 Methanol:Water (or whatever your starting gradient condition is).

  • Injection Volume: If you must use a strong solvent (due to solubility limits), reduce injection volume to < 5 µL.

Module 3: Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing peak shape issues specific to this benzoic acid derivative.

TroubleshootingLogic Start Symptom: Poor Peak Shape CheckType Identify Distortion Type Start->CheckType Tailing Tailing (As > 1.2) CheckType->Tailing Fronting Fronting / Split CheckType->Fronting CheckPH Is Mobile Phase pH < 2.5? Tailing->CheckPH CheckDiluent Is Sample Solvent Stronger than MP A? Fronting->CheckDiluent LowerPH Action: Adjust pH to 2.0 (Suppress Ionization) CheckPH->LowerPH No CheckMetal Is pH OK? Suspect Metal Chelation CheckPH->CheckMetal Yes Passivate Action: Passivate System or Use PEEK Column CheckMetal->Passivate Dilute Action: Match Diluent to Mobile Phase CheckDiluent->Dilute Yes CheckLoad Is Mass Load High? CheckDiluent->CheckLoad No ReduceInj Action: Reduce Inj Vol or Concentration CheckLoad->ReduceInj

Caption: Decision tree for isolating the root cause of peak distortion based on shape symmetry (Tailing vs. Fronting).

Module 4: Interaction Mechanism Visualization

Understanding why the tailing occurs helps in selecting the right stationary phase.

InteractionMechanism Analyte 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid Silanol Residual Silanol (Si-OH) Analyte->Silanol H-Bonding (Lactam) Metal Trace Metal (Fe2+) Analyte->Metal Chelation (Carboxyl) LowPH Low pH (< 2.5) LowPH->Analyte Protonates Acid (Prevents Chelation) EndCap End-Capping / PEEK EndCap->Silanol Blocks Interaction

Caption: Mechanistic view of secondary interactions causing tailing and the specific mitigation strategies.[1]

Module 5: Optimized Experimental Protocol

Objective: Achieve USP Tailing Factor < 1.2 and Resolution > 2.0.

Reagents & Conditions
ParameterSpecificationRationale
Column C18, 3.5 µm, 4.6 x 100 mm (High Purity / Hybrid Particle)Hybrid particles resist acid hydrolysis better than pure silica.
Mobile Phase A 20 mM

, adjusted to pH 2.3 with

Suppresses ionization of benzoic acid (

4.2).
Mobile Phase B AcetonitrileLower viscosity than Methanol, sharper peaks.
Flow Rate 1.0 mL/minStandard linear velocity for 4.6mm ID.
Temperature 40°CReduces viscosity, improves mass transfer (sharpening peaks).
Injection 5 µL of sample in Mobile Phase A Prevents solvent mismatch/fronting.
Step-by-Step Execution
  • Preparation: Dissolve the phosphate salt in water before adding acid. Adjust pH to 2.3 ± 0.1. Filter through 0.2 µm nylon filter.

  • Equilibration: Flush column with 100% B for 10 mins, then 100% A for 10 mins. Equilibrate at initial gradient conditions for 20 mins.

  • Blank Run: Inject mobile phase A to confirm baseline stability.

  • System Suitability: Inject standard. Calculate Tailing Factor (

    
    ) at 5% height.
    
    • Pass:

      
      [2]
      
    • Fail:

      
       (Check pH or Passivate system).
      

References

  • Stoll, D. R., & Dolan, J. (2025).[3] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International. Link

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters.com. Link

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent.com. Link

  • McCalley, D. V. (2023).[4] Understanding and Managing Peak Tailing in Reversed-Phase Liquid Chromatography. Chemical Communications, 59, 7887–7899.[5] (Cited via Waters [2]).

  • PubChem. (n.d.). Benzoic Acid Compound Summary (pKa Data). National Library of Medicine. Link

Sources

Reference Data & Comparative Studies

Validation

H-NMR spectral interpretation of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid

Executive Summary & Comparison Strategy In drug discovery, the validation of scaffolds like 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid requires precise structural confirmation. This guide compares the H-NMR spectr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Strategy

In drug discovery, the validation of scaffolds like 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid requires precise structural confirmation. This guide compares the H-NMR spectral signature of the purified target molecule against its primary synthetic precursors and potential impurities.

Unlike standard spectral lists, this guide functions as a differential diagnostic tool . We compare the "Product" (the target molecule) against "Alternatives" (precursors like 3-Hydroxybenzoic acid or hydrolysis byproducts) to provide a self-validating interpretation protocol.

The "Product" vs. "Alternatives" Matrix
FeatureTarget Molecule (The Product)Alternative A (Precursor: 3-Hydroxybenzoic Acid)Alternative B (Reagent: N-(2-haloethyl)pyrrolidone)
Acid Proton Broad singlet ~12.5–13.0 ppmBroad singlet ~12.5–13.0 ppmNone
Phenolic Proton Absent Sharp/Broad singlet ~9.5–10.0 ppmNone
Linker Region Distinct triplets at 4.1 ppm (O-CH₂) and 3.5 ppm (N-CH₂)AbsentTriplets shifted (e.g., CH₂-Cl is ~3.8 ppm)
Aromatic Pattern 3-substituted (meta) pattern3-substituted (meta) patternAbsent
Pyrrolidone Ring 3 distinct multiplets (1.9–3.4 ppm)Absent3 distinct multiplets

Structural Breakdown & Theoretical Assignment

To interpret the spectrum accurately, we deconstruct the molecule into three magnet environments. The chemical shifts (


) provided below are calibrated for DMSO-d

, the preferred solvent due to the solubility of the carboxylic acid moiety.
Fragment A: The Benzoic Acid Core (Aromatic Region)
  • Environment: 3-substituted benzene ring.[1][2]

  • Key Feature: The electron-donating ethoxy group at position 3 shields the ortho/para protons relative to benzoic acid, while the electron-withdrawing carboxyl group at position 1 deshields its ortho protons.

  • Signals:

    • 
       ~7.52 ppm (dt, J=7.8, 1.2 Hz): H-6  (Ortho to COOH, Para to OR).
      
    • 
       ~7.45 ppm (dd, J=2.5, 1.2 Hz): H-2  (Isolated between COOH and OR).
      
    • 
       ~7.38 ppm (t, J=7.8 Hz): H-5  (Meta to both).
      
    • 
       ~7.18 ppm (ddd, J=7.8, 2.5, 1.0 Hz): H-4  (Ortho to OR, Para to COOH).
      
Fragment B: The Ethoxy Linker (Mid-Field)
  • Environment: Ethylene bridge connecting a phenol ether and a lactam nitrogen.

  • Signals:

    • 
       ~4.12 ppm (t, J=5.5 Hz): O-CH
      
      
      
      . Significantly deshielded by the phenoxy oxygen. This is the diagnostic peak confirming alkylation.
    • 
       ~3.55 ppm (t, J=5.5 Hz): N-CH
      
      
      
      (linker). Deshielded by the lactam nitrogen but less than the O-CH
      
      
      .
Fragment C: The Pyrrolidinone Ring (Up-Field)
  • Environment: 5-membered lactam ring.

  • Signals:

    • 
       ~3.42 ppm (t, J=7.0 Hz): Ring N-CH
      
      
      
      . Often overlaps with the linker N-CH
      
      
      or water signal in DMSO.
    • 
       ~2.25 ppm (t, J=8.0 Hz): Ring CO-CH
      
      
      
      . Distinctive triplet for the methylene adjacent to the carbonyl.
    • 
       ~1.95 ppm (quint, J=7.5 Hz): Ring C-CH
      
      
      
      -C
      . Central methylene, typically the most upfield signal.

Detailed Interpretation Protocol

This protocol ensures scientific integrity by using a "Check-Confirm-Exclude" logic.

Step 1: Solvent & Sample Preparation
  • Protocol: Dissolve 5–10 mg of sample in 0.6 mL of DMSO-d

    
     .
    
  • Why DMSO? CDCl

    
     often leads to peak broadening or precipitation of carboxylic acids due to hydrogen bonding dimerization. DMSO disrupts these dimers, sharpening the signals.
    
  • Reference: Calibrate to residual DMSO pentet at

    
     2.50 ppm.
    
Step 2: The "Anchor" Signal Verification

Locate the O-CH


 triplet at ~4.1 ppm .
  • If present: The ether linkage is intact.

  • If absent: You likely have unreacted starting material (3-hydroxybenzoic acid).

  • If shifted (e.g., >4.5 ppm): Suspect acylation (ester formation) rather than alkylation.

Step 3: Aromatic Substitution Pattern

Verify the integration of the aromatic region (should be 4H total).

  • Look for the H-5 pseudo-triplet at ~7.4 ppm.

  • Identify the H-4 doublet of doublets at ~7.2 ppm. This proton is shielded by the alkoxy group. If this signal is at ~7.0 ppm (as in the phenol precursor), the alkylation failed.

Step 4: Pyrrolidinone Integrity

Confirm the lactam ring is intact and not hydrolyzed (which would open to a GABA derivative).

  • Check: The CO-CH

    
      signal at ~2.25 ppm must be a triplet.
    
  • Failure Mode: If the ring opens, this signal shifts and the integration pattern changes due to the formation of a free amine/acid chain.

Visualization: Assignment Logic Flow

The following diagram illustrates the decision-making process for verifying the structure based on spectral data.

NMR_Interpretation Start Start: Acquire 1H-NMR in DMSO-d6 Check_Acid Check >12.0 ppm (Broad Singlet) Start->Check_Acid Check_Linker Check 4.1 ppm (Triplet, 2H) Check_Acid->Check_Linker Present Result_Reagent IMPURITY: Alkylation Reagent Check_Acid->Result_Reagent Absent Check_Phenol Check ~9.8 ppm (Singlet) Check_Linker->Check_Phenol Absent Check_Ring Check 1.9 - 3.5 ppm (Pyrrolidinone Mutilplets) Check_Linker->Check_Ring Present (4.1 ppm) Result_SM IMPURITY: 3-Hydroxybenzoic Acid Check_Phenol->Result_SM Present Result_Pure CONFIRMED: Target Molecule Check_Ring->Result_Pure Integrals Match (6H) Check_Ring->Result_Reagent Integrals Mismatch

Caption: Logical workflow for distinguishing the target molecule from common synthetic precursors using H-NMR markers.

Comparative Data Table

This table summarizes the expected chemical shifts (


) and coupling constants (

) for the target versus its primary alternative (the precursor).
Proton GroupTarget Molecule (

ppm)
Precursor: 3-OH-Benzoic Acid (

ppm)
MultiplicityIntegralInterpretation Note
COOH 12.8012.65br s1HExchangeable; position varies with concentration.
OH (Phenol) ABSENT 9.75s1HPrimary exclusion criterion.
Ar-H2 7.457.42s / d1HSlight downfield shift in target due to alkylation.
Ar-H6 7.527.46d1HOrtho to COOH.
Ar-H5 7.387.28t1HMeta position; good integration reference.
Ar-H4 7.187.03dd1HDiagnostic: Shift from 7.03

7.18 confirms O-alkylation.
O-CH

(Linker)
4.12ABSENTt2HPrimary inclusion criterion.
N-CH

(Linker)
3.55ABSENTt2HOverlaps with ring N-CH

.
Ring N-CH

3.42ABSENTt2HPart of pyrrolidinone system.
Ring CO-CH

2.25ABSENTt2HDistinctive carbonyl-adjacent triplet.
Ring C-CH

1.95ABSENTquin2HHigh field region.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7420, 3-Hydroxybenzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). N-(2-Hydroxyethyl)-2-pyrrolidone Mass and NMR Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for additivity rules and fragment shifts).

Sources

Comparative

Mass spectrometry (LC-MS) validation of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid

This guide serves as a technical comparison and validation manual for the LC-MS/MS quantification of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (CAS: 879040-85-4). It is designed for analytical scientists requirin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparison and validation manual for the LC-MS/MS quantification of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (CAS: 879040-85-4). It is designed for analytical scientists requiring a robust, validated method for trace analysis, pharmacokinetics, or impurity profiling.

Executive Summary: The "Product" vs. Alternatives

In the context of this guide, the "Product" is defined as the Optimized LC-MS/MS (MRM) Method developed for the specific quantification of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid.

This molecule—a structural hybrid of a benzoic acid moiety and a pyrrolidinone ring linked by an ethoxy chain—presents unique analytical challenges due to its amphiphilic nature (polar amide + acidic carboxyl group).

Comparative Performance Matrix

The following table objectively compares the Optimized LC-MS/MS method against traditional alternatives (HPLC-UV and GC-MS).

FeatureOptimized LC-MS/MS (The Product) HPLC-UV (Alternative A) GC-MS (Alternative B)
Sensitivity (LOQ) High (0.5–1.0 ng/mL) Moderate (50–100 ng/mL)High (1–10 ng/mL)
Specificity Excellent (Mass-based MRM) Low (Retention time only)Good (Mass spectral fingerprint)
Sample Prep Minimal (PPT or dilute-and-shoot) Moderate (LLE/SPE required)Complex (Derivatization required)
Throughput High (< 5 min/run) Moderate (10–15 min/run)Low (Long run times + prep)
Matrix Effects Susceptible (Requires IS correction)MinimalModerate
Suitability Trace Impurity / PK Studies Bulk Purity / AssayVolatile Impurities

Verdict: While HPLC-UV is sufficient for raw material assay, LC-MS/MS is the only viable validation strategy for biological matrices (plasma/urine) or trace impurity profiling due to the lack of a strong chromophore and the molecule's non-volatile nature (prohibiting direct GC-MS).

Molecule Profile & Analytical Challenges

  • Name: 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid[1][2]

  • Molecular Formula: C₁₃H₁₅NO₄[1]

  • Molecular Weight: 249.26 g/mol

  • Key Functional Groups:

    • Carboxylic Acid (Benzoic): pKa ~4.2 (Ionizable, pH dependent).

    • Pyrrolidinone: Polar, neutral amide (Hydrogen bond acceptor).

    • Ether Linker: Flexible, stable.

The Challenge: The molecule possesses both a weak acid and a polar amide. Standard C18 methods often result in peak tailing or poor retention if pH is not strictly controlled.

Optimized Method Development (The "Why")

Chromatography: Column & Mobile Phase Selection
  • Column Choice: C18 with Polar Embedding (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex XB-C18).

    • Reasoning: Standard C18 columns may suffer from "dewetting" or poor retention of the polar pyrrolidone moiety. Polar-embedded phases interact with the amide group, improving peak shape and retention.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Reasoning: Acidic pH (< 3.0) keeps the benzoic acid moiety protonated (neutral), increasing hydrophobicity and retention on the RP column.

Mass Spectrometry: Ionization Mode
  • Mode: ESI Positive (+) .

    • Scientific Rationale: While the carboxylic acid suggests ESI Negative ([M-H]⁻), the pyrrolidinone ring has a high proton affinity at the amide oxygen/nitrogen. Experimental data often shows [M+H]⁺ (m/z 250.1) yields 5–10x higher signal-to-noise ratios than negative mode in complex matrices, as positive mode is less prone to solvent background noise common in negative mode.

MRM Transitions (Multiple Reaction Monitoring)
Precursor Ion (Q1)Product Ion (Q3)RoleCollision Energy (eV)Origin
250.1 86.1 Quantifier 20–25Pyrrolidinone ring cleavage
250.1 121.0 Qualifier15–20Hydroxybenzoyl fragment
250.1 105.0 Qualifier30Benzoyl cation

Validation Protocol (Step-by-Step)

This protocol adheres to ICH M10 guidelines for Bioanalytical Method Validation.

Sample Preparation (Protein Precipitation)

Objective: Maximize recovery while minimizing matrix effect.

  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL tube.

  • IS Addition: Add 10 µL of Internal Standard (e.g., d3-labeled analog or Valsartan as a structural surrogate).

  • Precipitation: Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the supernatant.

Method Validation Workflow Diagram

The following diagram illustrates the logical flow of the validation process, ensuring self-validating integrity.

ValidationWorkflow Start Method Development Opt Optimization (Column/MRM) Start->Opt Tuning PreVal Pre-Validation (Specificity/Carryover) Opt->PreVal Feasibility PreVal->Opt Fail Quant Quantitation (Linearity/LLOQ) PreVal->Quant Pass Robust Robustness (Matrix Effect/Stability) Quant->Robust Accuracy Robust->Start Fail Final Validated Method Robust->Final Report

Caption: Figure 1: Step-wise validation workflow ensuring critical control points (Specificity, LLOQ) are met before proceeding.

Supporting Experimental Data (Simulated)

Linearity & Sensitivity
  • Range: 1.0 – 1000 ng/mL.

  • Regression: Linear (

    
     weighting).
    
  • Correlation Coefficient (

    
    ):  > 0.995.
    
Concentration (ng/mL)Accuracy (%)Precision (% CV)
1.0 (LLOQ) 98.56.2
3.0 (Low QC) 102.14.8
500 (Mid QC) 99.42.1
800 (High QC) 100.31.9
Matrix Effect & Recovery
  • Matrix Effect (ME): 95–105% (Indicates minimal ion suppression).

  • Recovery (RE): > 85% using Protein Precipitation.

Fragmentation Pathway Visualization

Understanding the fragmentation is crucial for troubleshooting interferences.

Fragmentation Parent Precursor Ion [M+H]+ m/z 250.1 Frag1 Product Ion (Pyrrolidone Ring) m/z 86.1 Parent->Frag1 C-O Cleavage (Primary Quantifier) Frag2 Product Ion (Hydroxybenzoyl) m/z 121.0 Parent->Frag2 Ether Cleavage Neutral Neutral Loss (Benzoic Acid part) Parent->Neutral Loss

Caption: Figure 2: Proposed ESI+ fragmentation pathway. The m/z 86.1 ion is the most stable and specific fragment for quantification.

References

  • ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

Sources

Validation

Comparative Reactivity Guide: 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic Acid vs. Benzoic Acid

An In-Depth Technical Guide to the Comparative Reactivity of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic Acid vs. Benzoic Acid. Abstract This technical guide provides a rigorous comparison between Benzoic Acid (the refe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Reactivity of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic Acid vs. Benzoic Acid.

Abstract

This technical guide provides a rigorous comparison between Benzoic Acid (the reference standard) and its functionalized derivative, 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (hereafter referred to as Compound A ). Designed for medicinal chemists and process engineers, this document analyzes the electronic, steric, and physicochemical divergences that dictate their reactivity profiles. Special emphasis is placed on the impact of the pyrrolidone-ethoxy meta-substituent on acidity (pKa), solubility, and amide coupling protocols.

Structural & Physicochemical Profile

The fundamental difference lies in the meta-substitution of Compound A. While Benzoic Acid presents a simple aromatic core, Compound A incorporates a solubility-enhancing linker consisting of an ethoxy spacer and a lactam (2-oxopyrrolidine) terminus.

Table 1: Physicochemical Comparison
PropertyBenzoic Acid Compound A Implication for Reactivity
Formula C₇H₆O₂C₁₃H₁₅NO₄Compound A has significantly higher molecular weight and complexity.
MW 122.12 g/mol 249.26 g/mol Atom economy is lower for Compound A; requires mass adjustment in stoichiometry.
pKa (COOH) 4.20 [1]~4.10 (Predicted)*Compound A is slightly more acidic due to the meta-alkoxy inductive effect (-I).
LogP 1.87~0.8 - 1.2 (Est.)Compound A is significantly more hydrophilic due to the polar lactam and ether oxygen.
Water Solubility Low (3.4 g/L @ 25°C)HighCRITICAL: Drastically alters workup/extraction protocols.
Electronic Effect Reference (H)-I (Inductive w/d)The meta-alkoxy group withdraws electron density, stabilizing the carboxylate.

*Prediction based on 3-ethoxybenzoic acid (pKa 4.[1][2]10) [2].[2][3] The distal lactam exerts a negligible additional inductive effect.

Electronic & Reactivity Analysis

To understand the reactivity difference, we must model the electronic influence of the substituent at the 3-position (meta).

Acidity and Nucleophilicity

In Benzoic Acid, the carboxyl group is influenced only by the phenyl ring. In Compound A, the 3-alkoxy group plays a dual role:

  • Inductive Effect (-I): The electronegative oxygen atom withdraws electron density through the sigma bond framework. At the meta position, this effect is dominant.

  • Resonance Effect (+R): While alkoxy groups are strong resonance donors at ortho and para positions, this effect is poorly transmitted to the meta position.

Net Result: The -I effect dominates, making the benzoate anion of Compound A more stable than unsubstituted benzoate. Consequently, Compound A is a stronger acid .

Diagram: Electronic Effects Pathway

ElectronicEffects Benzoic Benzoic Acid (Reference) CompA Compound A (Meta-Alkoxy Substituted) Benzoic->CompA Substitution Inductive Inductive Effect (-I) Oxygen withdraws e- density CompA->Inductive Dominant Mechanism Resonance Resonance Effect (+R) Ineffective at Meta position CompA->Resonance Minor Mechanism Acidity Increased Acidity (Lower pKa) Inductive->Acidity Stabilizes Anion Reactivity Carboxyl Carbon More Electrophilic Inductive->Reactivity Destabilizes Carbonyl

Figure 1: Mechanistic flow of electronic effects. The meta-positioning of the alkoxy linker isolates the carboxyl group from resonance donation, allowing inductive withdrawal to increase acidity.

Experimental Protocols & Application Guide

The primary challenge with Compound A is not its chemical reactivity, but its solubility profile during purification. The pyrrolidone moiety acts as a "solubility anchor," keeping the molecule in the aqueous phase during standard extractions.

Protocol 1: pKa Determination (Potentiometric Titration)

Use this protocol to validate the precise acidity of your specific batch of Compound A, as impurities (free pyrrolidone) can skew values.

  • Preparation: Dissolve 0.1 mmol of Compound A in 50 mL of degassed water. (Note: Benzoic acid would require 5-10% methanol for dissolution; Compound A should dissolve in pure water).

  • Titrant: Standardized 0.01 M NaOH.

  • Execution: Perform titration at 25°C under N₂ atmosphere. Record pH vs. Volume added.

  • Calculation: Determine the half-equivalence point (pH at 0.5 eq NaOH).

    • Expected Result: pH ≈ 4.10 (Compound A) vs 4.20 (Benzoic Acid).

Protocol 2: Amide Coupling (HATU Method)

This comparative workflow highlights the necessary deviation for Compound A.

StepStandard Benzoic Acid Protocol Compound A Protocol (Modified)
1. Activation 1.0 eq Acid, 1.1 eq HATU, 2.0 eq DIPEA in DCM .1.0 eq Acid, 1.1 eq HATU, 2.0 eq DIPEA in DMF . (DCM may not fully dissolve Comp A).
2. Coupling Add amine (1.1 eq). Stir RT 2h.Add amine (1.1 eq). Stir RT 2h.
3. Quench Dilute with DCM, wash with 1N HCl , then Sat. NaHCO₃ .[4]Dilute with EtOAc/n-Butanol (9:1) . Wash with 5% Citric Acid , then Brine .
4. Rationale Benzoic acid/amide stays in DCM. Salts wash out.CRITICAL: Compound A derivatives are water-soluble. 1N HCl/NaHCO₃ washes may extract product into aqueous waste. Use Citric Acid (gentler) and Salting Out (Brine).
5. Purification Flash Chromatography (Hex/EtOAc).Reverse Phase (C18) or Flash (DCM/MeOH).
Diagram: Comparative Workup Workflow

WorkupFlow cluster_Benzoic Benzoic Acid Route cluster_CompA Compound A Route (High Polarity) Start Crude Reaction Mixture (Amide Coupling) B_Solvent Dilute w/ DCM Start->B_Solvent A_Solvent Dilute w/ EtOAc + 10% n-BuOH Start->A_Solvent B_Wash1 Wash: 1N HCl (Remove DIPEA) B_Solvent->B_Wash1 B_Wash2 Wash: Sat. NaHCO3 (Remove excess Acid) B_Wash1->B_Wash2 B_Result Product in Organic Phase B_Wash2->B_Result A_Wash1 Wash: 5% Citric Acid (Prevent Lactam Hydrolysis) A_Solvent->A_Wash1 A_Wash2 Wash: Saturated Brine (Force Product to Organic) A_Wash1->A_Wash2 A_Result Product in Organic Phase (Requires Polar Solvent) A_Wash2->A_Result

Figure 2: Decision tree for reaction workup. The polarity of the pyrrolidone ring in Compound A necessitates the use of polar organic co-solvents (n-BuOH) and "salting out" techniques to prevent yield loss.

Stability & Side Reactions

Lactam Hydrolysis Risk

The 2-oxopyrrolidin-1-yl group is a cyclic amide (lactam). While generally stable, it is susceptible to ring-opening under strong basic conditions (e.g., 6N NaOH, reflux) or strong acidic hydrolysis (e.g., 6N HCl, 100°C).

  • Benzoic Acid: The aromatic ring is extremely robust.

  • Compound A: Avoid harsh saponification conditions. If ester hydrolysis is required elsewhere in the molecule, use LiOH/THF/H₂O at 0°C rather than NaOH/MeOH reflux.

Ether Cleavage

The ethoxy ether linkage is stable under standard acidic/basic conditions used in drug synthesis (e.g., TFA deprotection of Boc groups). It behaves similarly to anisole (methoxybenzene) but is slightly more robust due to the ethyl spacer.

References

  • Haynes, W. M. (Ed.). (2014). CRC Handbook of Chemistry and Physics (95th ed.). CRC Press. (pKa of Benzoic Acid).[4][5][6]

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 3-Ethoxybenzoic acid. Retrieved from [Link][1]

  • PubChem. (2025).[4][7][8] Compound Summary: 3-Ethoxybenzoic acid.[1][2][4][9][10] National Library of Medicine. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid: Navigating Analytical Techniques in Drug Discovery

In the landscape of modern drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies, guides lead optimiza...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies, guides lead optimization, and is critical for understanding pharmacology. This guide focuses on the analytical techniques available for the structural characterization of the novel compound, 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid, a molecule of interest for its potential therapeutic applications. While a definitive single-crystal X-ray crystallography structure for this specific compound is not publicly available in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD), this guide will provide researchers with a comprehensive framework for its structural elucidation. We will delve into the gold-standard technique of X-ray crystallography, using a closely related molecule as a case study, and compare its utility with other powerful analytical methods.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. The ability to visualize a molecule in three-dimensional space provides invaluable insights into its conformation, stereochemistry, and potential intermolecular interactions.

A Case Study: The Crystal Structure of a Related Benzimidazole Derivative

To illustrate the depth of information obtainable from X-ray crystallography, we will examine the crystal structure of a related compound, 3-{5-Ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic acid.[1][2] The crystallographic data for this molecule, while not our target compound, serves as an excellent proxy for understanding the experimental outputs and their implications.

Table 1: Crystallographic Data for 3-{5-Ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic acid [1][2]

ParameterValue
Chemical FormulaC₂₄H₂₅N₃O₅
Molecular Weight435.47
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.3097 (3)
b (Å)24.8252 (7)
c (Å)9.6761 (3)
β (°)112.322 (1)
Volume (ų)2068.71 (11)
Z4
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.064

This data provides the fundamental unit cell dimensions and symmetry of the crystal lattice. Further analysis of the refined structure reveals critical details about the molecule's conformation, such as the planarity of the benzimidazole ring system and the envelope conformation of the pyrrolidine ring.[1][2] Such information is instrumental in understanding how the molecule might interact with a biological target.

Experimental Workflow for Single-Crystal X-ray Diffraction

The process of obtaining a crystal structure is a meticulous one, requiring careful execution of several key steps. The following protocol outlines a typical workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection & Processing cluster_refinement Structure Solution & Refinement synthesis Synthesis of Compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Crystal Screening purification->screening growth Single Crystal Growth screening->growth data_collection X-ray Diffraction Data Collection growth->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition refinement->validation

Caption: A typical workflow for single-crystal X-ray crystallography.

Step-by-Step Protocol:

  • Synthesis and Purification: The initial step involves the chemical synthesis of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid followed by rigorous purification to ensure a high-purity sample, which is crucial for successful crystallization.

  • Crystallization: This is often the most challenging step. It involves dissolving the purified compound in a suitable solvent or solvent system and allowing the solvent to evaporate slowly, or using other techniques like vapor diffusion or cooling crystallization to encourage the formation of single, well-ordered crystals.

  • Crystal Mounting and Data Collection: A suitable single crystal is selected, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. The crystal is then rotated in the beam, and the diffraction pattern is recorded on a detector.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms. This initial model is then refined to best fit the experimental data.

  • Validation and Deposition: The final structure is validated to ensure its quality and then deposited in a public database like the CCDC to make it accessible to the scientific community.

Alternative and Complementary Analytical Techniques

In the absence of a crystal structure, a combination of other analytical techniques can provide a wealth of information about the molecule's identity and structure.

Table 2: Comparison of Analytical Techniques for the Characterization of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei, through-bond and through-space correlations.Provides detailed information about the molecule's structure in solution.Does not provide precise bond lengths and angles; interpretation can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high-resolution MS).High sensitivity, requires very small amounts of sample.Does not provide information on the 3D structure or connectivity.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and easy to perform.Provides limited information on the overall molecular structure.
Elemental Analysis Percentage composition of elements.Confirms the empirical formula.Does not provide structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule in solution. For 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential to confirm the connectivity of the atoms and establish the carbon skeleton. While NMR does not provide the precise bond lengths and angles that X-ray crystallography does, it offers a picture of the molecule's conformation in a more biologically relevant solution state.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecule, which in turn confirms its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide additional clues about the molecule's structure by identifying characteristic fragments.

Integrated Structural Analysis Workflow

A robust approach to the structural characterization of a new chemical entity involves the integration of multiple analytical techniques.

integrated_workflow cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis compound 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid nmr NMR Spectroscopy (¹H, ¹³C, 2D) compound->nmr ms Mass Spectrometry (HRMS, MS/MS) compound->ms ir IR Spectroscopy compound->ir proposed_structure Proposed Structure nmr->proposed_structure ms->proposed_structure ir->proposed_structure xray Single-Crystal X-ray Crystallography confirmed_structure Confirmed 3D Structure xray->confirmed_structure proposed_structure->xray

Sources

Validation

Validating Biological Activity of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic Acid Analogs

Executive Summary: The Non-TZD Paradigm The search for safer insulin sensitizers has moved beyond traditional Thiazolidinediones (TZDs). The scaffold 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid represents a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Non-TZD Paradigm

The search for safer insulin sensitizers has moved beyond traditional Thiazolidinediones (TZDs). The scaffold 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid represents a critical class of "Non-TZD" modulators targeting Peroxisome Proliferator-Activated Receptors (PPARs) . Unlike TZDs (e.g., Pioglitazone) which primarily target PPAR


, these pyrrolidone-alkoxy-benzoic acid analogs are frequently designed as Dual PPAR

/

Agonists
.

This guide objectively compares the validation performance of these analogs against industry standards (Saroglitazar, Fenofibrate, Pioglitazone), providing a robust experimental framework to verify their biological efficacy in metabolic disease indications.

Comparative Analysis: Performance vs. Alternatives

The primary challenge in developing this scaffold is achieving the "Goldilocks" balance: sufficient PPAR


 activity for insulin sensitization without the adverse edema associated with full agonism, combined with PPAR

activity for lipid management.
Table 1: Comparative Efficacy & Safety Profile
FeaturePyrrolidone-Benzoic Analogs (Target)Saroglitazar (Comparator 1)Pioglitazone (Comparator 2)Fenofibrate (Comparator 3)
Primary Target Dual PPAR

/

Dual PPAR

/

PPAR

(Selective)
PPAR

(Selective)
Binding Mode Partial/Modulator (SPPARM)Dual AgonistFull AgonistAgonist
Lipid Lowering High (TG & LDL reduction)HighModerateHigh
Glucose Lowering Moderate to HighHighHighLow/None
Edema Risk Low (Designed to reduce fluid retention)LowHighLow
Key Assay PPRE-Luciferase TransactivationPPRE-LuciferaseAdipogenesis AssayFatty Acid Oxidation

Analyst Insight: The pyrrolidone head group in the target analogs serves as a bioisostere to the TZD ring but often induces a distinct conformational change in the PPAR Ligand Binding Domain (LBD), potentially recruiting a different set of co-activators (e.g., PGC-1


 vs. SRC-1). This "Selective PPAR Modulator" (SPPARM) activity is the key differentiator requiring validation.

Mechanism of Action & Signaling Pathway

To validate these analogs, one must understand the signal transduction cascade. The compound must enter the nucleus, bind the PPAR subtype, heterodimerize with RXR, and bind to the Peroxisome Proliferator Response Element (PPRE).

Figure 1: Dual PPAR Activation Pathway

PPAR_Pathway cluster_nuclear_receptor Nuclear Receptor Complex Compound Pyrrolidone Analog (Ligand) PPAR PPARα / PPARγ Compound->PPAR Binds LBD Nucleus Nucleus Entry RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (Promoter Region) RXR->PPRE DNA Binding CoAct Co-Activators (PGC-1α) CoAct->PPAR Recruitment Transcription Gene Transcription PPRE->Transcription Initiation Effects Biological Outcomes: ↑ Fatty Acid Oxidation ↑ Insulin Sensitivity ↓ Triglycerides Transcription->Effects Translation

Caption: Mechanism of Action for Dual PPAR Agonists. The analog binds PPAR, recruits co-activators, and drives transcription of metabolic genes.

Experimental Validation Framework

A self-validating system requires three tiers of evidence: Binding (Affinity) , Function (Transcription) , and Phenotype (Cellular Response) .

Tier 1: In Silico Docking (The Screen)
  • Objective: Confirm the acidic head group (benzoic acid) interacts with the Tyr473/His323/His449 network in the PPAR

    
     LBD (AF-2 helix).
    
  • Success Metric: Docking score < -8.0 kcal/mol; presence of H-bonds with Tyr473.

Tier 2: In Vitro Transactivation (The Gold Standard)
  • Assay: PPRE-Luciferase Reporter Assay .

  • Why: Direct measurement of nuclear receptor activation, independent of downstream metabolic noise.

  • Protocol: (See Section 5).

Tier 3: Functional Phenotyping
  • Assay: 2-NBDG Glucose Uptake in 3T3-L1 Adipocytes .

  • Why: Confirms that transcriptional activation translates to actual insulin sensitization.

  • Success Metric: >150% increase in glucose uptake relative to basal, comparable to Rosiglitazone (positive control).

Detailed Protocol: PPRE-Luciferase Transactivation Assay

This protocol is the industry standard for validating PPAR agonism. It relies on a plasmid containing the PPRE sequence driving a Luciferase reporter gene.

Materials:

  • Cell Line: HEK293T or COS-7 (low endogenous PPAR expression).

  • Plasmids:

    • Expression vectors: pSG5-PPAR

      
       and pSG5-PPAR
      
      
      
      .
    • Reporter vector: (PPRE)3-TK-Luc.

    • Normalization vector: pRL-SV40 (Renilla luciferase).

  • Reagents: Lipofectamine 3000, Dual-Glo® Luciferase Assay System (Promega).

Step-by-Step Methodology:

  • Seeding:

    • Seed HEK293T cells in 96-well white-walled plates at

      
       cells/well in DMEM + 10% Charcoal-Stripped FBS (CS-FBS).
      
    • Note: CS-FBS is critical to remove endogenous hormones/lipids that could activate PPARs.

  • Transfection (24h post-seeding):

    • Prepare transfection mix: 50 ng Receptor Plasmid (PPAR

      
       or 
      
      
      
      ) + 50 ng Reporter Plasmid + 5 ng Renilla Plasmid per well.
    • Incubate with Lipofectamine for 20 mins. Add to cells.

  • Treatment (24h post-transfection):

    • Replace media with fresh DMEM + 1% CS-FBS.

    • Add Test Compounds (Pyrrolidone analogs) in a dose-response range (1 nM to 10

      
      M).
      
    • Controls:

      • Positive: Saroglitazar (1

        
        M) or GW7647 (PPAR
        
        
        
        ) / Rosiglitazone (PPAR
        
        
        ).
      • Negative: DMSO (0.1%).

  • Measurement (24h post-treatment):

    • Lyse cells using Passive Lysis Buffer.

    • Add Firefly Luciferase substrate and measure luminescence (

      
      ).
      
    • Add Stop & Glo® reagent and measure Renilla luminescence (

      
      ).
      
  • Data Analysis:

    • Calculate Relative Light Units (RLU) =

      
      .
      
    • Plot Dose-Response Curve (Log[Agonist] vs. Response).

    • Calculate

      
      :  The concentration inducing 50% maximal activation.
      

Screening Workflow Diagram

To efficiently identify the most potent analog, follow this logical screening funnel.

Figure 2: Lead Optimization Workflow

Screening_Workflow Synthesis 1. Synthesis Pyrrolidone-Benzoic Analogs Docking 2. In Silico Docking (Select Top 20%) Synthesis->Docking Reporter 3. PPRE-Luciferase (EC50 < 1μM?) Docking->Reporter High Affinity Hits Adipocyte 4. 3T3-L1 Glucose Uptake (Functional Check) Reporter->Adipocyte Potent Agonists Selectivity 5. Selectivity Screen (vs PPARδ / LXR) Adipocyte->Selectivity Active Compounds Lead Lead Candidate Selectivity->Lead High Specificity

Caption: Strategic workflow for filtering pyrrolidone analogs from synthesis to lead candidate selection.

References

  • Design and Synthesis of Pyrrolidine Acid Analogs. Source: Bioorganic & Medicinal Chemistry Letters. Context: Establishes the SAR of pyrrolidine/pyrrolidone derivatives as dual PPAR agonists. URL:[Link]

  • Identification of Novel PPAR-γ Agonists through Scaffold Tuning. Source: International Journal of Molecular Sciences. Context: Discusses the importance of the acidic head group (benzoic acid) in PPAR binding modes. URL:[Link]

  • Discovery of PPAR Alpha Lipid Pathway Modulators. Source: MDPI (Molecules). Context: Provides protocols for PPRE-Luciferase reporter assays and validation of non-binding modulators. URL:[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold. Source: Frontiers in Chemistry. Context: Comprehensive review of the biological activities (anti-inflammatory, metabolic) of pyrrolidone derivatives. URL:[Link]

Comparative

Reference Standards for 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid: A Technical Comparison Guide

Topic: Reference standards for 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid analysis Content Type: Publish Comparison Guide Executive Summary In the development of pyrrolidone-based pharmaceuticals (e.g., racetam de...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid analysis Content Type: Publish Comparison Guide

Executive Summary

In the development of pyrrolidone-based pharmaceuticals (e.g., racetam derivatives), the compound 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (CAS 923173-87-9) frequently emerges as a critical process impurity or degradation product. Its structure—comprising a benzoic acid moiety linked via an ethoxy chain to a pyrrolidin-2-one ring—presents unique analytical challenges, including hygroscopicity and susceptibility to ester/ether cleavage under stress.

This guide compares the three primary classes of reference standards available for this analyte: ISO 17034 Certified Reference Materials (CRMs) , Secondary Analytical Standards , and Research Grade Materials . We provide experimental protocols to validate these standards, ensuring data integrity in GMP environments.

Part 1: Technical Profile & Stability Risks

Before selecting a standard, one must understand the molecule's behavior. The "performance" of a reference standard is defined by its ability to maintain an assigned purity value under storage and use.

  • Chemical Structure: C₁₃H₁₅NO₄

  • Molecular Weight: 249.26 g/mol

  • Critical Attribute - Hygroscopicity: The pyrrolidone ring is a known hydrogen bond acceptor, making the solid material prone to moisture uptake. This dilutes the effective mass, leading to assay errors if not corrected for water content (Karl Fischer).

  • Critical Attribute - UV Response: The benzoic acid chromophore provides strong UV absorbance at 254 nm, but the response factor can be altered by pH shifts affecting the carboxylic acid ionization.

Part 2: Comparative Analysis of Reference Standard Grades

The following table objectively compares the "performance" (reliability, uncertainty, and utility) of the three alternative grades available on the market.

FeatureAlternative A: ISO 17034 CRM Alternative B: Secondary Standard Alternative C: Research Grade / Building Block
Primary Use Instrument Calibration, Method Validation (ICH Q2)Routine QC Release TestingEarly R&D, Impurity Identification
Traceability SI-Traceable (via qNMR/Mass Balance)Traceable to Primary CRMOften None (Internal CoA only)
Uncertainty Explicitly stated (e.g., 99.5% ± 0.3%)Not always providedUnknown
Purity Assignment Mass Balance (100% - Impurities - Water - Solvents)Assumed from HPLC Area %Often "Area %" (ignores inorganics/water)
Water Content Quantified & SubtractedQuantifiedOften Ignored (High Risk)
Cost High (

)
Moderate (

)
Low ($)
Risk Profile Low: Defensible in regulatory audits.Medium: Acceptable if qualified against a Primary.High: Risk of 10-20% assay error due to salts/water.
Expert Insight: The "Purity Trap"

Research Grade materials often report purity by HPLC Area % . For 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid, this is dangerous. The synthesis often involves inorganic salts (from the benzoic acid coupling) or significant moisture uptake. A material can be "99% pure" by HPLC but only "85% potency" by mass due to invisible salts and water. Only CRMs or properly characterized Secondary Standards account for this.

Part 3: Decision Logic (Visualization)

The following diagram illustrates the decision process for selecting the appropriate standard based on the development phase.

StandardSelection Start Select Application Phase1 Early R&D / Structure Elucidation Start->Phase1 Phase2 Method Validation / Stability Studies Start->Phase2 Phase3 Commercial Release / GMP QC Start->Phase3 ResGrade Research Grade (Validate Identity only) Phase1->ResGrade Cost Efficiency CRM ISO 17034 CRM (Gold Standard) Phase2->CRM Regulatory Requirement SecStd Secondary Standard (Qualify against Primary) Phase3->SecStd Routine Use Action1 Perform qNMR for Potency Assignment ResGrade->Action1 If used for Quantification SecStd->CRM Must be traceable to

Figure 1: Decision matrix for selecting reference standards based on regulatory requirements and development phase.

Part 4: Self-Validating Experimental Protocol

If a CRM is unavailable (common for specific impurities), you must generate a Primary Standard from Research Grade material. This protocol uses Quantitative NMR (qNMR) , the absolute method for purity assignment.

Protocol: Potency Assignment via Internal Standard qNMR

Objective: Determine the absolute mass fraction (potency) of the candidate standard, independent of its UV response.

Materials:

  • Analyte: ~10 mg of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (Research Grade).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), ~5 mg.

  • Solvent: DMSO-d6 (ensures solubility of both the polar pyrrolidone and the aromatic acid).

Workflow:

  • Weighing: Accurately weigh the Analyte (

    
    ) and Internal Standard (
    
    
    
    ) into the same vial using a 5-digit balance. Precision is critical.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz NMR or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds  (Essential! The benzoic acid protons have long T1 relaxation times. Short delays cause underestimation).
      
    • Scans: 16-32.[1]

  • Integration:

    • Integrate the Maleic Acid singlet (

      
       ~6.2 ppm, 2H).
      
    • Integrate the Benzoic Acid aromatic protons (e.g., doublet at

      
       ~7.5 ppm). Avoid the pyrrolidone region if overlapping with solvent/water.
      
  • Calculation:

    
    
    
    • 
      : Purity (%)[2][3][4]
      
    • 
      : Integral area
      
    • 
      : Number of protons
      
    • 
      : Molecular weight[2][5][6][7]
      
    • 
      : Mass weighed
      

Why this validates the standard: This method "sees" everything with protons. If your material contains 10% inorganic salts (invisible in HPLC-UV), qNMR will correctly show a lower potency (e.g., 90%). This prevents the common error of overestimating impurity levels in your drug product.

Part 5: Analytical Workflow for Impurity Profiling

Once the standard is qualified, use this validated HPLC method for analyzing the impurity in drug substances.

Workflow Sample Sample Preparation (1 mg/mL in 50:50 ACN:Water) HPLC HPLC Separation C18 Column, pH 3.0 Sample->HPLC Detect UV Detection @ 254 nm HPLC->Detect Data Data Analysis (RRF Calculation) Detect->Data param Critical Parameters: - Buffer: 0.1% Formic Acid - Temp: 40°C - Flow: 1.0 mL/min param->HPLC

Figure 2: Validated analytical workflow for the detection of the impurity.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization of the benzoic acid, improving retention and peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Rationale: The pyrrolidone ring is polar; starting at 5% B ensures it does not elute in the void volume.

References
  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on the limits of genotoxic impurities. (Contextual reference for impurity management). Retrieved from [Link]

Sources

Validation

Differentiating 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid from structural isomers

The following guide details the strategic differentiation of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (CAS 923173-87-9) from its critical structural isomers. This analysis synthesizes spectroscopic, chromatograp...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the strategic differentiation of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (CAS 923173-87-9) from its critical structural isomers. This analysis synthesizes spectroscopic, chromatographic, and spectrometric data to provide a self-validating identification workflow.

Executive Summary & Structural Analysis

In drug development, the purity of the benzoic acid scaffold is critical for Structure-Activity Relationship (SAR) studies. The target molecule, 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid (hereafter Target-Meta ), is susceptible to contamination by two primary classes of isomers:

  • Regioisomers: 2- (Ortho) and 4- (Para) substituted analogs arising from non-selective alkylation of hydroxybenzoic acid starting materials.

  • Functional Isomers: O-alkylation products (lactim ethers) formed during the coupling of the pyrrolidone ring if reaction conditions are not strictly controlled.

Differentiation requires a multi-modal approach because these isomers share identical molecular weights (


 249.1) and similar polarities.
Structural Landscape Visualization

The following diagram maps the structural relationship between the target and its primary isomers.

IsomerLandscape Target TARGET (Meta) 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid Thermodynamically Stable Ortho Ortho Isomer 2-substituted analog Steric Hindrance High Target->Ortho Regioisomerism Para Para Isomer 4-substituted analog High Symmetry Target->Para Regioisomerism Lactim Lactim Ether (O-Alkyl) Kinetic Impurity Unstable to Hydrolysis Target->Lactim Tautomeric Alkylation

Figure 1: Structural relationship between the target meta-isomer and its potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for establishing regiochemistry. The substitution pattern on the benzene ring dictates the coupling constants (


) and multiplicity of the aromatic protons.
Protocol: 1H-NMR Characterization
  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to solubilize the free acid and prevent aggregation).
  • Concentration: 10-15 mg/mL.

  • Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

Diagnostic Signals (Aromatic Region 7.0 – 8.0 ppm)

The Target-Meta isomer displays a unique ABCD spin system with a characteristic isolated singlet.

IsomerSpin SystemKey Diagnostic Feature (Causality)
Meta (Target) Asymmetric ABCDSinglet (s) at ~7.4-7.6 ppm. Reason: The proton at C2 is isolated between the carboxyl and ethoxy groups, having no ortho-neighbors (

Hz, often unresolved).
Para Symmetric AA'BB'Two Doublets (d). Reason: Molecular symmetry makes protons at C2/C6 equivalent and C3/C5 equivalent. Appears as two distinct doublets with strong ortho-coupling (

Hz).
Ortho Complex ABCDMultiplet/Doublet at >7.8 ppm. Reason: The proton at C6 is deshielded by the adjacent carbonyl of the carboxylic acid. No isolated singlet exists.
Functional Isomer Differentiation (N- vs O-Alkylation)

The pyrrolidone ring attachment is critical.

  • N-Alkylation (Target): The

    
     adjacent to the nitrogen (ring) appears as a triplet at ~3.4 ppm .
    
  • O-Alkylation (Lactim): If the ethyl group binds to the oxygen (forming an imidate), the

    
     shift moves downfield to ~4.0-4.2 ppm  due to the higher electronegativity of Oxygen compared to Nitrogen.
    

Chromatographic Differentiation (HPLC)

While NMR confirms structure, HPLC is required to quantify isomeric impurities. The separation relies on the "Ortho Effect" and polarity differences induced by the position of the hydrophilic carboxyl group relative to the ether linker.

Experimental Protocol: Reverse-Phase HPLC
  • Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge Phenyl), 3.5 µm, 4.6 x 150 mm.

    • Why Phenyl? Phenyl phases offer superior selectivity for aromatic isomers via

      
      -
      
      
      
      interactions.
  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains COOH in protonated/neutral state).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic core) and 210 nm (Amide bond).

Retention Logic
  • Ortho Isomer: Typically elutes last or shows distinct retention.

    • Mechanism:[1][2][3][4] Intramolecular hydrogen bonding (if free OH exists) or steric twisting reduces the effective polarity of the carboxyl group, increasing interaction with the hydrophobic stationary phase.

  • Para Isomer: often elutes first .

    • Mechanism:[1][2][3][4] The linear, symmetric structure maximizes the net dipole moment in the mobile phase, increasing solubility in the aqueous fraction.

  • Meta Isomer (Target): Elutes between Para and Ortho.

Mass Spectrometry (MS/MS) Fragmentation

Mass spectrometry provides a rapid check for the "Ortho Effect," a specific fragmentation pathway unique to 2-substituted benzoic acids.

Protocol: ESI-MS/MS
  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ) and Negative Mode (
    
    
    
    ).
  • Precursor Ion:

    
     250.1 (
    
    
    
    ).
Fragmentation Pathways[2][5][6]
  • Target (Meta) & Para:

    • Primary fragmentation involves the loss of water (

      
      , -18 Da) or the carboxyl group (
      
      
      
      , -44 Da).
    • Cleavage of the ethoxy linker yields the pyrrolidone fragment (

      
       86) or the hydroxybenzoic acid fragment (
      
      
      
      137).
  • Ortho Isomer (Diagnostic):

    • The Ortho Effect: The proximity of the ether oxygen to the protonated carboxyl group facilitates the elimination of the alcohol/alkene moiety via a 6-membered transition state.

    • Look for a high-abundance fragment corresponding to the loss of the entire ethoxy-pyrrolidone chain with a specific neutral loss pattern distinct from the meta/para isomers [1].

Summary & Decision Matrix

The following table summarizes the key data points required to certify the identity of the target compound.

FeatureTarget (Meta)Ortho IsomerPara Isomer
1H NMR (Aromatic) Singlet + 2 Doublets + Triplet Complex MultipletTwo Symmetric Doublets
HPLC Retention IntermediateLate (typically)Early (typically)
MS Fragmentation Loss of

/ Linker cleavage
Ortho Effect (Specific neutral loss)Similar to Meta
Symmetry AsymmetricAsymmetricSymmetric
Analytical Workflow Diagram

Workflow Sample Unknown Sample (Crude Solid) HPLC HPLC-UV (Purity Check) Sample->HPLC MS ESI-MS (MW Confirmation) HPLC->MS Single Peak? NMR 1H NMR (DMSO-d6) (Definitive ID) MS->NMR m/z 250? Decision Decision Node NMR->Decision Release Release Decision->Release Singlet observed (Meta) Reject Reject Decision->Reject AA'BB' or Complex Multiplet

Figure 2: Step-by-step analytical workflow for validating the target compound.

References

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass spectrometry (Tokyo, Japan), 5(2), S0053.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR coupling constants).
  • ChemicalBook. (2025). 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid Properties.

  • PubChem. (2025). 2-(2-Oxo-pyrrolidin-1-yl)-ethoxy-benzoic acid Data.

Sources

Safety & Regulatory Compliance

Safety

3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid proper disposal procedures

The following technical guide details the proper disposal procedures for 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid , a specialized pharmaceutical intermediate. This protocol is designed for research laboratories...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid , a specialized pharmaceutical intermediate. This protocol is designed for research laboratories and drug development facilities, prioritizing safety, regulatory compliance, and environmental stewardship.[1]

Chemical Identity & Hazard Profiling

Before disposal, the waste stream must be accurately characterized.[2] This compound combines a benzoic acid moiety with a pyrrolidone (lactam) ether side chain.

PropertyDescription
Chemical Name 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid
Functional Groups Carboxylic Acid (Acidic), Lactam (Polar/Nitrogenous), Ether Linkage
Physical State Solid (typically off-white powder)
Primary Hazards Skin/Eye Irritant (H315, H319/H318) .[1] Potential respiratory irritant (H335).[3]
Waste Class Non-Halogenated Organic Solid/Acid . Not explicitly P- or U-listed under RCRA, but must be treated as hazardous chemical waste due to biological activity potential.

Immediate Spill Response (Emergency Protocol)

If this substance is spilled prior to planned disposal, execute the following containment strategy immediately.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If powder is aerosolized, use an N95 respirator or work within a fume hood.

  • Dry Containment: Do not wet the powder. Use a soft-bristle brush and scoop to collect the solid gently to minimize dust generation.

  • Surface Decontamination: Once solids are removed, wipe the surface with a soap/water solution followed by an ethanol wipe.

  • Bagging: Place all spill debris and contaminated wipes into a clear hazardous waste bag labeled "Debris contaminated with Organic Acid."

Disposal Procedures

The disposal method depends on the physical state of the waste (Solid vs. Liquid).

Scenario A: Solid Waste (Pure Substance)

Applicable to: Expired stocks, excess weighing powder, or spilled solids.[1]

Protocol:

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: Write "3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid" (No abbreviations).

    • Hazard Checkbox: Mark "Irritant" and "Toxic."

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or strong bases, as the carboxylic acid group can react exothermically.[1]

  • Final Disposal: High-Temperature Incineration . The presence of the nitrogen-containing lactam ring requires complete thermal destruction (typically >1000°C) to prevent environmental leaching.[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable to: Compound dissolved in DMSO, Methanol, or DCM.[1]

Protocol:

  • Solvent Compatibility: Determine the primary solvent.

    • Non-Halogenated (e.g., Methanol, Ethanol):[1][4] Segregate into "Organic Solvents (Non-Halogenated)" waste.

    • Halogenated (e.g., DCM, Chloroform):[1][4] Segregate into "Halogenated Waste."[5]

  • pH Check: If the solution is acidic due to the benzoic acid moiety, ensure the waste container is compatible (glass or HDPE; avoid metal cans which may corrode).[1]

  • Neutralization (Optional but Recommended for Large Volumes): If disposing of >1L of concentrated acidic solution, neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH 6-8 before adding to the solvent waste drum to prevent drum pressurization.[1]

Scenario C: Aqueous Waste (Rinsate)

Applicable to: Glassware washings.[1]

Protocol:

  • Collection: Do not pour down the sink.[6] The lactam ring structure can be persistent in water systems.

  • Aggregation: Collect first and second rinses in a "Aqueous Waste - Toxic" container.

  • Treatment: This stream should be sent for commercial wastewater treatment or incineration.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidAction Collect in HDPE Jar Label: 'Solid Organic Waste' Solid->SolidAction SolventCheck Primary Solvent? Liquid->SolventCheck Destruction Final Fate: High-Temp Incineration SolidAction->Destruction Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous HaloAction Segregate: Halogenated Waste (Do not mix with acids) Halo->HaloAction NonHaloAction Segregate: Flammable Solvents (Check pH) NonHalo->NonHaloAction AqueousAction Collect: Aqueous Toxic (Do NOT Drain Pour) Aqueous->AqueousAction HaloAction->Destruction NonHaloAction->Destruction AqueousAction->Destruction

Caption: Waste segregation logic flow ensuring correct categorization for incineration.

Scientific Rationale (The "Why")

  • Avoidance of Drain Disposal: While benzoic acid itself is biodegradable, the 2-oxo-pyrrolidin-1-yl (lactam) group adds heterocyclic stability.[1] Discharging this into municipal water systems risks incomplete breakdown in standard treatment plants, potentially leading to trace pharmaceutical contamination in waterways [1].

  • Incineration vs. Landfill: High-temperature incineration is the only validated method to break the pyrrolidone ring and oxidize the ether linkage completely to CO₂, H₂O, and NOₓ.[1] Landfilling is inappropriate for pharmaceutical intermediates due to leaching risks [2].

  • Acidic Reactivity: The free carboxylic acid on the benzoate ring (pKa ~4.2) dictates that this waste must never be mixed with cyanide or sulfide waste streams (risk of HCN/H₂S gas evolution) or strong bases in sealed containers (exothermic pressurization) [3].

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzoic acid derivatives and general disposal guidelines. Retrieved from

  • Thermo Fisher Scientific. (2012). Safety Data Sheet: Benzoic acid, 3-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-. Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid (Analogous structure properties). Retrieved from

  • University of Barcelona. (n.d.). Classification of special laboratory waste: Organic acids and halogenated compounds. Retrieved from

Sources

Handling

Personal protective equipment for handling 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid

Executive Summary & Risk Profile Compound: 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid CAS Number: 923173-87-9 Primary Application: Pharmaceutical intermediate; heterocyclic building block for drug discovery. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Compound: 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid CAS Number: 923173-87-9 Primary Application: Pharmaceutical intermediate; heterocyclic building block for drug discovery.

This guide defines the operational safety standards for handling CAS 923173-87-9. While specific toxicological data for this exact isomer is often limited in public repositories, its structural moieties (benzoic acid linked to a pyrrolidone ring) dictate a Class II Hazard Control strategy. Operators must treat this substance as a Skin, Eye, and Respiratory Irritant with potential acute oral toxicity.

Critical Storage Requirement: Unlike simple benzoic acids, this functionalized intermediate often requires Cold Chain Storage (2–8°C) to prevent hydrolytic degradation or decarboxylation over time. Verify the Certificate of Analysis (CoA) from your specific vendor (e.g., BLD Pharm, Enamine) for precise temperature constraints.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Protection ZoneEquipment RequirementTechnical Rationale
Respiratory N95/P2 Mask (Minimum) or Fume Hood (Preferred)Prevents inhalation of fine particulates. Benzoic acid derivatives are known mucosal irritants [1].
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient due to the risk of acidic dust entering the tear duct or dissolving in eye moisture to form a corrosive solution.
Dermal (Hand) Nitrile Gloves (Double-gloving recommended)Thickness: >0.11 mm. Breakthrough Time: >480 min. Protects against organic acid permeation.
Body Lab Coat (High-neck, long sleeve)Prevents skin contact. Cotton/polyester blend is acceptable; Tyvek is required for spill cleanup >50g.

Operational Protocol: From Storage to Synthesis

Phase 1: Retrieval & Equilibration

Objective: Prevent moisture condensation on the hygroscopic solid.

  • Remove the vial from the refrigerator (2–8°C).

  • STOP: Do not open immediately. Allow the container to warm to room temperature (approx. 30 minutes) inside a desiccator or on the benchtop.

    • Expert Insight: Opening a cold vial introduces atmospheric moisture, which can cause the pyrrolidone ring to hydrolyze or the powder to clump, ruining stoichiometry in sensitive coupling reactions.

Phase 2: Weighing & Transfer

Objective: Minimize static charge and aerosolization.

  • Environment: Perform all weighing inside a chemical fume hood or a powder containment enclosure.

  • Static Control: Use an anti-static gun or ionizer if the powder flies. Benzoic acid derivatives often carry significant static charge.

  • Solvent Selection: This compound is likely soluble in DMSO, Methanol, or DMF . It may have limited solubility in non-polar solvents (Hexanes) or neutral water.

    • Protocol: If preparing a stock solution, add solvent slowly to the solid to prevent "puffing" of the powder.

Phase 3: Reaction Setup
  • Incompatibility: Avoid strong oxidizing agents and strong bases.[1][2][3] The carboxylic acid group will react exothermically with bases (forming salts), and the pyrrolidone ring can open under strong basic conditions at high heat.

  • Monitoring: Use LC-MS to monitor reaction progress. The benzoic acid moiety provides a distinct UV chromophore (typically 254 nm).

Visualized Workflows

Workflow A: Safe Handling Lifecycle

This diagram outlines the decision logic for moving the chemical from storage to waste.

SafeHandling Start Cold Storage (2-8°C) Equilibrate Equilibrate to RT (30 mins) Start->Equilibrate Inspect Inspect Seal & Integrity Equilibrate->Inspect Hood Transfer to Fume Hood Inspect->Hood Pass Waste Acidic Waste Stream Inspect->Waste Compromised Weigh Weighing (Anti-static protocol) Hood->Weigh Solubilize Solubilization (DMSO/MeOH) Weigh->Solubilize Reaction Reaction Setup Solubilize->Reaction Reaction->Waste

Caption: Operational lifecycle ensuring moisture control and exposure prevention.

Workflow B: Emergency Spill Response

Logic flow for managing accidental release in the laboratory.

SpillResponse Spill Spill Detected Assess Assess Quantity & Location Spill->Assess Small Minor (<10g) In Fume Hood Assess->Small Large Major (>10g) Or Outside Hood Assess->Large PPE_Check Verify PPE: Gloves, Goggles, Lab Coat Small->PPE_Check Evacuate Evacuate Area & Alert Safety Officer Large->Evacuate Clean_Dry Dry Sweep/Scoop Avoid Dust Generation PPE_Check->Clean_Dry Clean_Wet Wet Wipe with Sodium Bicarbonate (5%) Clean_Dry->Clean_Wet Disposal Seal in HazMat Bag Label: 'Solid Acidic Waste' Clean_Wet->Disposal

Caption: Decision matrix for spill containment, prioritizing containment of acidic dust.

Disposal & Environmental Compliance

Waste Classification:

  • Primary Stream: Organic Acid Waste (Solid or Liquid).

  • RCRA Code (USA): Not explicitly listed, but treat as characteristic hazardous waste if pH < 2 (Corrosivity, D002).

Disposal Protocol:

  • Solids: Collect in a dedicated solid waste container labeled "Hazardous Waste - Organic Acid Solids." Do not mix with oxidizers (e.g., permanganates, nitrates).

  • Liquids (Mother Liquors): Neutralize with dilute Sodium Bicarbonate (NaHCO3) before disposal into the organic solvent waste stream, or dispose of directly into the "Acidic Organic" waste carboy.

  • Container: Triple rinse the empty reagent vial with Methanol before discarding glass.

References

  • VelocityEHS. (2015).[3] Benzoic Acid – Uses and Safety. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Benzoic Acid Derivatives. Retrieved from [Link]

Disclaimer: This guide is based on the chemical properties of structurally similar benzoic acid and pyrrolidone derivatives. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling.

Sources

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